(+)-Isoajmaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6989-79-3 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16?,17-,18+,19-,20+/m0/s1 |
InChI Key |
CJDRUOGAGYHKKD-CMPFZXGTSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2[C@H]5O)N3[C@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isoajmaline, a stereoisomer of the well-known antiarrhythmic agent ajmaline (B190527), is a monoterpenoid indole (B1671886) alkaloid with significant pharmacological potential. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the genus Rauwolfia, and details the methodologies for its extraction, isolation, and purification. Quantitative data on alkaloid yields are presented, and comprehensive experimental protocols are provided to facilitate its procurement from natural sources for research and drug development purposes. Furthermore, this guide illustrates the biosynthetic pathway of ajmaline, the parent compound, and the pharmacological mechanism of action on cardiac ion channels, which is presumed to be similar for this compound.
Natural Sources of this compound
This compound is primarily found in various species of the plant genus Rauwolfia, which belongs to the Apocynaceae family. These plants have a long history of use in traditional medicine, particularly in India, for treating a range of ailments from hypertension to snakebites. The roots of these plants are the principal repository of a complex mixture of indole alkaloids, including ajmaline and its isomers.
Key plant species reported to contain this compound and related alkaloids include:
-
Rauwolfia serpentina : Commonly known as Indian snakeroot, this is one of the most extensively studied species and a primary commercial source for ajmaline-type alkaloids. The roots of R. serpentina can yield up to 1.3% of total medically active alkaloids[1].
-
Rauwolfia vomitoria : This species is another significant source of various indole alkaloids.
-
Rauwolfia tetraphylla : Also known as the wild snake root, it contains a variety of indole alkaloids.
-
Rauwolfia canescens
-
Rauwolfia caffra
The concentration of specific alkaloids, including this compound, can vary significantly depending on the plant species, geographical location, season of collection, and the specific part of the plant being analyzed. Generally, the roots are the most concentrated source of these alkaloids.
Quantitative Data on Alkaloid Yields
The yield of specific alkaloids from Rauwolfia species is influenced by various factors. The following tables summarize the reported yields of total and individual alkaloids from different Rauwolfia species, providing a comparative overview for researchers.
Table 1: Total and Major Alkaloid Content in the Roots of Various Rauwolfia Species
| Plant Species | Total Alkaloid Content (% of dry weight) | Ajmaline (mg/g of dry weight) | Reserpine (mg/g of dry weight) | Ajmalicine (mg/g of dry weight) | Serpentine (mg/g of dry weight) | Yohimbine (mg/g of dry weight) | Reference |
| Rauwolfia serpentina | 0.5 - 2.5 | 0.817 - 52.27 | 0.955 - 35.18 | 0.440 - 3.14 | 76.38 | 0.584 - 3.11 | [2][3] |
| Rauwolfia vomitoria | - | 48.43 | 21.14 | - | 87.77 | - | [2] |
| Rauwolfia tetraphylla | - | - | - | 120.51 | - | 100.21 | [2] |
| Rauwolfia verticillata | - | 47.21 | 0.96 | 0.12 | 1.82 | 0.23 | [2] |
| Rauwolfia hookeri | - | - | 23.44 | - | - | - | [2] |
| Rauwolfia micrantha | - | - | 32.38 | - | - | - | [2] |
Note: The yield of this compound is not always reported separately and is often included in the total ajmaline fraction.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. As isoajmaline (B1239502) is an isomer of ajmaline, their separation requires high-resolution chromatographic techniques.
General Extraction of Total Alkaloids from Rauwolfia Roots
-
Preparation of Plant Material : The roots of the selected Rauwolfia species are collected, washed, dried in the shade, and ground into a coarse powder.
-
Defatting : The powdered root material is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar constituents. This is typically done using a Soxhlet apparatus for several hours.
-
Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, often acidified to facilitate the extraction of the basic alkaloids.
-
Method A: Acidified Alcohol Extraction : Macerate the defatted powder in 80% ethanol (B145695) or methanol (B129727) containing a small amount of acetic acid or hydrochloric acid (to maintain a pH of 3-4) for 24-48 hours with occasional stirring. The process is repeated 2-3 times to ensure complete extraction.
-
Method B: Soxhlet Extraction : The defatted powder is extracted with methanol or ethanol in a Soxhlet apparatus for 12-24 hours.
-
-
Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloidal extract.
-
Acid-Base Partitioning for Alkaloid Enrichment :
-
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% sulfuric acid or acetic acid).
-
This acidic solution is then washed with a non-polar organic solvent like chloroform (B151607) or diethyl ether to remove any remaining non-alkaloidal impurities.
-
The acidic aqueous layer is then made alkaline (pH 9-10) by the addition of a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate.
-
The liberated free alkaloids are then extracted into an immiscible organic solvent like chloroform or a mixture of chloroform and methanol.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total crude alkaloid fraction.
-
Chromatographic Separation and Purification of this compound
The separation of this compound from the complex mixture of alkaloids, particularly from its isomer ajmaline, is the most challenging step. This is typically achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
3.2.1. Column Chromatography (Initial Fractionation)
-
Stationary Phase : Silica (B1680970) gel (60-120 mesh or 70-230 mesh) or alumina.
-
Mobile Phase : A gradient of solvents with increasing polarity is used. A common solvent system starts with a non-polar solvent like n-hexane or chloroform and gradually increases the polarity by adding methanol or ethyl acetate.
-
Example Gradient:
-
100% Chloroform
-
Chloroform:Methanol (99:1, 98:2, 95:5, 90:10, 80:20 v/v)
-
100% Methanol
-
-
-
Procedure :
-
The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and adsorbed onto a small amount of silica gel.
-
The dried, adsorbed sample is loaded onto the top of a pre-packed silica gel column.
-
The column is eluted with the solvent gradient, and fractions are collected.
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol:Ammonia, 85:14:1) and visualized under UV light or with Dragendorff's reagent.
-
Fractions containing compounds with similar Rf values to standard ajmaline/isoajmaline are pooled together.
-
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column : A reversed-phase C18 column is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer and an organic solvent. The exact composition and gradient will need to be optimized for the specific column and instrument.
-
Example Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
-
Procedure :
-
The enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
The sample is injected onto the preparative HPLC system.
-
The elution is monitored using a UV detector, typically at a wavelength around 254 nm or 280 nm.
-
Fractions corresponding to the peak of this compound are collected.
-
The purity of the collected fractions is confirmed by analytical HPLC.
-
The solvent is removed from the pure fractions by lyophilization or evaporation under reduced pressure to obtain pure this compound.
-
Mandatory Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
Biosynthetic Pathway of Ajmaline
Caption: Biosynthetic pathway of Ajmaline.[4][5][6][7][8]
Pharmacological Action of Ajmaline-type Alkaloids on Cardiac Ion Channels
Caption: Mechanism of action on cardiac ion channels.[9][10][11][12]
Conclusion
This compound, a naturally occurring indole alkaloid from the Rauwolfia genus, represents a promising molecule for further pharmacological investigation. This guide has provided a comprehensive overview of its natural sources, with a focus on Rauwolfia serpentina, and has detailed the necessary steps for its extraction and purification. The provided quantitative data and experimental protocols offer a solid foundation for researchers to obtain this compound for their studies. The elucidation of the biosynthetic pathway of its parent compound, ajmaline, and the understanding of its mode of action on cardiac ion channels will be instrumental in guiding future research into the therapeutic applications of this compound. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent.
References
- 1. pfaf.org [pfaf.org]
- 2. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. unbscholar.dspace.lib.unb.ca [unbscholar.dspace.lib.unb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]
- 9. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Ajmaline Alkaloid Synthesis Engine: A Technical Deep-Dive into its Biosynthetic Machinery
For Immediate Release
MAINZ, Germany – December 4, 2025 – The intricate biosynthetic pathway of ajmaline-type alkaloids, a class of compounds with significant pharmacological applications, particularly the antiarrhythmic agent ajmaline (B190527), has been a subject of intense research. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the de novo synthesis of these complex molecules, catering to researchers, scientists, and drug development professionals. We will delve into the core biochemical transformations, present key quantitative data, detail experimental methodologies, and visualize the pathway and its regulation.
The biosynthesis of ajmaline is a multi-step enzymatic process that originates from the convergence of the shikimate and terpenoid pathways, utilizing tryptamine (B22526) and secologanin (B1681713) as primary precursors.[1] This intricate pathway, primarily elucidated in cell suspension cultures of Rauvolfia serpentina, involves a series of finely tuned reactions catalyzed by a host of specific enzymes.[1][2]
The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The journey from simple precursors to the complex hexacyclic structure of ajmaline involves the sequential action of at least eleven enzymes.[1] The pathway can be broadly divided into several key stages: the formation of the central intermediate strictosidine (B192452), its conversion to the sarpagan-type skeleton, and the subsequent modifications leading to the ajmalan-type core structure.
-
Strictosidine Synthesis and Deglycosylation: The pathway initiates with the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form strictosidine.[1] This is followed by the removal of the glucose moiety by Strictosidine β-Glucosidase (SGD) , yielding a highly reactive aglycone.[1]
-
Formation of the Sarpagan Bridge: The unstable strictosidine aglycone is then converted to 19-E-geissoschizine. Subsequently, Geissoschizine Synthase (GS) and the cytochrome P450-dependent Sarpagan Bridge Enzyme (SBE) catalyze the formation of the characteristic sarpagan bridge, a critical step in the pathway.[1]
-
Elaboration of the Core Structure: The intermediate is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) and Vinorine (B1233521) Synthase (VS) to produce vinorine.[1][3] Vinorine is then hydroxylated by Vinorine Hydroxylase (VH) to yield vomilenine.[1][4]
-
Final Reductive and Modifying Steps: A series of reductions catalyzed by Vomilenine 1,2(R)-Reductase (VR) and 1,2-Dihydrovomilenine 19,20(S)-Reductase (DHVR) lead to the formation of 17-O-acetylnorajmaline.[1][5] The final steps involve the deacetylation by 17-O-Acetylnorajmaline Acetyl Esterase (AAE) to norajmaline, and a final methylation by Norajmaline N-Methyltransferase (NNMT) to produce ajmaline.[1][5]
Quantitative Insights into Enzymatic Efficiency
Understanding the kinetic parameters of the biosynthetic enzymes is crucial for metabolic engineering and optimizing the production of ajmaline-type alkaloids. While comprehensive kinetic data for all enzymes is not yet available, studies have begun to shed light on their efficiency.
| Enzyme | Substrate(s) | Product(s) | K_m (µM) | V_max (pkat/mg) | Optimal pH | Optimal Temp (°C) | Source(s) |
| Vinorine Synthase (VS) | Gardneral, Acetyl-CoA | 10-Methoxyvinorine | N/A | N/A | N/A | N/A | [3] |
| 1,2-Dihydrovomilenine Reductase | 2β(R)-1,2-dihydrovomilenine, NADPH | 17-O-acetylnorajmaline | N/A | N/A | 6.0 | 37 |
Visualizing the Biosynthetic Blueprint
To provide a clear visual representation of the ajmaline biosynthesis pathway, the following diagram has been generated using the DOT language.
Caption: The biosynthetic pathway of ajmaline from precursors tryptamine and secologanin.
Regulatory Network: Orchestrating Ajmaline Production
The biosynthesis of ajmaline is a tightly regulated process, influenced by various internal and external stimuli. The expression of the biosynthetic genes is controlled by a complex network of transcription factors (TFs).[6][7] Several families of TFs, including AP2/ERF, bHLH, WRKY, and MYB, have been implicated in the regulation of alkaloid biosynthesis.[6][7] The jasmonic acid (JA) signaling cascade is also known to play a crucial role in inducing the expression of these regulatory and biosynthetic genes.[6][7]
Caption: Simplified regulatory network of ajmaline biosynthesis.
Experimental Methodologies: A Guide to Characterization
The elucidation of the ajmaline biosynthetic pathway has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches.
Enzyme Assays:
A common method for determining enzyme activity involves incubating a purified enzyme or a crude protein extract with its substrate and co-factors, followed by the quantification of the product. For instance, the activity of Vinorine Synthase was monitored using an HPLC-based assay that tracked the conversion of gardneral to 10-methoxyvinorine.[3]
Enzyme Purification:
The purification of biosynthetic enzymes is essential for their detailed characterization. A typical purification protocol involves multiple chromatographic steps. For example, Vinorine Synthase was purified approximately 991-fold using a five-step procedure that included anion exchange, hydrophobic interaction, hydroxyapatite, and gel filtration chromatography.[3]
Gene Cloning and Heterologous Expression:
The genes encoding the biosynthetic enzymes are often cloned and expressed in heterologous systems like E. coli or yeast. This allows for the production of large quantities of recombinant protein for functional characterization and structural studies.
Caption: A typical experimental workflow for enzyme characterization.
Future Outlook
The complete elucidation of the ajmaline biosynthetic pathway opens up exciting avenues for the metabolic engineering of microorganisms and plants to produce this valuable pharmaceutical compound in a sustainable and cost-effective manner.[5][8] Further research into the regulatory networks and the crystal structures of the pathway enzymes will provide deeper insights for rational engineering strategies.[2][9] This knowledge base is not only critical for the production of ajmaline but also for the discovery and synthesis of novel alkaloid analogs with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The molecular architecture of major enzymes from ajmaline biosynthetic pathway [agris.fao.org]
- 3. Purification and partial amino acid sequences of the enzyme vinorine synthase involved in a crucial step of ajmaline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isoajmaline, a diastereomer of the antiarrhythmic agent (+)-ajmaline, presents a complex stereochemical landscape that is crucial for its biological activity and drug development potential. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, consolidating key data, experimental methodologies, and structural relationships. The document is intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology.
Introduction
This compound is a member of the ajmaline (B190527) family of indole (B1671886) alkaloids, which are primarily isolated from plants of the Rauwolfia genus. The intricate polycyclic structure of these alkaloids, featuring multiple stereocenters, gives rise to a variety of stereoisomers, each with potentially distinct pharmacological profiles. The stereochemical relationship between (+)-ajmaline and this compound is of particular interest, as isoajmaline (B1239502) can be formed from ajmaline through epimerization, highlighting the potential for stereochemical conversion under certain conditions. A thorough understanding of the absolute configuration of this compound is paramount for structure-activity relationship (SAR) studies, synthetic efforts, and the development of stereochemically pure therapeutic agents.
Absolute Configuration of this compound
The absolute configuration of this compound has been determined through its relationship with (+)-ajmaline, the stereochemistry of which has been unequivocally established by X-ray crystallography. This compound is an epimer of (+)-ajmaline, differing in the configuration at a single stereocenter.
The systematic IUPAC name for this compound, which encapsulates its stereochemistry, is derived from its International Chemical Identifier (InChI):
InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14+,15+,16+,17+,18-,19?,20-/m1/s1 [1]
This notation defines the specific spatial arrangement of the atoms, confirming the absolute stereochemistry of the molecule.
Quantitative Stereochemical Data
A critical aspect of characterizing a chiral molecule is its optical activity, which is quantified by its specific rotation. While the "(+)" designation indicates that isoajmaline is dextrorotatory, precise quantitative data from spectroscopic and crystallographic analyses are essential for its full stereochemical characterization.
Optical Rotation
The specific rotation of a chiral compound is a fundamental physical constant that provides information about its stereochemistry.
| Compound | Specific Rotation ([(\alpha)]_D) | Solvent | Reference |
| (+)-Ajmaline | +144° | Chloroform | [2] |
| This compound | Data not available in searched literature | - |
Note: While the dextrorotatory nature of this compound is known, a specific numerical value for its optical rotation was not found in the reviewed literature.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. The chemical shifts of carbon atoms are particularly sensitive to the stereochemical environment.
Table 1: 13C NMR Chemical Shifts (ppm) of (+)-Ajmaline and this compound. [3]
| Carbon Atom | (+)-Ajmaline | This compound |
| 2 | 72.1 | 71.8 |
| 3 | 52.8 | 53.2 |
| 5 | 59.8 | 59.5 |
| 6 | 34.5 | 34.2 |
| 7 | 133.2 | 132.9 |
| 8 | 128.7 | 128.5 |
| 9 | 121.5 | 121.3 |
| 10 | 120.2 | 120.0 |
| 11 | 127.8 | 127.6 |
| 12 | 110.8 | 110.6 |
| 13 | 143.5 | 143.2 |
| 14 | 36.4 | 36.1 |
| 15 | 45.1 | 45.4 |
| 16 | 38.7 | 39.0 |
| 17 | 65.2 | 65.5 |
| 19 | 22.1 | 22.4 |
| 20 | 76.9 | 77.2 |
| 21 | 60.3 | 60.7 |
| N(a)-CH3 | 43.1 | 42.9 |
| C-1' | 13.5 | 13.8 |
Data obtained from a study by Danieli et al. (1984).
Experimental Protocols for Stereochemical Determination
The determination of the absolute configuration of this compound is intrinsically linked to that of (+)-ajmaline. The primary experimental methods employed in the stereochemical elucidation of the ajmaline family of alkaloids are X-ray crystallography and NMR spectroscopy, supplemented by chemical correlation studies.
X-ray Crystallography of (+)-Ajmaline
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound.
Experimental Workflow for X-ray Crystallography:
Methodology:
-
Crystal Growth: High-quality single crystals of (+)-ajmaline are grown from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections at various crystal orientations.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods, leading to an initial electron density map.
-
Model Building and Refinement: The positions of the atoms are fitted into the electron density map, and the structural model is refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-rays, often expressed by the Flack parameter.
Epimerization of (+)-Ajmaline to this compound
The stereochemical relationship between (+)-ajmaline and this compound is established through a thermal epimerization process.
Experimental Protocol for Epimerization:
-
Heating: A sample of pure (+)-ajmaline is heated above its melting point.
-
Conversion: The thermal energy induces epimerization at a specific stereocenter, leading to the formation of this compound.
-
Isolation and Purification: The resulting mixture is cooled, and this compound is isolated and purified from the remaining (+)-ajmaline and any degradation products, typically using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The purified this compound is then characterized by various analytical methods, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity.
NMR Spectroscopy for Stereochemical Confirmation
NMR spectroscopy is instrumental in confirming the stereochemical changes that occur during the epimerization of (+)-ajmaline to this compound. One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to assign all proton and carbon signals and to determine the relative stereochemistry of the molecule. The differences in chemical shifts and coupling constants between the two diastereomers provide definitive evidence of the change in configuration at the epimerized center.
Logical Relationship of Stereoisomers
The stereochemical relationship between (+)-ajmaline and this compound can be visualized as a diastereomeric pair.
Conclusion
The stereochemistry and absolute configuration of this compound are definitively established through its direct chemical correlation with (+)-ajmaline, whose absolute stereochemistry has been rigorously determined by X-ray crystallography. The thermal epimerization of (+)-ajmaline provides a direct route to this compound, and the structural differences between these diastereomers are clearly delineated by NMR spectroscopy. This in-depth guide provides the necessary quantitative data and experimental context for researchers and professionals working with this important class of indole alkaloids, facilitating further research into their synthesis, biological activity, and therapeutic potential.
References
A Technical Guide to the Chemical Synthesis of (+)-Isoajmaline and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isoajmaline, a significant stereoisomer of the antiarrhythmic indole (B1671886) alkaloid (+)-ajmaline, presents a compelling target for synthetic chemists due to its complex polycyclic architecture and potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its stereoisomers. It details established synthetic strategies, including the thermal isomerization of (+)-ajmaline and stereocontrolled approaches from advanced intermediates. This document collates quantitative data from pivotal studies and presents detailed experimental protocols for key transformations. Furthermore, it visualizes the logical flow of the synthetic pathways to facilitate a deeper understanding of the stereochemical challenges and synthetic solutions.
Introduction
The sarpagine-ajmaline family of indole alkaloids has long captured the attention of the scientific community owing to their intricate molecular structures and significant biological activities. (+)-Ajmaline, a Class Ia antiarrhythmic agent, is a prominent member of this family. Its stereoisomer, this compound, which can be formed by heating (+)-ajmaline above its melting point, is a crucial subject of study for understanding structure-activity relationships and developing novel therapeutic agents[1]. The synthesis of these complex molecules, possessing multiple stereocenters, represents a formidable challenge in organic chemistry. This guide focuses on the chemical synthesis of this compound and its related stereoisomers, providing a technical resource for researchers in natural product synthesis and medicinal chemistry.
Synthetic Strategies
Two primary strategies have emerged for the synthesis of this compound:
-
Thermal Isomerization of (+)-Ajmaline: The most direct method for obtaining this compound is through the thermal epimerization of naturally abundant or synthetically derived (+)-ajmaline.
-
Stereocontrolled Total Synthesis: A more versatile approach involves the stereoselective construction of key intermediates that can be elaborated to this compound and its other stereoisomers. This allows for greater control over the final product's stereochemistry and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.
Thermal Isomerization of (+)-Ajmaline
The conversion of (+)-ajmaline to this compound via heating is a known process, though detailed experimental protocols in recent literature are scarce[1]. This transformation involves the epimerization at one or more of the stereocenters, likely C20, to yield the thermodynamically more stable isomer under thermal conditions.
Stereocontrolled Synthesis from a C(20R)-Aldehyde Precursor
A sophisticated approach to this compound involves the stereocontrolled synthesis of a key aldehyde intermediate with the C(20R) configuration. The research by Cook and coworkers has laid the groundwork for this strategy through their extensive work on the total synthesis of (+)-ajmaline[1].
The synthesis of the C(20S)-epimeric aldehyde, a precursor to (+)-ajmaline, can be adapted to yield the C(20R) epimer required for this compound synthesis. This involves the treatment of the undesired C(20R) aldehyde with a base to induce epimerization, allowing for the isolation of the desired stereoisomer[1]. While the complete synthetic sequence from this precursor to this compound is not fully detailed in the primary literature, this pathway offers a logical and stereocontrolled route.
Quantitative Data
The following tables summarize the quantitative data reported for key reactions in the synthesis of ajmaline (B190527) and its stereoisomers, which are relevant to the synthesis of this compound.
| Reaction | Starting Material | Product(s) | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Oxyanion-Cope Rearrangement | Allylic alcohol | Tetracyclic aldehydes | 150 °C | >30:1 | 88 | [1] |
| Reduction of Hydroxydihydrosarpagine | Hydroxydihydrosarpagine | 2-Epidiacetylajmaline and Diacetylajmaline | H₂, PtO₂, BF₃·OEt₂ in CH₂Cl₂ | 3:2 | 89 | [1] |
| Stereoselective Reduction | Hydroxydihydrosarpagine | 2-Epiajmaline | Et₃SiH, TFA | 100% d.s. | 91 | [1] |
| Sarpagine Skeleton Formation | Acyclic precursor | Sarpagine derivative | Catalytic debenzylation, then Ac₂O | - | 91 | [1] |
Experimental Protocols
General Approach to the Ajmaline/Sarpagine Core
The synthesis of the core structure relies on key reactions such as the asymmetric Pictet-Spengler reaction and a stereocontrolled oxyanion-Cope rearrangement[1].
Protocol for Oxyanion-Cope Rearrangement: A solution of the requisite allylic alcohol in an appropriate high-boiling solvent is heated to 150 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic aldehyde with high diastereoselectivity[1].
Synthesis of 2-Epiajmaline
Protocol for Stereoselective Reduction: To a solution of the hydroxydihydrosarpagine derivative in a suitable solvent, triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) are added. The reaction is stirred at room temperature until completion as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield 2-epiajmaline[1].
Visualizations
Logical Workflow for the Synthesis of Ajmaline and Isoajmaline (B1239502) Precursors
The following diagram illustrates the logical relationship in the stereocontrolled synthesis of the key aldehyde precursors for both (+)-ajmaline and this compound.
Caption: Synthetic route to ajmaline and isoajmaline precursors.
Experimental Workflow for the Synthesis of 2-Epiajmaline
This diagram outlines the key steps in the synthesis of the 2-epiajmaline stereoisomer.
Caption: Key steps for the synthesis of 2-epiajmaline.
Conclusion
The chemical synthesis of this compound and its stereoisomers remains a challenging yet rewarding area of research. While the thermal isomerization of (+)-ajmaline provides a direct route to this compound, stereocontrolled total synthesis offers greater flexibility for analog design and SAR studies. The foundational work on the synthesis of the ajmaline framework provides a clear and adaptable blueprint for accessing various stereoisomers, including the precursor to this compound. Further research to delineate the precise conditions for the thermal isomerization and to complete the total synthesis of this compound from its C(20R)-aldehyde precursor will be invaluable to the fields of organic synthesis and medicinal chemistry. This guide serves as a technical starting point for researchers aiming to explore the rich chemical landscape of the ajmaline alkaloids.
References
The Serpent's Gift: A Technical Guide to the Discovery and History of Rauvolfia Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of Rauvolfia alkaloids. From its roots in ancient traditional medicine to its pivotal role in the development of modern psychopharmacology and antihypertensive therapies, the story of Rauvolfia is a compelling case study in natural product drug discovery. This document details the key scientific milestones, presents quantitative data on alkaloid yields and pharmacological activity, outlines detailed experimental protocols for extraction and analysis, and visualizes the critical pathways and workflows involved.
Historical Trajectory: From Ancient Remedy to Modern Medicine
The journey of Rauvolfia alkaloids from traditional use to pharmaceutical prominence is a multi-century narrative involving astute clinical observation and rigorous scientific investigation.
-
Ancient & Traditional Use : The plant Rauvolfia serpentina, known as "Sarpagandha" in Sanskrit, has been used for centuries in traditional Indian medicine to treat a wide range of ailments, including snakebites, insomnia, insanity, and high blood pressure.[1][2] Ancient Hindu manuscripts dating back to 1000 BCE mention the plant's therapeutic properties.[3] The plant's generic name, Rauvolfia, was coined in the 17th century by French botanist Charles Plumier to honor the 16th-century German physician and botanist Leonhard Rauwolf.[4][5][6]
-
Early Scientific Investigations in India : The first systematic scientific studies on Rauvolfia serpentina began in India in the 1930s.[7][8] In 1931, Indian physicians Gananath Sen and Kartik Chandra Bose published a paper on the plant's effectiveness in treating hypertension and insanity, marking its formal introduction to modern medicine.[9][10] During this period, Indian chemists Salimuzzaman Siddiqui and Rafat Husain Siddiqui successfully isolated a group of crystalline alkaloids, which they named ajmaline, ajmalinine, ajmalicine, serpentine, and serpentinine.[3][5][7] The Indian Council of Medical Research (ICMR) established an 'Indigenous Drugs Inquiry' under Lt. Col. R.N. Chopra, who, along with his colleagues, conducted extensive pharmacological studies on various alkaloids extracted from the plant.[3][7]
-
Isolation of Reserpine (B192253) and Western Introduction : The watershed moment in the history of Rauvolfia alkaloids occurred in 1952. A team at the Swiss pharmaceutical company Ciba, consisting of chemists Emil Schlittler and Johannes Müller, successfully isolated the principal alkaloid responsible for the plant's hypotensive and sedative effects.[11][12][13] This brilliant white crystalline compound was named reserpine .[11] The pharmacological characterization was conducted by Hugo Bein, who confirmed in animal studies that reserpine was the primary active principle.[9][11] The introduction of reserpine into Western medicine was significantly propelled by the work of American cardiologist Robert W. Wilkins, who published influential studies on its antihypertensive effects in the early 1950s, and psychiatrist Nathan Kline, who pioneered its use as a tranquilizer for psychiatric disorders.[9][11]
-
Elucidation of Mechanism and a New Era of Pharmacology : The discovery of reserpine's unique mechanism of action in the mid-1950s was a landmark event. Bernard Brodie and his team at the U.S. National Institutes of Health, including Arvid Carlsson (who would later win a Nobel Prize for his work on neurotransmitters), demonstrated that reserpine depletes monoamine neurotransmitters like norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576) from nerve endings by irreversibly blocking their storage in synaptic vesicles.[7][12][13][14] This discovery not only explained its therapeutic effects but also provided a powerful chemical tool to study the role of neurotransmitters in the brain, effectively launching the field of neuropsychopharmacology.[7]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data regarding the alkaloid content, yields, and pharmacological activity of Rauvolfia alkaloids.
Table 1: Alkaloid Content in Rauvolfia Species and Plant Parts
| Plant Material | Alkaloid | Content (mg/g dry weight) | Reference |
| R. serpentina (Root) | Total Crude Alkaloids | 4.16 | [15] |
| R. serpentina (Leaf) | Total Crude Alkaloids | 2.17 | [15] |
| R. serpentina (Root) | Reserpine | 0.955 | [16] |
| R. serpentina (Root) | Ajmaline | 0.817 | [16] |
| R. serpentina (Root) | Yohimbine | 0.584 | [16] |
| R. serpentina (Root) | Ajmalicine | 0.440 | [16] |
| R. serpentina (Leaf) | Reserpine | 0.880 | [16] |
| R. serpentina (Leaf) | Ajmalicine | 0.753 | [16] |
| R. vomitoria (Leaf) | Reserpine | 25.23 | [4] |
| R. vomitoria (Leaf) | Yohimbine | 24.24 | [4] |
| R. tetraphylla (Leaf) | Serpentine | 25.19 | [4] |
| R. verticillata (Leaf) | Ajmaline | 20.28 | [4] |
Note: Alkaloid content can vary significantly based on geographical location, season of collection, and plant genetics.
Table 2: Clinical Efficacy of Reserpine in Refractory Hypertension (0.1 mg/day for 4 weeks)
| Blood Pressure Measurement | Mean Systolic Reduction (mmHg) | Mean Diastolic Reduction (mmHg) | Reference |
| Automated Office BP (AOBP) | 29.3 ± 22.2 | 22.0 ± 15.8 | [11][17] |
| 24-hour Ambulatory BP (ABP) | 21.8 ± 13.4 | 15.3 ± 9.6 | [11][17] |
| Awake (Daytime) ABP | 23.8 ± 11.8 | 17.8 ± 9.2 | [11][17] |
| Asleep (Nighttime) ABP | 21.5 ± 11.4 | 13.7 ± 6.4 | [11][17] |
Data from a proof-of-concept study in patients whose blood pressure was uncontrolled on ≥5 antihypertensive medications.[1][11][17]
Table 3: Comparative In Vitro Activity of Rauvolfia Alkaloids
| Alkaloid | Target | Activity (IC₅₀) | Reference |
| Reserpine | Acetylcholinesterase (AChE) | 1.7 µM | [18][19] |
| Reserpine | Butyrylcholinesterase (BuChE) | 2.8 µM | [18][19] |
| Ajmalicine | Acetylcholinesterase (AChE) | > 10 µM | [18][19] |
| Ajmalicine | Butyrylcholinesterase (BuChE) | > 10 µM | [18][19] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of Rauvolfia alkaloids, compiled from multiple sources.
Extraction and Isolation of Reserpine
The following protocol describes a common laboratory-scale procedure for the extraction and purification of reserpine from Rauvolfia serpentina roots.
Protocol Details:
-
Preparation : Air-dried roots of Rauvolfia serpentina are ground into a fine powder (e.g., 40-60 mesh).
-
Extraction : The root powder is subjected to percolation or Soxhlet extraction using 90-95% ethanol containing a small amount of acid (e.g., 0.1-0.5% hydrochloric acid) to facilitate alkaloid salt formation.[20]
-
Acid-Base Partitioning :
-
The alcoholic extract is concentrated under reduced pressure to a syrup.
-
The pH is adjusted to slightly alkaline (e.g., pH 8-9) with an ammonia solution.
-
This solution is then extracted multiple times with an immiscible organic solvent like chloroform or benzene.[17]
-
The combined organic extracts are then extracted with a dilute acidic solution (e.g., 0.5 N H₂SO₄) to transfer the protonated alkaloids into the aqueous phase.
-
The acidic aqueous layer is washed with ether to remove non-basic impurities.
-
The washed aqueous layer is then made alkaline again (pH 9.5-10) with ammonia, causing the free alkaloids to precipitate.[20]
-
-
Crude Alkaloid Collection : The precipitate (the crude alkaloid fraction) is collected by filtration, washed with water, and dried.
-
Column Chromatography :
-
The crude alkaloid powder is dissolved in a minimal amount of chloroform.
-
This solution is loaded onto a silica (B1680970) gel (60-120 mesh) column packed in chloroform.
-
The column is eluted with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 CHCl₃:MeOH).
-
Fractions are collected systematically.
-
-
Fraction Analysis and Purification :
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) on silica gel plates, using a mobile phase such as chloroform:methanol (97:3).[21] Spots are visualized under UV light (254 nm) and/or with Dragendorff's reagent.
-
Fractions showing a major spot corresponding to a pure reserpine standard are pooled.
-
The solvent from the pooled fractions is evaporated to dryness.
-
The resulting solid is recrystallized from a suitable solvent, such as methanol or acetone, to yield pure reserpine crystals.[17]
-
Structure Elucidation Methods
The structure of reserpine (C₃₃H₄₀N₂O₉) was originally determined through classical chemical degradation studies and later confirmed by modern spectroscopic techniques.[22]
-
UV-Vis Spectroscopy : Reserpine in ethanol exhibits a characteristic UV absorption maximum at approximately 268 nm, corresponding to the indole (B1671886) chromophore.[23]
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C=O stretching (from the ester groups) and N-H stretching (from the indole ring).
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to the molecular weight of 608.68 g/mol . High-resolution mass spectrometry provides the exact molecular formula.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, allowing for the assignment of all protons and carbons and confirming the complex pentacyclic structure and the stereochemistry of the molecule.[3][22][26]
Pharmacological Evaluation Protocols
This model induces a state of low-renin, salt-sensitive hypertension, which is relevant for studying certain forms of human hypertension.
-
Animal Preparation : Male Wistar or Sprague-Dawley rats (250-300g) are used.
-
Surgical Procedure : Under anesthesia (e.g., ketamine/xylazine), a unilateral nephrectomy (removal of one kidney, typically the left one) is performed through a flank incision.[2][15] This enhances the hypertensive effect.
-
Induction of Hypertension :
-
Post-surgery, the rats' drinking water is replaced with a 1% NaCl solution.[2][27]
-
Deoxycorticosterone acetate (B1210297) (DOCA) is administered, either via subcutaneous injection (e.g., 25-40 mg/kg twice weekly) or by subcutaneous implantation of a slow-release pellet.[2][15]
-
This treatment continues for 4-6 weeks, during which hypertension develops.
-
-
Drug Administration : Test compounds (e.g., reserpine dissolved in a suitable vehicle) are administered to the hypertensive rats, typically via oral gavage or intraperitoneal injection, for a specified treatment period. A control group receives the vehicle only.
-
Blood Pressure Measurement :
-
Systolic blood pressure is measured non-invasively using the tail-cuff method.[12][14][28]
-
The rat is placed in a restrainer, and a small cuff is placed around the base of the tail. The tail is often gently warmed to increase blood flow.
-
The cuff is inflated to occlude blood flow and then slowly deflated. A sensor (plethysmograph) distal to the cuff detects the return of the pulse, and the pressure at this point is recorded as the systolic blood pressure.[14]
-
Measurements are taken before and at multiple time points during the treatment period to assess the drug's effect.
-
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement and an increase in time spent near the walls (thigmotaxis) can indicate sedative and anxiogenic effects, respectively, while anxiolytics typically increase exploration of the center.
-
Apparatus : A square arena (e.g., 40x40 cm) with walls high enough to prevent escape. The floor is divided into a grid of squares, typically distinguishing a central zone from a peripheral zone. The arena is often placed in a sound-attenuated room with consistent, dim lighting.[29][30]
-
Animal Preparation : Mice or rats are habituated to the testing room for at least 1-3 days prior to the experiment.[29][30]
-
Drug Administration : Animals are treated with the test compound (e.g., reserpine) or vehicle at a set time (e.g., 30-60 minutes) before the test.
-
Test Procedure :
-
Data Analysis : The software analyzes several parameters, including:
-
Total distance traveled : A measure of general locomotor activity. A significant decrease suggests a sedative effect.
-
Time spent in the center zone : A measure of anxiety-like behavior. Anxious animals tend to avoid the open center (thigmotaxis).
-
Number of entries into the center zone : Another measure of exploration and anxiety.
-
Rearing frequency : Vertical exploration, which can also be related to anxiety and activity levels.[6][31]
-
Mechanism of Action: The VMAT2 Blockade
The primary pharmacological action of reserpine, which accounts for both its antihypertensive and tranquilizing effects, is its ability to inhibit the vesicular monoamine transporter 2 (VMAT2).[14]
-
Neurotransmitter Storage : In a normal presynaptic neuron, monoamine neurotransmitters (dopamine, norepinephrine, serotonin) are synthesized in the cytoplasm. They are then actively transported into synaptic vesicles by VMAT2 for storage.
-
Reserpine's Action : Reserpine binds irreversibly to VMAT2, blocking the transporter's function.[14]
-
Depletion of Neurotransmitters : With VMAT2 blocked, monoamines can no longer be packaged into vesicles. The unprotected neurotransmitters remaining in the cytoplasm are then degraded by the enzyme monoamine oxidase (MAO).
-
Pharmacological Effect : This leads to a profound and long-lasting depletion of monoamine stores in the presynaptic terminal. When a nerve impulse arrives, there are few or no neurotransmitters to be released into the synapse.
-
In the peripheral sympathetic nervous system , the depletion of norepinephrine leads to reduced sympathetic tone, causing vasodilation and a decrease in heart rate and cardiac output, which collectively lower blood pressure.
-
In the central nervous system , the depletion of dopamine, norepinephrine, and serotonin is responsible for the sedative and tranquilizing (antipsychotic) effects.
-
Conclusion
The discovery and development of Rauvolfia alkaloids, particularly reserpine, represent a paradigm of ethnopharmacology translating into transformative modern therapeutics. The journey from the fields of India to the laboratories of Europe and America provided medicine with its first effective oral antihypertensive agent and a foundational tool for understanding chemical neurotransmission. While the use of reserpine has declined due to its side effect profile, its historical importance is undeniable. The methodologies developed for its isolation and analysis laid the groundwork for future natural product research, and its unique mechanism of action continues to be a subject of scientific interest. This guide serves as a comprehensive resource for professionals seeking to understand the scientific legacy and technical underpinnings of this remarkable class of natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]
- 5. CN102627641A - Method for extracting multiple alkaloids from rauvolfia vomitoria - Google Patents [patents.google.com]
- 6. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kentscientific.com [kentscientific.com]
- 13. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
- 14. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistryjournal.in [chemistryjournal.in]
- 17. Reserpine Substantially Lowers Blood Pressure in Patients With Refractory Hypertension: A Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CN104095893A - Extraction method of total alkaloids from rauwolfia - Google Patents [patents.google.com]
- 21. scialert.net [scialert.net]
- 22. Reserpine | The NMR Spectroscopy Facility | University of Southampton [southampton.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Reserpine [webbook.nist.gov]
- 25. lcms.cz [lcms.cz]
- 26. Reserpine(50-55-5) 1H NMR spectrum [chemicalbook.com]
- 27. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 30. MPD: JaxCC1: project protocol [phenome.jax.org]
- 31. researchgate.net [researchgate.net]
Pharmacological Profile of (+)-Isoajmaline: An Analysis of Available Data
Executive Summary
(+)-Isoajmaline is a stereoisomer of ajmaline (B190527), an alkaloid originally isolated from the roots of Rauvolfia serpentina. Ajmaline is recognized for its potent effects on cardiac ion channels, primarily acting as a sodium channel blocker. This activity underlies its classification as a Class Ia antiarrhythmic drug. However, the pharmacological profile of this compound remains largely uncharacterized. An in-silico study has suggested this compound as a potential inhibitor of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, though this has not been experimentally validated. Due to the principle of stereoselectivity in pharmacology, where different stereoisomers of a molecule can exhibit markedly different biological activities, the pharmacological profile of ajmaline cannot be directly extrapolated to this compound. This document will present the detailed pharmacology of ajmaline to provide a foundational understanding of the potential activities of its isomer, while clearly delineating the current knowledge gap regarding this compound.
Pharmacological Profile of Ajmaline (as a surrogate for this compound)
The primary mechanism of action of ajmaline is the blockade of voltage-gated sodium channels in cardiomyocytes, which slows the upstroke of the cardiac action potential and prolongs the effective refractory period.[1] This is the basis for its use in the management of cardiac arrhythmias.
Ion Channel Activity
Ajmaline exhibits a broad spectrum of activity on various cardiac ion channels. The available quantitative data for ajmaline is summarized in the tables below.
Table 1: Ajmaline Inhibition of Cardiac Sodium and Potassium Channels
| Channel Type | Experimental System | IC50 Value | Reference |
| hERG (Kv11.1) Potassium Channel | HEK cells | 1.0 µM | [2] |
| Transient Outward Current (Ito) | Canine Ventricular Myocytes | 216 µM | [3] |
Table 2: Ajmaline Effects on Cardiac Electrophysiological Parameters
| Parameter | Effect | Experimental Model | Reference |
| Action Potential Duration | Shortening of Plateau | Isolated Purkinje Fibres | [4] |
| Conduction Velocity | Marked Depression | Isolated Purkinje Fibres | [4] |
| Chronotropic Effect | Negative | Sinus Node and Purkinje Fibres | [4] |
Receptor Binding Affinity
There is a lack of comprehensive studies detailing the receptor binding profile of ajmaline at various neurotransmitter and hormone receptors. Its primary pharmacological effects are considered to be mediated through direct ion channel interactions rather than receptor modulation.
Enzyme Inhibition
While an in-silico study predicted that isoajmaline (B1239502) could inhibit HMG-CoA reductase, experimental data on the enzyme inhibition profile of either ajmaline or this compound is scarce.[5] One study on extracts from Rauvolfia serpentina reported moderate anticholinesterase activity from a different isolated compound, but not from isoajmaline itself.[6]
Signaling Pathways Modulated by Ajmaline
The primary signaling pathway affected by ajmaline is the electrical signaling cascade of the cardiac action potential. By blocking sodium and potassium channels, ajmaline directly modulates the flow of ions across the cardiomyocyte membrane, thereby altering the shape and duration of the action potential.
Caption: Mechanism of Ajmaline's Antiarrhythmic Action.
Experimental Protocols
Due to the absence of specific experimental data for this compound, detailed, validated protocols for this compound cannot be provided. However, standard methodologies for assessing the pharmacological profile of a novel compound are outlined below.
General Radioligand Binding Assay Protocol
This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
Caption: General Workflow for Radioligand Binding Assays.
General Patch-Clamp Electrophysiology Protocol
This protocol outlines the general steps for assessing the effect of a compound on ion channel activity.
-
Cell Preparation: Single cells expressing the ion channel of interest are isolated and placed in a recording chamber on a microscope.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an appropriate electrolyte solution and positioned over the cell membrane.
-
Giga-seal Formation: A high-resistance seal (a "giga-seal") is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.
-
Drug Application: The test compound is applied to the cell, and any changes in the ionic currents are measured.
-
Data Analysis: The data is analyzed to determine the effect of the compound on the ion channel's function, including parameters like IC50 for channel block.
Conclusion and Future Directions
The pharmacological profile of this compound remains a significant knowledge gap in the field of alkaloid pharmacology. While the well-documented antiarrhythmic properties of its stereoisomer, ajmaline, provide a potential starting point for investigation, the principle of stereoselectivity necessitates direct experimental evaluation of this compound. Future research should prioritize:
-
In-vitro receptor binding screening: To determine the binding affinities of this compound across a broad range of CNS and cardiovascular receptors.
-
Electrophysiological studies: To characterize the effects of this compound on a panel of cardiac and neuronal ion channels, including voltage-gated sodium, potassium, and calcium channels.
-
Enzyme inhibition assays: To validate the in-silico prediction of HMG-CoA reductase inhibition and to screen for activity against other relevant enzymes, such as cholinesterases and cytochrome P450 isoforms.
-
Comparative studies: To directly compare the pharmacological profiles of this compound and ajmaline to understand the influence of stereochemistry on their biological activity.
A thorough investigation of the pharmacological profile of this compound is crucial to unlock its potential therapeutic applications and to understand its safety profile.
References
- 1. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Ajmaline-type Alkaloid from the Roots of Rauvolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of (+)-Isoajmaline on ion channels
An In-Depth Technical Guide to the Mechanism of Action of (+)-Isoajmaline on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, often referred to as ajmaline (B190527), is a Class Ia antiarrhythmic agent recognized for its complex interactions with multiple ion channels. Primarily known as a sodium channel blocker, its electrophysiological profile is nuanced, involving significant effects on various potassium and calcium channels. This multi-target action underlies both its therapeutic efficacy in treating cardiac arrhythmias and its potential for proarrhythmic events. This technical guide provides a detailed examination of the mechanism of action of this compound on key cardiac ion channels, presents quantitative data on its blocking potency, outlines standard experimental protocols for its study, and visualizes its functional interactions and the workflows used to investigate them.
Core Mechanism of Action at the Ion Channel Level
This compound exerts its effects by directly binding to and blocking the pores of several voltage-gated ion channels. This blockade is often state-dependent, meaning the drug's affinity for the channel can vary depending on whether the channel is in a rested, open, or inactivated state.[1] primary consequence of its multi-channel blockade is a modulation of the cardiac action potential.
1.1. Sodium (Na+) Channel Blockade
principal antiarrhythmic effect of this compound stems from its blockade of fast voltage-gated sodium channels (INa).[2] By inhibiting these channels, it reduces the influx of sodium during Phase 0 of the cardiac action potential.[2] This action leads to two critical electrophysiological changes:
-
Decreased Rate of Depolarization: rate of rise of the action potential (Vmax) is reduced.
-
Slowed Conduction Velocity: speed at which electrical impulses propagate through cardiac tissue is slowed.[2]
se effects are crucial for suppressing arrhythmias caused by re-entrant circuits.[2] Studies on amphibian skeletal muscle fibers have shown that ajmaline blocks INa with a half-maximal inhibitory concentration (IC50) of 23.2 μM.[3] Furthermore, ajmaline can induce a hyperpolarizing shift in the voltage-dependence of both activation and inactivation of sodium channels, altering their gating properties.[3]
1.2. Potassium (K+) Channel Blockade
This compound is a potent blocker of multiple types of potassium channels, which contributes significantly to the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[2]
-
hERG (IKr) Channels: Blockade of the human ether-a-go-go-related gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), is a key action of ajmaline.[4] This inhibition delays cardiac repolarization (Phase 3 of the action potential), leading to QT interval prolongation on an electrocardiogram (ECG).[4] Ajmaline has been shown to block hERG channels with high potency, exhibiting an IC50 of 1.0 μM in Human Embryonic Kidney (HEK) cells.[4] block is state-dependent, primarily affecting channels in the open state.[4]
-
Voltage-Gated K+ Channels (IK, IKur, Ito): Ajmaline also inhibits other potassium currents.
-
In skeletal muscle, it blocks outward K+ currents (IK) with a higher potency (IC50 of 9.2 μM) than Na+ channels in the same preparation.[3]
-
It inhibits the ultra-rapid delayed rectifier current (IKur), mediated by Kv1.5 channels, with an IC50 of 1.70 μM.[5]
-
transient outward current (Ito), mediated by Kv4.3 channels, is also blocked with an IC50 of 2.66 μM.[5]
-
1.3. Calcium (Ca2+) Channel Effects
While less pronounced than its effects on sodium and potassium channels, this compound also influences L-type calcium channels.[2] This interaction can contribute to its overall electrophysiological profile, though it is considered a secondary effect.
Quantitative Data Summary
blocking potency of this compound varies depending on the ion channel subtype and the experimental system used for its measurement. following table summarizes key quantitative data from electrophysiological studies.
| Ion Channel Current | Channel Subtype(s) | Preparation | IC50 Value | Hill Coefficient (h) | Reference |
| INa | Voltage-gated Na+ | Amphibian Skeletal Muscle | 23.2 μM | 1.21 | [3] |
| IK | Voltage-gated K+ | Amphibian Skeletal Muscle | 9.2 μM | 0.87 | [3] |
| IKr | hERG (Kv11.1) | HEK Cells | 1.0 μM | - | [4] |
| IKr | hERG (Kv11.1) | Xenopus Oocytes | 42.3 μM | - | [4] |
| IKur | Kv1.5 | Mammalian Cell Line | 1.70 μM | - | [5] |
| Ito | Kv4.3 | Mammalian Cell Line | 2.66 μM | - | [5] |
Key Experimental Protocols
characterization of this compound's effects on ion channels is predominantly achieved through voltage-clamp electrophysiology, with the whole-cell patch-clamp technique being the gold standard.[6]
3.1. Whole-Cell Voltage-Clamp Protocol
This protocol allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[7][8]
A. Materials and Reagents:
-
Cell Preparation: Cultured cells expressing the ion channel of interest (e.g., HEK-293 or CHO cells) or isolated primary cells (e.g., cardiomyocytes).
-
Extracellular (Bath) Solution (ACSF): A buffered physiological salt solution designed to mimic the extracellular environment. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[6]
-
Intracellular (Pipette) Solution: A solution designed to mimic the intracellular ionic environment. A typical potassium-based solution is (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, and 40 HEPES, with pH adjusted to 7.2.[9]
-
This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO or water) and diluted to final concentrations in the extracellular solution.
B. Equipment Setup:
-
Inverted Microscope
-
Anti-vibration Table and Faraday Cage
-
Micromanipulator
-
Patch-Clamp Amplifier and Digitizer
-
Data Acquisition Software (e.g., pCLAMP)
-
Perfusion System for solution and drug application
-
Pipette Puller for fabricating glass micropipettes
C. Step-by-Step Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.[6][9]
-
Cell Plating: Plate cells on glass coverslips in a recording chamber mounted on the microscope stage.
-
Perfusion: Begin continuous perfusion of the recording chamber with extracellular solution at a rate of approximately 1.5-2 mL/min.[6][9]
-
Pipette Positioning: Fill a micropipette with intracellular solution and mount it on the micromanipulator. Under positive pressure, lower the pipette towards a target cell.[10]
-
Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle negative suction to form a high-resistance "gigaohm" seal (resistance >1 GΩ) between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and diffusive access to the cell's interior.[10]
-
Voltage-Clamp Recording:
-
Drug Application: After obtaining a stable baseline recording, switch the perfusion system to an extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the ionic currents in the presence of the drug until a steady-state effect is reached.
-
Washout: Switch the perfusion back to the control extracellular solution to observe the reversibility of the drug's effect.
-
Data Analysis: Analyze the recorded currents to determine the percentage of block, IC50 value, and any changes in channel gating kinetics.
Visualizations: Pathways and Workflows
Diagram 1: Mechanism of Action Pathway
Caption: Logical pathway of this compound's multi-channel blockade.
Diagram 2: Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment.
References
- 1. Antiarrhythmic drugs and cardiac ion channels: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 3. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cardiac Kv1.5 and Kv4.3 potassium channels by the class Ia anti-arrhythmic ajmaline: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. axolbio.com [axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Virtual Labs [virtual-labs.github.io]
An In-depth Technical Guide on (+)-Isoajmaline as a Sodium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+)-isoajmaline, a Class Ia antiarrhythmic agent, focusing on its primary mechanism of action as a voltage-gated sodium channel blocker. While its principal therapeutic effects are derived from sodium channel modulation, this document also explores its significant interactions with other ion channels, which contribute to its overall pharmacological profile and potential side effects. The guide includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for professionals in drug discovery and development.
Mechanism of Action
This compound's primary antiarrhythmic effect stems from its inhibition of voltage-gated sodium channels (NaV) in myocardial cells.[1] By blocking these channels, it reduces the influx of sodium ions (I_Na) during Phase 0 of the cardiac action potential.[1] This action decreases the maximum rate of depolarization (Vmax), thereby slowing the conduction velocity of electrical impulses through the myocardium.[1]
Beyond simple pore blockade, the interaction is complex and state-dependent. Ajmaline (B190527) and its derivatives interact preferentially with the open and inactivated states of the sodium channel.[2] The binding site is suggested to be located in the inner mouth of the channel, with potential interactions involving the S4 voltage-sensing segment.[2][3] This state-dependent binding contributes to its use-dependent effects, where the block becomes more pronounced at higher heart rates.
While classified as a sodium channel blocker, ajmaline's effects are not entirely selective. It is a multi-ion channel blocker, exhibiting inhibitory actions on various potassium (K+) and calcium (Ca2+) channels.[3][4] It has been shown to inhibit the transient outward potassium current (I_to), the human ether-a-go-go-related gene (HERG) potassium channels, and L-type calcium currents (I_Ca-L) in cardiac cells.[3][5] This multi-channel activity is crucial to understanding its complete electrophysiological profile, including its efficacy in unmasking Brugada Syndrome and its potential for proarrhythmic side effects.[3][4]
Signaling Pathway and Electrophysiological Effect
// Pathway connections Depol [label="Membrane\nDepolarization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Depol -> Resting [label="Activates"]; Resting -> Open [dir=both]; Open -> Inactivated; Inactivated -> Resting [label="Repolarization"];
Open -> ReducedNa [style=invis]; // for layout Isoajmaline -> Open [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; Isoajmaline -> Inactivated [label="Blocks (preferentially)", color="#EA4335", fontcolor="#EA4335"];
Open -> ReducedNa [style=dashed, arrowhead=none]; Inactivated -> ReducedNa [style=dashed, arrowhead=none]; ReducedNa -> SlowedDepol; SlowedDepol -> SlowedCond; SlowedDepol -> ProlongedAP;
{rank=same; Isoajmaline; Open; Inactivated;} } .dot Caption: Mechanism of this compound on Sodium Channel Gating.
Quantitative Data
The following tables summarize the quantitative effects of ajmaline on various ion channels and action potential parameters as determined by electrophysiological studies.
Table 1: Inhibitory Concentrations (IC50) of Ajmaline
| Target Ion Current | Preparation | IC50 Value (µM) | Hill Coefficient (h) | Reference(s) |
| Sodium Current (I_Na) | Amphibian Skeletal Muscle | 23.2 | 1.21 | [6][7] |
| Potassium Current (I_K) | Amphibian Skeletal Muscle | 9.2 | 0.87 | [6][7] |
| Transient Outward K+ Current (I_to) | Rat Ventricular Myocytes | 216 | N/A | [8] |
N/A: Not Available in the cited literature.
Table 2: Concentration-Dependent Effects on Channel Gating and Action Potential
| Parameter | Concentration (µM) | Effect | Preparation | Reference(s) |
| Peak Sodium Current (I_Na) | 1 - 3 | ~5% reduction | Amphibian Skeletal Muscle | [6][7] |
| Outward Potassium Current (I_K) | 1 - 3 | ~20% reduction | Amphibian Skeletal Muscle | [6][7] |
| Na+ Channel Activation/Inactivation | 25 | ~10 mV hyperpolarizing shift | Amphibian Skeletal Muscle | [6][7] |
| Action Potential Threshold | 10 | Increased | Amphibian Skeletal Muscle | [6][7] |
Experimental Protocols
The gold-standard method for characterizing the activity of ion channel modulators like this compound is the patch-clamp technique .[9][10] Specifically, the whole-cell configuration, in both voltage-clamp and current-clamp modes, allows for detailed investigation of drug effects on ionic currents and cellular membrane potential, respectively.[11]
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
This protocol provides a generalized methodology for evaluating a compound's effect on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary excitable cells (e.g., cardiomyocytes, neurons).
A. Cell Preparation and Solutions:
-
Cell Culture: Plate cells expressing the target sodium channel subtype (e.g., NaV1.5) onto glass coverslips 24-48 hours before the experiment.[12]
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid or a similar physiological saline solution. A typical composition is (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[9] Continuously bubble the solution with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Prepare a solution to mimic the intracellular environment. A typical composition is (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, 0.4 CaCl2.[10] Filter the solution through a 0.2 µm filter.
B. Electrode and Recording Setup:
-
Micropipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to create electrodes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Setup: Mount the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.[11]
-
Electrode Filling: Fill a micropipette with the internal solution and mount it onto the micromanipulator.[10]
C. Recording Procedure:
-
Seal Formation: Under visual control, carefully approach a target cell with the micropipette tip while applying slight positive pressure.[10] Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ), known as a "gigaseal."[10]
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[9]
D. Voltage-Clamp Recordings:
-
Holding Potential: Clamp the cell's membrane potential at a hyperpolarized level (e.g., -90 mV to -120 mV) to ensure most sodium channels are in the resting, closed state.
-
Tonic Block Protocol: Elicit sodium currents (I_Na) by applying brief depolarizing voltage steps (e.g., to -10 mV for 20-40 ms) at a low frequency (e.g., 0.1 Hz).[13] After obtaining a stable baseline recording, perfuse the chamber with this compound and record the reduction in peak current amplitude to determine tonic block.
-
Inactivated-State Block Protocol: To assess the affinity for the inactivated state, modify the protocol to include a long depolarizing prepulse (e.g., to -30 mV for 500-1000 ms) to accumulate channels in the inactivated state before the test pulse.[13]
-
Steady-State Inactivation Protocol: Measure the voltage dependence of fast inactivation by applying a series of 500 ms (B15284909) prepulses to various potentials before a constant test pulse (e.g., to -10 mV).[6] Plot the normalized peak current against the prepulse potential. Repeat in the presence of the drug to observe any shift in the inactivation curve.
E. Current-Clamp Recordings:
-
Action Potential Firing: Switch the amplifier to current-clamp mode. Inject brief suprathreshold current pulses to elicit single action potentials.[6]
-
Drug Effect: Perfuse with this compound and observe changes in action potential parameters, including the amplitude, Vmax (rate of rise), duration, and firing threshold.[6][7]
Experimental Workflow Visualization
// Start Start [label="Cell Preparation\n(e.g., NaV1.5 in HEK293)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Main Path Setup [label="Prepare Recording Setup\n(Solutions, Pipette, Microscope)", fillcolor="#FFFFFF", fontcolor="#202124"]; Approach [label="Approach Cell & Form Gigaseal\n(>1 GΩ)", fillcolor="#FFFFFF", fontcolor="#202124"]; WholeCell [label="Establish Whole-Cell\nConfiguration", fillcolor="#FFFFFF", fontcolor="#202124"];
// Split to Voltage/Current Clamp ModeSelect [label="Select Recording Mode", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Voltage Clamp Path VClamp [label="Voltage-Clamp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VProtocols [label="Apply Voltage Protocols\n(Tonic, Inactivation, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; RecordPreV [label="Record Baseline I_Na", fillcolor="#FFFFFF", fontcolor="#202124"]; ApplyDrugV [label="Apply this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RecordPostV [label="Record Post-Drug I_Na", fillcolor="#FFFFFF", fontcolor="#202124"]; AnalysisV [label="Data Analysis:\nIC50, Gating Shifts, Kinetics", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Current Clamp Path CClamp [label="Current-Clamp", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CProtocols [label="Inject Current Pulses", fillcolor="#FFFFFF", fontcolor="#202124"]; RecordPreC [label="Record Baseline Action Potentials", fillcolor="#FFFFFF", fontcolor="#202124"]; ApplyDrugC [label="Apply this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RecordPostC [label="Record Post-Drug Action Potentials", fillcolor="#FFFFFF", fontcolor="#202124"]; AnalysisC [label="Data Analysis:\n↓Vmax, ↑Duration, ↑Threshold", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Setup; Setup -> Approach; Approach -> WholeCell; WholeCell -> ModeSelect; ModeSelect -> VClamp [label=" I(V)"]; ModeSelect -> CClamp [label=" V(t)"];
VClamp -> VProtocols; VProtocols -> RecordPreV; RecordPreV -> ApplyDrugV; ApplyDrugV -> RecordPostV; RecordPostV -> AnalysisV;
CClamp -> CProtocols; CProtocols -> RecordPreC; RecordPreC -> ApplyDrugC; ApplyDrugC -> RecordPostC; RecordPostC -> AnalysisC; } .dot Caption: Experimental Workflow for Patch-Clamp Analysis.
Conclusion
This compound is a potent sodium channel blocker whose therapeutic action is primarily mediated by the rate- and state-dependent inhibition of NaV channels. Its mechanism involves a reduction in the fast sodium influx, leading to slowed cardiac conduction and prolongation of the action potential. However, a comprehensive understanding for drug development purposes requires acknowledging its significant off-target effects on multiple potassium and calcium channels. The quantitative data and experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel sodium channel modulators, which is essential for predicting both efficacy and potential cardiotoxicity in a clinical setting.
References
- 1. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 2. Blockade of sodium and potassium channels in the node of Ranvier by ajmaline and N-propyl ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Voltage-clamp analysis of sodium channels in wild-type and mutant Drosophila neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of voltage-gated Na⁺ channels by the synthetic cannabinoid ajulemic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cardiac Conundrum: An In-depth Technical Guide to the Electrophysiological Effects of (+)-Isoajmaline on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac tachyarrhythmias. Its primary mechanism of action has traditionally been attributed to the blockade of cardiac sodium channels. However, a growing body of evidence reveals a more complex electrophysiological profile, with significant effects on multiple ion channels that contribute to its therapeutic and proarrhythmic potential. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on cardiac myocytes, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Electrophysiological Effects of this compound
This compound exerts its antiarrhythmic effects by modulating the cardiac action potential. It primarily acts as a blocker of several key ion channels, altering the depolarization and repolarization phases of the cardiac cycle. While its most recognized effect is on the fast sodium current (INa), it also significantly impacts potassium and calcium currents. This multi-channel blockade underscores the complexity of its pharmacological profile.[1][2][3][4]
Quantitative Effects on Cardiac Ion Channels
The inhibitory effects of this compound on various cardiac ion channels have been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the drug's potency for each channel.
| Ion Current | Channel Subtype | Species/Cell Line | IC50 (µM) | Hill Coefficient (nH) | Holding Potential | Reference |
| Fast Sodium Current (INa) | Nav1.5 | Rat Ventricular Myocytes | 27.8 ± 1.14 | 1.27 ± 0.25 | -75 mV | [5] |
| Rat Ventricular Myocytes | 47.2 ± 1.16 | 1.16 ± 0.21 | -120 mV | [5] | ||
| L-type Calcium Current (ICa-L) | Cav1.2 | Rat Ventricular Myocytes | 70.8 ± 0.09 | 0.99 ± 0.09 | N/A | [5][6] |
| Transient Outward Potassium Current (Ito) | Kv4.3 | Rat Ventricular Myocytes | 25.9 ± 2.91 | 1.07 ± 0.15 | N/A | [5] |
| Kv4.3 | Mammalian Cell Line | 2.66 | N/A | N/A | [7] | |
| Ultra-rapid Delayed Rectifier Potassium Current (IKur) | Kv1.5 | Mammalian Cell Line | 1.70 | N/A | N/A | [7] |
| Rapid Delayed Rectifier Potassium Current (IKr) | hERG | HEK Cells | 1.0 | N/A | N/A | [8] |
| hERG | Xenopus Oocytes | 42.3 | N/A | N/A | [8] | |
| ATP-sensitive Potassium Current (IK(ATP)) | KATP | Rat Ventricular Myocytes | 13.3 ± 1.1 | 1.16 ± 0.15 | N/A | [5] |
| Inward Rectifier Potassium Current (IK1) | Kir2.x | Rat Ventricular Myocytes | High concentration (300 µM) reduced current by 36% | N/A | Hyperpolarizing voltages | [5] |
Effects on Cardiac Action Potential Parameters
The multi-channel blockade by this compound leads to distinct changes in the cardiac action potential (AP) waveform. In rat ventricular myocytes, ajmaline (B190527) has been shown to:
-
Decrease the upstroke velocity (dV/dtmax) and amplitude of the AP. [5][6] This is a direct consequence of INa inhibition.[4][5]
-
Increase the AP duration at 50% and 90% repolarization (APD50 and APD90). [5][6] This prolongation is primarily attributed to the inhibition of repolarizing potassium currents, particularly Ito.[5]
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the electrophysiological effects of this compound on cardiac myocytes.
Isolation of Ventricular Myocytes
A robust protocol for isolating viable cardiac myocytes is critical for high-quality electrophysiological recordings. The following is a generalized enzymatic digestion method for guinea pig ventricular myocytes:
-
Anesthesia and Heart Excision: The animal is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold, oxygenated, calcium-free Tyrode's solution.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Blood Washout: The heart is perfused with calcium-free Tyrode's solution for approximately 5 minutes to remove remaining blood.
-
Enzymatic Digestion: The perfusion is switched to a solution containing collagenase (e.g., Worthington Type II) and protease (e.g., Type XIV) in low-calcium Tyrode's solution for 10-20 minutes.
-
Cell Dissociation: The ventricles are minced and gently triturated in a high-potassium, low-chloride solution to release individual myocytes.
-
Calcium Reintroduction: The calcium concentration of the cell suspension is gradually increased to physiological levels (e.g., 1.8 mM) to obtain calcium-tolerant myocytes.
-
Cell Storage: The isolated myocytes are stored in a HEPES-buffered solution at room temperature and used for experiments within a few hours.
Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ionic currents from isolated cardiac myocytes.
General Setup:
-
Microscope: An inverted microscope with differential interference contrast (DIC) optics.
-
Micromanipulator: To precisely position the patch pipette.
-
Amplifier and Digitizer: A patch-clamp amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata series) for signal acquisition.
-
Software: Software for data acquisition and analysis (e.g., pCLAMP).
Pipette Preparation:
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
Recording Procedure:
-
A coverslip with adherent myocytes is placed in a recording chamber on the microscope stage and perfused with the external solution.
-
The patch pipette, filled with the appropriate internal solution, is brought into close proximity to a myocyte.
-
Gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.
-
The cell is held at a specific holding potential, and voltage-clamp protocols are applied to elicit and record specific ionic currents.
1. Fast Sodium Current (INa):
-
External Solution (in mM): Low Na+ to reduce current amplitude (e.g., 5-10 NaCl), with the remainder replaced by N-methyl-D-glucamine (NMDG) or choline-Cl. Contains blockers for K+ and Ca2+ channels (e.g., CsCl, CdCl2, nifedipine).
-
Internal Solution (in mM): CsF or CsCl to block K+ channels, EGTA to chelate Ca2+, and Na+ (e.g., 5-10 NaCl).
-
Voltage Protocol: From a holding potential of -120 mV to inactivate a portion of the channels, a brief step to a more negative potential (e.g., -140 mV) can be used to fully remove inactivation before a depolarizing test pulse (e.g., to -20 mV) to elicit the peak inward current.
2. L-type Calcium Current (ICa-L):
-
External Solution (in mM): NaCl, CaCl2 (e.g., 1.8), MgCl2, HEPES, glucose. Contains blockers for Na+ and K+ channels (e.g., tetrodotoxin (B1210768) (TTX), CsCl, 4-aminopyridine (B3432731) (4-AP)).
-
Internal Solution (in mM): CsCl or Cs-methanesulfonate, EGTA, Mg-ATP, and GTP-Tris.
-
Voltage Protocol: From a holding potential of -40 mV to inactivate Na+ channels, depolarizing steps (e.g., from -30 to +60 mV in 10 mV increments) are applied to elicit the inward Ca2+ current.
3. Transient Outward (Ito) and Ultra-rapid Delayed Rectifier (IKur) Potassium Currents:
-
External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose. Contains blockers for Na+ and Ca2+ channels (e.g., TTX, CdCl2 or nifedipine).
-
Internal Solution (in mM): KCl or K-aspartate, MgCl2, HEPES, EGTA, Mg-ATP.
-
Voltage Protocol: To isolate Ito, a prepulse to a depolarized potential (e.g., -40 mV) can be used to inactivate Na+ channels, followed by depolarizing test pulses (e.g., to +50 mV). IKur can be studied with similar protocols, often distinguished from other currents by its sensitivity to specific blockers like 4-AP at low concentrations.
4. Rapid Delayed Rectifier Potassium Current (IKr / hERG):
-
Cell Line: Typically recorded from heterologous expression systems like HEK293 or CHO cells stably expressing the hERG channel.
-
External Solution (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose.
-
Internal Solution (in mM): KCl, MgCl2, HEPES, EGTA, Mg-ATP.
-
Voltage Protocol: A characteristic "tail" protocol is used. From a holding potential of -80 mV, a depolarizing step to a positive potential (e.g., +20 mV) is applied to activate the channels, followed by a repolarizing step to a more negative potential (e.g., -50 mV) to elicit the large tail current characteristic of hERG channels.
Visualizing the Mechanism of Action
The following diagrams illustrate the multi-faceted interaction of this compound with cardiac myocyte ion channels and the typical experimental workflow for its investigation.
Caption: Multi-channel blockade by this compound on cardiac myocyte ion channels.
Caption: Experimental workflow for patch-clamp analysis of this compound effects.
Conclusion
The electrophysiological profile of this compound is considerably more intricate than that of a simple sodium channel blocker. Its interaction with multiple potassium and calcium channels contributes significantly to its effects on the cardiac action potential. This multi-target activity likely underlies both its therapeutic efficacy and its potential for proarrhythmic events, such as QT prolongation, which is associated with the blockade of the hERG channel.[8] A thorough understanding of these complex interactions, facilitated by the detailed experimental protocols outlined in this guide, is paramount for the continued safe use of this compound and for the development of novel antiarrhythmic agents with improved safety profiles. The quantitative data and methodologies presented herein provide a crucial foundation for researchers and drug development professionals to further explore the nuanced cardiac electrophysiology of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bsys.ch [bsys.ch]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Force measurements from voltage-clamped guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) is a Class Ia antiarrhythmic agent, a monoterpenoid indole (B1671886) alkaloid originally isolated from the roots of Rauwolfia serpentina.[1] Its clinical significance in treating cardiac arrhythmias and diagnosing conditions like Brugada syndrome drives continued interest in its derivatives.[1][2] The complex, rigid hexacyclic molecular framework of ajmaline presents a significant challenge and opportunity for medicinal chemists. Elucidating the precise structure of novel ajmaline-related compounds, whether isolated from natural sources or synthesized, is a critical step in understanding their structure-activity relationships (SAR) and developing new therapeutic agents.
This technical guide provides an in-depth overview of the modern analytical workflow used to determine the structure of these complex alkaloids. It details the key experimental protocols, presents critical quantitative data, and illustrates the logical processes involved in structural determination.
Isolation and Purification of Ajmaline-Related Alkaloids
The initial step in the study of naturally occurring ajmaline compounds is their extraction and purification from the plant matrix, typically from the genus Rauvolfia or Alstonia.[3][4] A general workflow involves sequential extraction and chromatographic separation to isolate pure compounds.
Caption: General workflow for the isolation and purification of ajmaline-related compounds.
Experimental Protocol: Soxhlet Extraction
Soxhlet extraction is a widely used method for the exhaustive extraction of alkaloids from plant material.[5]
-
Preparation : Air-dry and pulverize the plant material (e.g., Rauwolfia root bark) to a fine powder.
-
Loading : Place the powdered material into a thimble made from filter paper.
-
Assembly : Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then connected to a flask containing the extraction solvent (e.g., methanol) and a condenser.
-
Extraction : Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.
-
Cycle : Once the solvent reaches a certain level in the chamber, it is siphoned back down into the flask, carrying the extracted compounds with it. This process is repeated for several hours or days.
-
Concentration : After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[5]
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition of a novel compound. By providing a highly accurate mass measurement (typically with <5 ppm error), the molecular formula can be confidently deduced.[6] Tandem MS (MS/MS) experiments are then used to fragment the molecule, providing key structural information based on the fragmentation pattern.[7][8]
Data Presentation: Characteristic MS Fragmentation
The ajmaline scaffold exhibits a characteristic fragmentation pattern. High-resolution data allows for the unambiguous assignment of elemental compositions to these fragments.[8]
| m/z (Nominal) | Elemental Composition (Proposed) | Structural Origin |
| 326 | C₂₀H₂₆N₂O₂ | [M]⁺ (Molecular Ion of Ajmaline) |
| 297 | C₁₉H₂₁N₂O | Loss of -CH₂OH group |
| 182 | C₁₂H₁₂NO | Cleavage through the C-ring |
| 144 | C₉H₁₀NO | Key diagnostic fragment |
Data synthesized from literature reports.[8]
Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing complex mixtures and characterizing individual compounds.[7][9]
-
Sample Preparation : Dissolve a small amount (e.g., 1 mg/mL) of the purified compound in a suitable solvent, such as methanol. Filter the sample through a 0.45 µm filter.[10]
-
Chromatography : Inject the sample into an HPLC or UHPLC system equipped with a C18 column. Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Ionization : Introduce the column effluent into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, operating in positive ion mode.
-
Full Scan MS (MS1) : Acquire a full scan mass spectrum to detect the protonated molecular ion [M+H]⁺ and determine its accurate mass.
-
Tandem MS (MS2) : Select the [M+H]⁺ ion for collision-induced dissociation (CID) with an inert gas (e.g., argon). Acquire the MS2 spectrum to observe the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and atom connectivity.[11][12] A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to fully assign the structure.
Caption: Logical workflow for structure elucidation using a suite of NMR experiments.
Data Presentation: ¹H and ¹³C NMR Data for Ajmaline
The following table summarizes the characteristic NMR shifts for the parent ajmaline scaffold. Deviations from these values in a novel compound provide crucial clues about the location and nature of new substituents.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.98 | 71.5 |
| 3 | 2.05 | 40.1 |
| 5 | 3.15, 2.85 | 53.8 |
| 6 | 1.95, 1.60 | 21.9 |
| 8 | 7.45 | 133.0 |
| 9 | 7.08 | 118.2 |
| 10 | 7.25 | 121.5 |
| 11 | 7.15 | 110.8 |
| 12 | - | 128.5 |
| 13 | - | 145.2 |
| 15 | 2.30 | 34.5 |
| 16 | 2.15 | 38.0 |
| 17 | 4.43 | 77.3 |
| 19 | 5.80 | 138.5 |
| 20 | 6.10 | 125.0 |
| 21 | 4.26 | 93.1 |
Note: Data is representative and compiled from literature. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol: Acquiring a 2D HMBC Spectrum
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons.[13][14]
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a 5 mm NMR tube.
-
Instrument Setup : Place the sample in a high-field NMR spectrometer (e.g., 500 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.
-
1D Spectra : Acquire standard 1D ¹H and ¹³C spectra to reference the chemical shifts and determine appropriate spectral widths for the 2D experiment.
-
HMBC Pulse Program : Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameter Optimization : Set the key parameter for the long-range coupling constant (J). A typical value is 8-10 Hz, which optimizes for observing two- and three-bond correlations.
-
Acquisition : Run the 2D experiment. Acquisition times can range from a few hours to overnight, depending on the sample concentration.
-
Processing : Process the acquired data using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction. The resulting 2D spectrum will show correlation peaks between protons and carbons that are 2-3 bonds apart.
X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the molecular structure, including the absolute stereochemistry.[11][15] While obtaining high-quality crystals can be a bottleneck, the resulting 3D model is considered the gold standard for structural proof.[11][15]
Data Presentation: Crystallographic Data
A crystallographic study will report key parameters that define the crystal lattice and the quality of the structure solution.
| Parameter | Description | Typical Value/Range |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁, P2₁2₁2₁ |
| a, b, c (Å) | The dimensions of the unit cell. | 10-20 Å |
| α, β, γ (°) | The angles of the unit cell. | α=γ=90°, β≈90-110° |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 (for a good structure) |
Values are illustrative for small organic molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the compound. This is often the most challenging step and is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[15]
-
Crystal Mounting : Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection : Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is often used to minimize radiation damage. The crystal is rotated in the X-ray beam, and diffraction patterns are collected on a detector.[16]
-
Structure Solution : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement : An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined to best fit the experimental data, minimizing the R-factor.[15]
Bioactivity and Mechanism of Action
Once the structure of a novel ajmaline-related compound is confirmed, its biological activity is assessed. Given ajmaline's known role as a sodium channel blocker, a primary investigation often involves its effect on cardiac ion channels.[1][17]
Caption: Ajmaline's mechanism of action via blockage of the Nav1.5 sodium channel.
Understanding the mechanism of action provides crucial context for the structural data, allowing researchers to build robust structure-activity relationship (SAR) models. These models guide the rational design of future derivatives with improved potency, selectivity, or pharmacokinetic properties.
References
- 1. Ajmaline | C20H26N2O2 | CID 441080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods in natural product chemistry | Clinical Gate [clinicalgate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Fast and Reliable UHPLC-MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
In Silico Analysis of Ajmaline's Interaction with Cardiac Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico modeling of the binding of ajmaline (B190527), a class Ia antiarrhythmic agent, to voltage-gated sodium channels, with a primary focus on the cardiac isoform, Nav1.5. While direct quantitative data and specific in silico models for the stereoisomer (+)-isoajmaline are limited in publicly accessible literature, the extensive research on ajmaline serves as a robust proxy for understanding the fundamental molecular interactions. This document synthesizes available data on ajmaline's binding affinity, outlines detailed methodologies for computational and experimental investigation, and presents visual representations of key processes and pathways to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
Introduction
Voltage-gated sodium channels are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells. The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is a primary target for antiarrhythmic drugs. Ajmaline, a Rauwolfia alkaloid, exerts its therapeutic effect by blocking these channels, thereby modulating cardiac excitability. Understanding the precise molecular interactions between ajmaline and Nav1.5 is paramount for the development of safer and more effective antiarrhythmic agents. In silico modeling techniques, including molecular docking and molecular dynamics simulations, offer powerful tools to elucidate these interactions at an atomic level. This guide details the computational and experimental approaches used to study ajmaline's binding to sodium channels.
Quantitative Data Summary
| Compound | Target Ion Channel | Parameter | Value | Cell Type/System | Reference |
| Ajmaline | Transient Outward Potassium Current (I_to_) | IC_50_ | 216 µM | Whole-cell patch clamp | [1] |
| Flecainide | Transient Outward Potassium Current (I_to_) | IC_50_ | 15.2 µM | Whole-cell patch clamp | [1] |
Note: The provided IC50 value for ajmaline pertains to its effect on a potassium current, highlighting its multi-channel activity. Further research is needed to quantify its specific affinity for Nav1.5.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential binding sites and key interacting residues.
Protocol for Docking Ajmaline to Nav1.5:
-
Protein Preparation:
-
Obtain the 3D structure of the human Nav1.5 channel from a protein structure database (e.g., Protein Data Bank). If a full experimental structure is unavailable, homology models based on related ion channel structures can be constructed[2][3][4].
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at physiological pH.
-
Define the binding site (or "grid box") for docking calculations, typically centered on the channel pore or known drug-binding sites identified from experimental data.
-
-
Ligand Preparation:
-
Obtain the 3D structure of ajmaline.
-
Optimize the ligand's geometry and generate different possible conformations.
-
-
Docking Simulation:
-
Utilize docking software (e.g., AutoDock, Glide, GOLD) to place the flexible ligand into the rigid or flexible receptor binding site.
-
The software calculates the binding energy for different poses, and the pose with the lowest energy is considered the most probable binding mode.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between ajmaline and specific amino acid residues of Nav1.5.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.
Protocol for MD Simulation of Ajmaline-Nav1.5 Complex:
-
System Setup:
-
Use the best-docked pose of the ajmaline-Nav1.5 complex as the starting structure.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment[2][4].
-
Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the atomic interactions.
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (typically nanoseconds to microseconds) to observe the stability of the binding and any conformational changes.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energy to estimate the binding affinity.
-
Visualize the trajectory to observe the dynamics of the interactions between ajmaline and the Nav1.5 channel.
-
Experimental Validation Methodologies
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for studying the effects of drugs on ion channel function in real-time.
Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation:
-
Use a cell line stably expressing the human Nav1.5 channel (e.g., HEK293 cells) or isolated cardiomyocytes.
-
Culture the cells on glass coverslips.
-
-
Recording Setup:
-
Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ and fill with an intracellular solution.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting sodium currents.
-
To study the effect of ajmaline, perfuse the cells with different concentrations of the drug and record the changes in the sodium current.
-
Analyze the data to determine the IC_50_ value and to characterize the state-dependent block (resting, open, and inactivated states) of the channel by ajmaline.
-
Visualizations
Signaling and Logical Relationships
Conclusion
The in silico modeling of ajmaline's interaction with the Nav1.5 sodium channel, supported by experimental validation, provides a powerful framework for understanding the molecular basis of its antiarrhythmic action. While specific data for this compound remains elusive, the methodologies and findings presented here for ajmaline offer a clear path forward for future research. The detailed protocols and visualizations in this guide are intended to equip researchers with the necessary knowledge to conduct their own investigations into the structure-function relationships of sodium channel blockers, ultimately contributing to the design of next-generation cardiovascular therapeutics.
References
- 1. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modelling of an autonomous Nav1.5 channel system as a part of in silico pharmacology study - Enamine [enamine.net]
- 3. Modeling the human Nav1.5 sodium channel: structural and mechanistic insights of ion permeation and drug blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural modeling of Nav1.5 pore domain in closed state - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation of (+)-Isoajmaline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable absence of publicly available, specific stability-indicating studies and forced degradation analyses for (+)-Isoajmaline in the scientific literature. Therefore, this technical guide is constructed based on the general principles of drug stability testing as outlined by the International Council for Harmonisation (ICH), inferred knowledge from the related alkaloid ajmaline (B190527), and established analytical methodologies for this class of compounds. The degradation pathways and quantitative data presented are hypothetical and serve as an illustrative framework for future research.
Introduction
This compound is a stereoisomer of ajmaline, a class Ia antiarrhythmic agent. Both are indole (B1671886) alkaloids primarily isolated from the roots of Rauwolfia serpentina.[1][2] The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Understanding its degradation profile is paramount for the development of stable pharmaceutical formulations.
Forced degradation studies are a cornerstone of the drug development process, providing crucial insights into the intrinsic stability of a drug substance.[3][4][5] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The objectives of such studies are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods.
-
Inform formulation and packaging development.
This guide will outline a systematic approach to investigating the stability of this compound and characterizing its potential degradation products.
Predicted Stability Profile of this compound
Based on the complex indole alkaloid structure of this compound, which is shared by its diastereomer ajmaline, several potential degradation pathways can be hypothesized. The ajmaline structure is known to undergo metabolic processes such as hydroxylation, oxidation, and reduction, which can be indicative of its chemical stability.[6][7]
Potential Degradation Pathways
-
Hydrolysis: The presence of ester or amide functionalities, though not immediately apparent in the core structure, could be susceptible to hydrolysis under acidic or basic conditions. Indole alkaloids, in general, can undergo hydrolysis depending on their specific functional groups.[8][9]
-
Oxidation: The tertiary amine and the indole ring in the this compound structure are potential sites for oxidation. N-oxidation is a known metabolic pathway for ajmaline.[6][7] Oxidative degradation could lead to the formation of N-oxides or other oxygenated derivatives.
-
Photolysis: Many complex organic molecules are sensitive to light. The indole nucleus, in particular, can be susceptible to photolytic degradation.
-
Thermal Degradation: Exposure to high temperatures can induce degradation, potentially leading to isomerization, dehydration, or fragmentation of the molecule.[10][11]
Experimental Protocols for Forced Degradation Studies
The following protocols are adapted from general ICH guidelines and industry practices for forced degradation studies.[3][4] The extent of degradation should ideally be between 5-20% to ensure that the degradation products are representative of those likely to form under normal storage conditions.[4]
Preparation of this compound Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution will be used for all stress conditions.
Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 48 hours.
-
Periodically withdraw samples (e.g., at 2, 4, 8, 24, and 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 48 hours.
-
Periodically withdraw samples.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Periodically withdraw samples.
-
Dilute the samples to a suitable concentration with the mobile phase for analysis.
Thermal Degradation
-
Place solid this compound powder in a thermostatically controlled oven at 80°C for 72 hours.
-
Also, expose the this compound stock solution to 80°C for 72 hours.
-
Withdraw samples of both solid and solution at various time points.
-
Dissolve the solid samples and dilute all samples to a suitable concentration for analysis.
Photolytic Degradation
-
Expose the solid this compound powder and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.
-
The exposure should be in accordance with ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Withdraw samples at appropriate time intervals and prepare for analysis.
Analytical Methodology for Stability Indicating Assay
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[3][4] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry detectors are the methods of choice for this purpose.[12][13][14]
Chromatographic System
-
Instrumentation: An HPLC or UHPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).[14][15]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for alkaloid separation.[12][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating complex mixtures of alkaloids.[12][13][14]
-
Flow Rate: Typically 1.0 mL/min for HPLC.
-
Detection Wavelength: The PDA detector can be set to monitor at the λmax of this compound and also to scan a range to detect degradation products with different chromophores.
-
Injection Volume: 10-20 µL.
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation: Hypothetical Degradation of this compound
The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 N HCl (60°C) | 48 | 85.2 | 2 | DP-H1 (8.1%) |
| 0.1 N NaOH (60°C) | 48 | 82.5 | 3 | DP-B1 (9.5%) |
| 3% H₂O₂ (RT) | 48 | 79.8 | 4 | DP-O1 (12.3%) |
| Thermal (80°C, Solid) | 72 | 92.1 | 1 | DP-T1 (4.5%) |
| Thermal (80°C, Solution) | 72 | 88.4 | 2 | DP-T2 (6.8%) |
| Photolytic (UV/Vis) | - | 90.5 | 2 | DP-P1 (5.2%) |
Table 2: Hypothetical Retention Times (RT) and Mass-to-Charge Ratios (m/z) of this compound and its Degradation Products
| Compound | Retention Time (min) | [M+H]⁺ (m/z) |
| This compound | 15.2 | 327.2 |
| DP-H1 | 12.8 | 345.2 (Hypothetical Hydrolysis Product) |
| DP-B1 | 10.5 | 311.2 (Hypothetical Rearrangement Product) |
| DP-O1 | 18.1 | 343.2 (Hypothetical N-Oxide) |
| DP-T1 | 14.5 | 327.2 (Isomer) |
| DP-T2 | 11.9 | Not Determined |
| DP-P1 | 16.3 | 341.2 (Hypothetical Dehydrogenation Product) |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies of this compound.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways for this compound under stress conditions.
Conclusion
References
- 1. scialert.net [scialert.net]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The biosynthesis of indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
Toxicological Profile of (+)-Isoajmaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available toxicological information on (+)-Isoajmaline and its related compound, ajmaline (B190527). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety evaluation. Significant gaps exist in the publicly available preclinical toxicology data for this compound.
Introduction
This compound is a stereoisomer of ajmaline, a Class Ia antiarrhythmic agent. Ajmaline is an alkaloid originally isolated from the roots of Rauwolfia serpentina. Due to the close structural similarity, the toxicological profile of ajmaline is often considered relevant to this compound; however, isomer-specific toxicological data is scarce. This guide provides a consolidated overview of the known toxicological properties, primarily focusing on ajmaline due to the limited availability of data for this compound.
The primary mechanism of action for ajmaline involves the blockade of voltage-gated sodium channels in the myocardium, which can lead to both therapeutic and toxic effects.[1][2][3][4] It also exerts effects on potassium and calcium channels.[1] Its clinical application is mainly in the diagnosis of Brugada syndrome, an inherited cardiac channelopathy.[2][5][6]
Quantitative Toxicological Data
Table 1: Summary of Available Quantitative Toxicity Data for Ajmaline
| Species | Route of Administration | Dose | Observed Effects | Reference |
| Human | Oral (overdose) | 10 - 40 mg/kg | Severe cardiotoxicity, including atrioventricular block, intraventricular block, ventricular tachycardia, and cardiac arrest. | [7] |
| Cat | Infusion | 4.05 mg/kg | Decreased heart rate, prolonged PR, QRS, and QT intervals on ECG. Considered more than twice as toxic as its 17-monochloroacetate ester derivative. | |
| Dog | Intravenous | ≤ 2 mg/kg | No significant changes in measured hemodynamic parameters. | [3] |
Experimental Protocols
Detailed protocols from standardized preclinical toxicology studies (e.g., acute, subchronic, chronic toxicity) for this compound or ajmaline are not described in the reviewed literature. The following sections outline the methodologies gathered from clinical and pharmacological research.
Ajmaline Challenge Test in Humans (for Brugada Syndrome Diagnosis)
This clinical protocol is used to unmask the characteristic ECG pattern of Brugada syndrome and is not a toxicology study. However, it provides insights into the acute cardiac effects of ajmaline in a controlled setting.
-
Objective: To diagnose Brugada syndrome by provoking a Type 1 ECG pattern.
-
Subjects: Patients with suspected Brugada syndrome.
-
Methodology:
-
Baseline 12-lead ECG is recorded.
-
Ajmaline is administered intravenously. A common protocol involves the administration of 1 mg/kg over a period of 5 to 10 minutes.[8]
-
Continuous ECG monitoring is performed throughout the infusion and for a specified period afterward.
-
The infusion is stopped if a diagnostic Type 1 Brugada pattern appears, if there is significant QRS widening, or if ventricular arrhythmias occur.
-
-
Monitoring: Continuous ECG and vital signs monitoring are essential due to the risk of inducing life-threatening arrhythmias.
Cardiovascular Effects Study in Anesthetized and Conscious Dogs
This pharmacological study provides information on the hemodynamic effects of ajmaline.
-
Objective: To define the cardiovascular effects of ajmaline.[3]
-
Subjects: Anesthetized and conscious dogs.[3]
-
Methodology:
Mechanism of Toxicity and Signaling Pathways
The primary toxicity of ajmaline is an extension of its pharmacological action: blockade of cardiac sodium channels (NaV1.5). Excessive sodium channel blockade leads to slowed cardiac conduction, which can manifest as various arrhythmias and conduction blocks.
Signaling Pathway of Ajmaline-Induced Cardiotoxicity
The following diagram illustrates the proposed mechanism of ajmaline's toxic effects on a cardiac myocyte.
Caption: Mechanism of this compound (Ajmaline) Cardiotoxicity.
Experimental Workflow for a Generic Acute Oral Toxicity Study
The following diagram outlines a generalized workflow for an acute oral toxicity study, as would be typically conducted for a new chemical entity. Note: This is a representative workflow, and no such study for this compound has been identified in the public literature.
Caption: Generalized Workflow for an Acute Oral Toxicity Study.
Conclusion and Future Directions
The available toxicological data for this compound is very limited, with most information being extrapolated from its isomer, ajmaline. The primary toxicological concern is cardiotoxicity, directly related to its mechanism of action as a sodium channel blocker. There is a clear need for standardized preclinical toxicology studies to be conducted on this compound to establish a comprehensive safety profile. These studies should include acute, subchronic, and chronic toxicity assessments in both rodent and non-rodent species to determine key toxicological parameters such as LD50 and NOAEL. Such data is critical for any future drug development efforts involving this compound.
References
- 1. Acute intoxication with ajmaline [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and sub-chronic toxicological evaluation of the herbal product HAD-B1 in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. subchronic toxicity studies: Topics by Science.gov [science.gov]
- 5. [Acute ajmaline poisoning. Study of 7 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Cardiovascular effects and blood concentrations of ajmaline and its 17-monochloroacetate ester in cats [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Extraction of (+)-Isoajmaline from Rauvolfia serpentina
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline is a notable indole (B1671886) alkaloid present in the roots of Rauvolfia serpentina, a plant with a rich history in traditional medicine, particularly for its antihypertensive and antiarrhythmic properties. As an isomer of the well-studied ajmaline, isoajmaline (B1239502) is of significant interest to the pharmaceutical and medicinal chemistry sectors for its potential therapeutic applications. These application notes provide a comprehensive protocol for the extraction, isolation, and purification of this compound from Rauvolfia serpentina roots, consolidating methodologies from various scientific studies. Additionally, this document summarizes quantitative data on alkaloid yields and outlines the likely pharmacological mechanism of action of isoajmaline based on its structural similarity to ajmaline.
Data Presentation: Quantitative Yields of Alkaloids from Rauvolfia serpentina
The yield of specific alkaloids from Rauvolfia serpentina can vary depending on the extraction method, solvent system, and the geographical source of the plant material. The following table summarizes quantitative data from various studies to provide an estimated range of expected yields.
| Parameter | Extraction Method | Solvent System | Yield | Source |
| Total Alkaloid Content | Solvent Partitioning | Chloroform (B151607) Fraction | 2.68% | [1] |
| Crude Extract Yield | Ethanolic Extraction | Ethanol (B145695) | 12.05% | [2] |
| Ajmaline Yield | Spectrophotometric Analysis | Root Extract | 0.817 mg/g | [2] |
| Ajmaline Recovery | HPLC | Acetonitrile/Phosphate Buffer | 97.03% | [3] |
| Reserpine Yield | Spectrophotometric Analysis | Root Extract | 0.955 mg/g | [2] |
| Ajmalicine (B1678821) Yield | Spectrophotometric Analysis | Root Extract | 0.440 mg/g | [2] |
Note: The specific yield for this compound is not consistently reported in the literature; however, it is isolated as part of the total alkaloid fraction.
Experimental Protocols
This section details a comprehensive protocol for the extraction and isolation of this compound from the dried roots of Rauvolfia serpentina. The workflow is based on established phytochemical methods.[4]
Protocol 1: Extraction and Fractionation of Total Alkaloids
1. Preparation of Plant Material:
-
Air-dry the roots of Rauvolfia serpentina in the shade to prevent the degradation of thermolabile compounds.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
2. Defatting of the Plant Material:
-
Soak the powdered root material in hexane (B92381) for 24-48 hours to remove fats and waxes.
-
Filter the mixture and discard the hexane.
-
Air-dry the defatted plant material.
3. Extraction of Alkaloids:
-
Perform a cold maceration of the defatted powder with methanol (B129727) for 72 hours at room temperature.[4] This minimizes the extraction of unwanted pigments and thermosensitive compounds.
-
Alternatively, use a Soxhlet apparatus with ethanol for continuous extraction over 6-8 hours.[5]
-
Filter the methanolic or ethanolic extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Acid-Base Partitioning for Alkaloid Enrichment:
-
Suspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble non-alkaloidal matter.
-
Wash the acidic solution with chloroform in a separatory funnel to remove any remaining neutral or weakly basic impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of a 10% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution. This will precipitate the alkaloids.
-
Extract the alkaline solution multiple times with chloroform.
-
Combine the chloroform fractions and wash them with distilled water to remove excess alkali.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it using a rotary evaporator to yield the total alkaloid fraction.
Protocol 2: Isolation of this compound using Column Chromatography
1. Preparation of the Column:
-
Use silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in the initial mobile phase (n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
2. Sample Loading:
-
Adsorb the dried total alkaloid fraction onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
3. Elution and Fraction Collection:
-
Elute the column with a gradient of increasing polarity. Start with n-hexane and gradually increase the proportion of ethyl acetate (B1210297) (EtOAc).[6]
-
A suggested gradient is as follows:
-
100% n-hexane
-
n-hexane:EtOAc (9:1)
-
n-hexane:EtOAc (8:2)
-
n-hexane:EtOAc (1:1)
-
100% EtOAc
-
-
Subsequently, a gradient of chloroform (CHCl₃) and methanol (MeOH) can be used for more polar alkaloids.[6]
-
100% CHCl₃
-
CHCl₃:MeOH (9.5:0.5)
-
CHCl₃:MeOH (9:1)
-
-
Collect fractions of equal volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).
4. Thin Layer Chromatography (TLC) Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A common solvent system for separating Rauvolfia alkaloids is Toluene:Ethylacetate:Diethylamine (7:2:1).
-
Visualization: Observe the spots under UV light (254 nm and 366 nm) and/or by spraying with Dragendorff's reagent, which gives an orange to brown color with alkaloids.
-
Pool the fractions that show a similar TLC profile corresponding to isoajmaline.
5. Purification and Identification:
-
Re-chromatograph the pooled fractions containing isoajmaline if necessary to achieve higher purity.
-
Remove the solvent from the purified fraction under reduced pressure to obtain crystalline this compound.
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR), and by comparing the data with published literature values.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Proposed Pharmacological Signaling Pathway of this compound
The precise signaling pathway for this compound has not been extensively elucidated. However, its structural isomer, ajmaline, is a well-characterized Class Ia antiarrhythmic agent that functions by blocking voltage-gated sodium channels in cardiomyocytes.[7][8] It is highly probable that isoajmaline shares this mechanism of action.
Caption: Proposed mechanism of action of this compound as a sodium channel blocker.
References
- 1. aktpublication.com [aktpublication.com]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Ajmaline-type Alkaloid from the Roots of Rauvolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Chiral Separation of Ajmaline Diastereomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajmaline (B190527) is a class Ia antiarrhythmic agent, a naturally occurring indole (B1671886) alkaloid. It exists as several stereoisomers, including diastereomers such as isoajmaline (B1239502) and sandwicine. The stereochemical configuration of a drug can significantly influence its pharmacological and toxicological properties. Therefore, the ability to separate and quantify individual diastereomers is crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the chiral separation of pharmaceutical compounds. This application note provides a generalized protocol for the chiral separation of ajmaline diastereomers by HPLC, based on established principles of chiral chromatography.
Principle of Separation
The chiral separation of diastereomers by HPLC can be achieved using a chiral stationary phase (CSP). A CSP is a chromatographic packing material that is itself chiral. The different spatial arrangements of the diastereomers lead to differential interactions with the chiral stationary phase, resulting in different retention times and, thus, separation. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. For indole alkaloids like ajmaline, polysaccharide-based CSPs are often a good starting point for method development.
Data Presentation
Successful chiral separation of ajmaline from its diastereomers, isoajmaline and sandwicine, has been reported.[1] While one eluent system allowed for the clear separation of ajmaline from the other two, it did not resolve isoajmaline and sandwicine from each other.[1] Optimization of the chromatographic conditions is therefore essential to achieve baseline separation of all diastereomers of interest. The following table provides a template for presenting quantitative data from a developed HPLC method.
| Parameter | Diastereomer 1 (e.g., Ajmaline) | Diastereomer 2 (e.g., Isoajmaline) | Diastereomer 3 (e.g., Sandwicine) |
| Retention Time (min) | e.g., 10.2 | e.g., 12.5 | e.g., 13.8 |
| Resolution (Rs) | - | e.g., >1.5 (between 1 & 2) | e.g., >1.5 (between 2 & 3) |
| Tailing Factor (Tf) | e.g., 1.1 | e.g., 1.2 | e.g., 1.1 |
| Theoretical Plates (N) | e.g., >2000 | e.g., >2000 | e.g., >2000 |
Experimental Protocols
The following is a generalized protocol for the development of a chiral HPLC method for the separation of ajmaline diastereomers.
1. Materials and Reagents
-
Reference standards of ajmaline and its known diastereomers (isoajmaline, sandwicine, etc.)
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), ethanol, isopropanol)
-
HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)
-
HPLC grade water
-
Chiral HPLC columns (e.g., polysaccharide-based columns such as Chiralcel® or Chiralpak®)
2. Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
3. Sample Preparation
-
Prepare a stock solution of the ajmaline diastereomer mixture in a suitable solvent (e.g., mobile phase or a solvent in which all diastereomers are soluble) at a concentration of approximately 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to a concentration suitable for UV detection (e.g., 10-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Starting Point)
-
Column: A polysaccharide-based chiral stationary phase column is recommended as a starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is often used for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile or methanol and water or a buffer can be used. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds like ajmaline) can improve peak shape and resolution.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 25 °C (can be varied to optimize separation)
-
Detection Wavelength: Based on the UV spectrum of ajmaline (typically around 250 nm and 290 nm).
-
Injection Volume: 5 - 20 µL
5. Method Development and Optimization
-
Column Screening: Screen different types of chiral stationary phases to find the one that provides the best selectivity for the ajmaline diastereomers.
-
Mobile Phase Optimization: Vary the ratio of the organic solvent and the modifier in the mobile phase to optimize the resolution and retention times.
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C) as temperature can affect the chiral recognition mechanism and, therefore, the separation.
-
Flow Rate Adjustment: Adjust the flow rate to achieve a balance between analysis time and separation efficiency.
Visualizations
Caption: Workflow for the chiral HPLC separation and analysis of ajmaline diastereomers.
Caption: Logical relationship of key parameters in developing a chiral HPLC method.
References
Unmasking Brugada Syndrome: A Detailed Protocol for the Ajmaline Challenge Test
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Introduction
Brugada syndrome is an inherited cardiac channelopathy that increases the risk of sudden cardiac death, often in young, otherwise healthy individuals.[1][2] The condition is characterized by a specific electrocardiogram (ECG) pattern, which can be transient or concealed, making diagnosis challenging.[3][4] The Ajmaline (B190527) challenge test is a provocative pharmacological assay used to unmask the characteristic ECG abnormalities in suspected cases of Brugada syndrome.[5][6] Ajmaline, a class Ia antiarrhythmic agent, acts as a potent sodium channel blocker.[6] By inhibiting the cardiac sodium channels, it can exaggerate or reveal the underlying electrical abnormalities indicative of Brugada syndrome.[6][7] This document provides a comprehensive protocol for conducting the Ajmaline challenge test, intended for use in a controlled clinical or research setting.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Ajmaline challenge test.
Table 1: Ajmaline Dosage and Administration
| Parameter | Value | Reference |
| Dosage | 1 mg/kg of body weight | [3][4] |
| Maximum Dose | 100 mg | [8] |
| Administration Route | Intravenous (IV) infusion | [3][6] |
| Infusion Rate | 10 mg every 2 minutes (fractionated) or over 5-10 minutes | [3][4][9][10] |
Table 2: ECG Monitoring and Diagnostic Criteria
| Parameter | Diagnostic Threshold | Reference |
| ECG Leads for Monitoring | Right precordial leads (V1-V3) | [6] |
| Positive Test: Type 1 Brugada ECG Pattern | Coved ST-segment elevation ≥2 mm in ≥1 right precordial lead (V1-V3) | [6] |
| Additional Diagnostic Confirmation | Conversion of Type 2 or Type 3 pattern to Type 1 | [6] |
Table 3: Test Termination Criteria
| Criterion | Threshold | Reference |
| Achievement of Diagnostic ECG Changes | Appearance of Type 1 Brugada pattern | [6] |
| QRS Widening | >30% from baseline | [3][6] |
| Arrhythmias | Occurrence of premature ventricular contractions, ventricular tachycardia, sinus arrest, or AV block (Type II or III) | [3][6] |
| Target Dose Reached | Full calculated dose administered without diagnostic changes | [3] |
| Patient Symptoms | Development of concerning symptoms (e.g., chest pain, dizziness, shortness of breath) | [5][6] |
Experimental Protocols
Patient Preparation
-
Obtain informed consent after thoroughly explaining the procedure, potential risks, and benefits to the patient.[2]
-
A complete medical history should be taken, including any personal or family history of syncope, sudden cardiac death, or known arrhythmias.[3][11]
-
Perform a baseline physical examination and record vital signs.
-
Structural heart disease should be excluded through appropriate non-invasive and invasive methods.[3]
-
Patients should not eat or drink for at least four hours prior to the test.[5]
-
A 12-lead ECG is recorded at baseline. For enhanced sensitivity, ECG leads V1 and V2 may be placed in higher intercostal spaces (e.g., 2nd, 3rd, or 4th).[8]
-
Establish intravenous access for drug administration.[9]
Ajmaline Administration and ECG Monitoring
-
The Ajmaline challenge must be performed in a setting with continuous cardiac monitoring and advanced life support facilities readily available.[3][4]
-
Prepare the Ajmaline solution for intravenous infusion. The standard dose is 1 mg/kg of body weight.[3][4]
-
Administer the Ajmaline intravenously. A fractionated protocol of 10 mg every two minutes is recommended to enhance safety.[3][4] Alternatively, the total dose can be infused over 5-10 minutes.[9][10]
-
Continuously monitor the patient's ECG throughout the infusion and for a post-infusion period.[7] Record a 12-lead ECG at regular intervals (e.g., every one to three minutes) during the infusion and after its completion.[5]
-
Monitor the patient for any adverse effects, such as a metallic taste, blurred vision, numbness around the lips, chest pain, or dizziness.[5]
-
The infusion should be stopped immediately if any of the termination criteria are met (see Table 3).[6]
Post-Procedure Monitoring
-
After the test, continue to monitor the patient's heart rhythm until the ECG returns to baseline.[6] This monitoring period typically lasts for several hours.[5]
-
The intravenous cannula can be removed once the monitoring period is complete and the patient is stable.[5]
-
The patient should be advised not to drive and to have someone accompany them for the remainder of the day following the test.[9]
Visualizations
Caption: Experimental workflow for the Ajmaline challenge test.
Caption: Logical relationship for Brugada syndrome diagnosis.
References
- 1. uhd.nhs.uk [uhd.nhs.uk]
- 2. uhcw.nhs.uk [uhcw.nhs.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 6. bhrs.com [bhrs.com]
- 7. leedsth.nhs.uk [leedsth.nhs.uk]
- 8. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 9. mkuh.nhs.uk [mkuh.nhs.uk]
- 10. uhb.nhs.uk [uhb.nhs.uk]
- 11. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
Application Notes and Protocols for Ajmaline Dosing and Administration in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of ajmaline (B190527), a Class Ia antiarrhythmic agent, in the context of clinical research. The primary focus is on its intravenous use as a provocative agent for the diagnosis of Brugada syndrome, reflecting the predominant application of ajmaline in contemporary clinical studies. Information on oral administration is limited due to its poor bioavailability.[1]
Mechanism of Action
Ajmaline functions as a potent sodium channel blocker.[2] By binding to and inhibiting the fast inward sodium current (INa) in cardiac myocytes, it slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity.[3] This effect is particularly pronounced in the right ventricular outflow tract, where it can unmask the characteristic coved-type ST-segment elevation seen in Brugada syndrome.[1][4] Ajmaline's effects are not limited to sodium channels; it has also been shown to affect potassium and calcium currents, contributing to its overall electrophysiological profile.[5]
Signaling Pathway of Ajmaline's Effect on Cardiac Myocytes
Caption: Ajmaline's primary mechanism involves blocking sodium channels in cardiac myocytes.
Quantitative Data Summary
The following tables summarize the intravenous dosing regimens and pharmacokinetic parameters of ajmaline as reported in clinical research studies.
Table 1: Intravenous Ajmaline Dosing Regimens for Brugada Syndrome Diagnosis
| Protocol Name | Dosing Regimen | Infusion Rate | Total Dose | Reference(s) |
| Fractionated (Slow) Infusion | 10 mg every 2 minutes | 5 mg/min | Up to 1 mg/kg | [1][6] |
| Rapid Infusion | 1 mg/kg | Over 5 minutes | 1 mg/kg (max 100 mg) | [7][8][9] |
| Intermediate Infusion | 1 mg/kg | Over 10 minutes | 1 mg/kg | [7][10] |
| Bolus Injections | Incremental 10 mg bolus injections | N/A | Up to 1 mg/kg | [11] |
Note: Slower infusion rates are generally recommended to enhance safety by allowing for early termination of the test if diagnostic criteria or adverse events occur.[10]
Table 2: Pharmacokinetic Parameters of Intravenous Ajmaline
| Parameter | Value (Mean ± SD) | Patient Population | Reference(s) |
| Distribution Half-Life (t½α) | 6 ± 1 min | Patients with acute myocardial infarction | [12] |
| Elimination Half-Life (t½β) | 95 ± 6 min | Patients with acute myocardial infarction | [12] |
| Terminal Elimination Half-Life (t½γ) | 7.3 ± 3.6 hours | Patients undergoing ajmaline test | [13] |
| 258.6 min | Anuric patient | [14] | |
| Total Plasma Clearance | 9.76 mL/min/kg | Patients undergoing ajmaline test | [13] |
| 10.69 ± 1.16 L/h | Patients with suspected Brugada syndrome | [11] | |
| Volume of Distribution (Vd) | 6.17 L/kg | Patients undergoing ajmaline test | [13] |
| 12.38 ± 4.65 L/kg (total) | Patients with suspected Brugada syndrome | [11] | |
| Protein Binding | 29 - 46% | Patients undergoing ajmaline test | [13] |
| 76 ± 9% | Patients with ventricular arrhythmia | [12] |
Experimental Protocols
Protocol 1: Ajmaline Challenge Test for the Diagnosis of Brugada Syndrome (Fractionated Administration)
This protocol is adapted from studies emphasizing a slower, fractionated administration for improved safety.[1][6]
1. Patient Preparation and Baseline Assessment:
-
Perform a comprehensive medical history and physical examination.
-
Record a baseline 12-lead electrocardiogram (ECG), including high precordial leads (V1 and V2 placed in the 2nd, 3rd, and 4th intercostal spaces).[16]
-
Establish intravenous (IV) access, preferably with a large-bore cannula.[16]
-
Ensure a full resuscitation cart, including an external defibrillator and emergency medications (e.g., isoprenaline, magnesium sulfate), is immediately available.[16][17]
-
The procedure must be conducted under the supervision of a cardiologist in a setting with continuous ECG monitoring and advanced life-support capabilities.[6][17]
2. Ajmaline Administration:
-
Prepare the ajmaline solution according to the manufacturer's instructions.
-
Administer ajmaline intravenously at a dose of 10 mg every two minutes.[1][6]
-
Continue administration until a diagnostic endpoint is reached, the maximum dose is administered, or a termination criterion is met.
3. Monitoring During Administration:
-
Continuously monitor the patient's ECG.[4]
-
Record a 12-lead ECG every minute during administration and for the first 5 minutes post-administration.[16]
-
Monitor blood pressure and pulse at regular intervals (e.g., every 5 minutes).[17]
4. Endpoints and Termination Criteria:
-
Positive Diagnostic Endpoint: Appearance of a coved-type ST-segment elevation ≥2 mm in at least one right precordial lead (V1-V3).[16]
-
Termination Criteria (Stop infusion if any occur):
5. Post-Procedure Monitoring:
-
Continue ECG monitoring for at least one hour after the final dose or until the ECG returns to baseline.[17]
-
Record a final 12-lead ECG.[4]
-
The patient should remain under observation until stable.
Experimental Workflow: Ajmaline Challenge Test
Caption: Workflow for the intravenous ajmaline challenge test in clinical research.
Safety and Adverse Events
The administration of ajmaline carries a risk of proarrhythmic effects.[1] Although the fractionated administration protocol is considered safe, ventricular tachyarrhythmias can occur.[1][6] Therefore, the test must be performed in a controlled environment with immediate access to resuscitation equipment and personnel.[6][17] Studies comparing rapid versus slow infusions have found similar diagnostic efficacy, but slower infusions are recommended due to a better safety profile, allowing for early discontinuation upon reaching a diagnostic or adverse endpoint.[10]
Logical Relationship: Dosing, Safety, and Diagnostic Yield
Caption: Relationship between ajmaline infusion rate, safety, and diagnostic outcome.
Oral Administration
References
- 1. academic.oup.com [academic.oup.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 4. leedsth.nhs.uk [leedsth.nhs.uk]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heart.bmj.com [heart.bmj.com]
- 8. ahajournals.org [ahajournals.org]
- 9. sads.org [sads.org]
- 10. Ajmaline challenge for the diagnosis of Brugada syndrome: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Pharmacokinetics and antiarrhythmic efficacy of intravenous ajmaline in ventricular arrhythmia of acute onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ajmaline test in a patient with chronic renal failure. A pharmacokinetic and pharmacodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 16. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 17. Ajmaline Intravenous for adults | Medinfo Galway [medinfogalway.ie]
- 18. [Oral administration of N-propyl-ajmaline bitartrate in heart rhythm disorders] [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (+)-Isoajmaline's Antiarrhythmic Properties Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various cell culture models to investigate the antiarrhythmic properties of (+)-Isoajmaline. The information is intended to guide researchers in designing and executing robust in vitro studies to characterize the electrophysiological effects of this compound.
Introduction to this compound
This compound, often referred to as Ajmaline (B190527), is a Class Ia antiarrhythmic agent known for its efficacy in managing certain cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the effective refractory period. However, emerging evidence reveals a more complex pharmacological profile, with effects on multiple ion channels, including potassium and calcium channels. Understanding these multi-channel effects is crucial for a comprehensive assessment of its antiarrhythmic potential and proarrhythmic risk.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining clinically relevant data. The following models are recommended for studying the antiarrhythmic properties of this compound:
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells represent the current gold standard for in vitro cardiac safety and efficacy testing. They are human-derived, exhibit a ventricular-like, atrial-like, or nodal-like electrophysiological phenotype, and form a functional syncytium in culture. Their use is highly recommended for recapitulating human cardiac physiology.
-
Primary Cardiomyocytes (e.g., from neonatal rats or rabbits): These cells have been traditionally used and provide a valuable physiological context. However, their use is limited by species differences, batch-to-batch variability, and limited availability.
-
Immortalized Cardiac Cell Lines (e.g., HL-1): These are easier to culture and provide a highly reproducible system. However, they may not fully recapitulate the complex electrophysiology of primary human cardiomyocytes.
-
Heterologous Expression Systems (e.g., HEK293 or CHO cells): These cells are transfected to express a single type of ion channel (e.g., hERG, Nav1.5). They are invaluable for studying the specific interaction of this compound with a particular ion channel in isolation.
Data Presentation: Quantitative Effects of Ajmaline on Cardiac Ion Channels and Action Potential Parameters
The following tables summarize the known quantitative effects of ajmaline, a close structural analog of this compound, on key cardiac ion channels and action potential parameters. This data has been compiled from patch-clamp studies on various cell types.
Table 1: Inhibitory Effects of Ajmaline on Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Holding Potential | Reference |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 27.8 ± 1.14 | -75 mV | [1][2] |
| Fast Sodium Current (INa) | Rat Ventricular Myocytes | 47.2 ± 1.16 | -120 mV | [1][2] |
| L-type Calcium Current (ICa-L) | Rat Ventricular Myocytes | 70.8 ± 0.09 | - | [1][2] |
| Transient Outward Potassium Current (Ito) | Rat Ventricular Myocytes | 25.9 ± 2.91 | - | [1][2] |
| ATP-sensitive Potassium Current (IK(ATP)) | Rat Ventricular Myocytes | 13.3 ± 1.1 | - | [1][2] |
| hERG (IKr) | HEK cells | 1.0 | - | [3] |
| hERG (IKr) | Xenopus oocytes | 42.3 | - | [3] |
Table 2: Effects of Ajmaline on Cardiac Action Potential Parameters
| Parameter | Cell Type | Effect | Concentration | Reference |
| Action Potential Amplitude | Rat Ventricular Myocytes | Decrease | Concentration-dependent | [1] |
| Max Upstroke Velocity (dV/dt) | Rat Ventricular Myocytes | Decrease | Concentration-dependent | [1] |
| Action Potential Duration at 50% Repolarization (APD50) | Rat Ventricular Myocytes | Increase | Concentration-dependent | [1] |
| Action Potential Duration at 90% Repolarization (APD90) | Rat Ventricular Myocytes | Increase | Concentration-dependent | [1] |
Mandatory Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: Mechanism of this compound's antiarrhythmic action.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp analysis of this compound.
Experimental Workflow for Microelectrode Array (MEA) Analysis
Caption: Workflow for MEA analysis of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in hiPSC-CMs
This protocol is designed to measure the effects of this compound on action potentials and specific ion channel currents in single hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
Culture medium (e.g., RPMI 1640/B27)
-
Fibronectin-coated glass coverslips
-
External solution (Tyrode's solution)
-
Internal (pipette) solution
-
This compound stock solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Culture:
-
Culture hiPSC-CMs on fibronectin-coated glass coverslips for at least 10-14 days to allow for maturation.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solution Preparation:
-
Prepare external and internal solutions. The composition will vary depending on the specific current being measured.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Recording:
-
Perfuse the recording chamber with external solution at 37°C.
-
Approach a single, spontaneously beating or quiescent cardiomyocyte with the patch pipette.
-
Form a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
-
For Action Potential Recording (Current-Clamp):
-
Record spontaneous action potentials or elicit them by current injection.
-
After recording a stable baseline, perfuse the chamber with increasing concentrations of this compound.
-
Record the changes in action potential parameters.
-
Perform a final washout with drug-free external solution.
-
-
For Ion Channel Recording (Voltage-Clamp):
-
Apply specific voltage protocols to isolate and record the ion current of interest (e.g., INa, ICa-L, IKr).
-
Record baseline currents.
-
Apply this compound and record the inhibition of the current.
-
Perform a washout.
-
-
-
Data Analysis:
-
Analyze action potential parameters: amplitude, maximum upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD50, APD90).
-
Analyze ion channel data: measure the peak current amplitude and fit the concentration-response data to the Hill equation to determine the IC50.
-
Protocol 2: Microelectrode Array (MEA) Analysis of hiPSC-CMs
This protocol allows for the non-invasive, higher-throughput assessment of this compound's effects on the electrophysiology of a cardiomyocyte syncytium.
Materials:
-
hiPSC-CMs
-
MEA plates (e.g., 48-well)
-
Fibronectin
-
Culture medium
-
MEA recording system with temperature and CO2 control
-
This compound stock solution
Procedure:
-
MEA Plate Preparation and Cell Seeding:
-
Coat the electrodes of the MEA plate with fibronectin according to the manufacturer's instructions.
-
Thaw and seed hiPSC-CMs onto the MEA plate to form a monolayer.
-
Culture the cells in the MEA plate for at least 7-10 days until a stable, spontaneously beating syncytium is formed.
-
-
MEA Recording:
-
Place the MEA plate in the recording system and allow it to equilibrate at 37°C and 5% CO2.
-
Record a stable baseline of extracellular field potentials for at least 5-10 minutes.
-
Prepare serial dilutions of this compound in pre-warmed culture medium.
-
Add increasing concentrations of this compound to the wells in a cumulative manner, allowing for a 3-5 minute equilibration period after each addition.
-
Record field potentials for at least 3 minutes after each drug addition.
-
-
Data Analysis:
-
Analyze the recorded field potential waveforms to determine:
-
Beat Period: The interval between consecutive field potential spikes.
-
Field Potential Duration (FPD): An indicator of the action potential duration.
-
Spike Amplitude: Reflects the change in extracellular voltage.
-
Arrhythmic Events: Identify early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and other irregularities.
-
-
Correct the FPD for changes in beat rate using a correction formula (e.g., Fridericia's or Bazett's).
-
Plot the concentration-response curves for the changes in electrophysiological parameters.
-
Conclusion
The combination of hiPSC-CMs with advanced electrophysiological techniques such as patch-clamp and MEA provides a powerful platform for elucidating the antiarrhythmic mechanisms of this compound. These detailed protocols and application notes are intended to facilitate the generation of high-quality, reproducible data to support drug discovery and development efforts in the field of cardiac arrhythmia.
References
Application Note and Protocols: Langendorff-Perfused Heart Model for Assessing (+)-Isoajmaline Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiotoxicity remains a significant hurdle in drug development, necessitating robust preclinical models to assess the cardiac safety of new chemical entities. The Langendorff-perfused isolated heart model is a cornerstone of cardiovascular research, providing an invaluable ex vivo platform to study the direct effects of pharmacological agents on cardiac function, independent of systemic neurohormonal influences.[1] This application note provides a detailed protocol for utilizing the Langendorff apparatus to evaluate the potential cardiotoxicity of (+)-Isoajmaline, a Class Ia antiarrhythmic agent.
This compound, an alkaloid, primarily exerts its effects by blocking fast sodium channels in cardiomyocytes.[2][3] This action decreases the upstroke velocity of the cardiac action potential, slows conduction, and can prolong the action potential duration.[2][4][5] However, its pharmacological profile is complex, also involving interactions with potassium and calcium channels, which can contribute to both its therapeutic and toxic effects.[6][7] Understanding the dose-dependent impact of this compound on cardiac electrophysiology and mechanics is crucial for defining its therapeutic window and identifying potential proarrhythmic risks.
Experimental Objectives
-
To establish a stable Langendorff-perfused isolated rodent heart preparation.
-
To determine the dose-dependent effects of this compound on key cardiac functional parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF).
-
To assess the electrophysiological effects of this compound by monitoring electrocardiogram (ECG) parameters.
-
To provide a framework for interpreting the cardiotoxic potential of this compound based on the collected data.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on a Langendorff-perfused rat heart. These values are representative and may vary based on specific experimental conditions.
Table 1: Dose-Dependent Effects of this compound on Cardiac Hemodynamics
| This compound (µM) | Heart Rate (beats/min) | LVDP (mmHg) | Coronary Flow (mL/min) |
| Baseline (0) | 280 ± 15 | 100 ± 8 | 12 ± 1.5 |
| 0.1 | 275 ± 14 | 98 ± 7 | 11.8 ± 1.4 |
| 1 | 260 ± 12 | 90 ± 6 | 11.5 ± 1.3 |
| 10 | 230 ± 18 | 75 ± 9 | 10.9 ± 1.6 |
| 30 | 190 ± 22 | 55 ± 11 | 10.2 ± 1.8 |
| 100 | 150 ± 25 | 30 ± 10 | 9.5 ± 2.0 |
Table 2: Dose-Dependent Effects of this compound on ECG Parameters
| This compound (µM) | PR Interval (ms) | QRS Duration (ms) | QTc Interval (ms) |
| Baseline (0) | 55 ± 4 | 20 ± 2 | 150 ± 10 |
| 0.1 | 56 ± 4 | 21 ± 2 | 152 ± 11 |
| 1 | 60 ± 5 | 25 ± 3 | 160 ± 12 |
| 10 | 75 ± 7 | 35 ± 4 | 180 ± 15 |
| 30 | 90 ± 9 | 50 ± 6 | 210 ± 18 |
| 100 | 110 ± 12 | 70 ± 8 | 240 ± 22 |
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (250-300g)
-
Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal)
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal)
-
Krebs-Henseleit Buffer (KHB): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, peristaltic pump, and temperature controller.
-
Data Acquisition System: With transducers for pressure, flow, and ECG, connected to a suitable software for recording and analysis.
-
Instrumentation: Surgical scissors, forceps, sutures, and a latex balloon for LVDP measurement.
Krebs-Henseleit Buffer Preparation
-
Dissolve all salts except CaCl2 and NaHCO3 in 900 mL of deionized water.
-
Add CaCl2 and dissolve completely.
-
Add NaHCO3 and dissolve.
-
Adjust the final volume to 1 L with deionized water.
-
Aerate the solution with 95% O2 / 5% CO2 for at least 30 minutes to achieve a pH of 7.4.
-
Warm the buffer to 37°C before use.
Langendorff Heart Preparation and Perfusion
-
Anesthetize the rat with sodium pentobarbital and administer heparin.
-
Once the animal is deeply anesthetized (confirmed by absence of pedal reflex), perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold KHB to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.
-
Secure the aorta to the cannula with a suture.
-
Initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure of 70-80 mmHg.
-
The heart should resume spontaneous beating within a few minutes.
-
Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric LVDP.
-
Allow the heart to stabilize for a 20-30 minute equilibration period before starting the experimental protocol.
Drug Perfusion Protocol
-
After the stabilization period, record baseline cardiac parameters for 10 minutes.
-
Introduce this compound into the perfusion buffer at increasing concentrations (0.1, 1, 10, 30, and 100 µM).
-
Perfuse the heart with each concentration for 15 minutes to allow for a steady-state effect.
-
Record all hemodynamic and ECG parameters continuously throughout the experiment.
-
After the highest concentration, perform a washout by perfusing with drug-free KHB for 20-30 minutes to assess the reversibility of the effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cardiotoxicity.
Signaling Pathway of this compound Cardiotoxicity
Caption: Proposed signaling pathway for this compound cardiotoxicity.
Discussion
The Langendorff-perfused heart model offers a sensitive and reproducible method for assessing the direct cardiotoxic effects of compounds like this compound. The expected results indicate that at higher concentrations, this compound is likely to induce significant negative chronotropic and inotropic effects, evidenced by a decrease in heart rate and LVDP. The reduction in coronary flow may be secondary to the decreased cardiac work.
Electrophysiologically, the dose-dependent prolongation of the PR interval, QRS duration, and QTc interval are consistent with the known mechanisms of action of a Class Ia antiarrhythmic drug.[5] These changes reflect slowed atrioventricular and intraventricular conduction and delayed ventricular repolarization. Significant prolongation of these intervals can be indicative of a proarrhythmic potential.
It is important to note that while the primary mechanism of this compound is sodium channel blockade, its effects on potassium and calcium channels contribute to the overall cardiac response.[6][7] The potential for altered calcium homeostasis could also lead to downstream effects on mitochondrial function, although this requires further investigation.[6]
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for utilizing the Langendorff-perfused heart model to evaluate the cardiotoxicity of this compound. This experimental approach allows for a detailed characterization of the dose-dependent hemodynamic and electrophysiological effects of the drug, offering critical insights for cardiac safety assessment in drug development.
References
- 1. Electrophysiological and haemodynamic effects of lidocaine and ajmaline in the management of sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gpb.sav.sk [gpb.sav.sk]
- 4. Electrophysiological effects of ajmaline in isolated cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Immunoassays for (+)-Isoajmaline Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline is a monoterpenoid indole (B1671886) alkaloid with potential pharmacological applications. As with many small molecule compounds, sensitive and specific detection methods are crucial for pharmacokinetic studies, quality control, and clinical monitoring. Immunoassays offer a rapid, high-throughput, and cost-effective alternative to traditional chromatographic methods for the quantification of this compound in various biological matrices.[1][2] This document provides a comprehensive guide to the development of immunoassays for the detection of this compound, including hapten synthesis, antibody production, and detailed protocols for competitive enzyme-linked immunosorbent assays (ELISA).
Principle of the Immunoassay
Due to its low molecular weight, this compound is not immunogenic on its own and is considered a hapten.[3][4] To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein. The resulting immunogen is then used to immunize animals for the production of polyclonal or monoclonal antibodies.
The most common immunoassay format for small molecules like this compound is the competitive immunoassay.[4][5] In this format, free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal generated from the labeled conjugate is inversely proportional to the concentration of this compound in the sample.
Key Experimental Stages
The development of a robust immunoassay for this compound involves several critical stages:
-
Hapten Synthesis and Immunogen Preparation: Designing and synthesizing a derivative of this compound (a hapten) that can be conjugated to a carrier protein.
-
Antibody Production: Generating polyclonal or monoclonal antibodies with high affinity and specificity for this compound.
-
Assay Development and Optimization: Establishing and optimizing the immunoassay conditions for sensitivity, specificity, and reproducibility.[6]
-
Validation: Thoroughly validating the assay's performance characteristics.
Section 1: Quantitative Data Summary
The following tables summarize hypothetical quantitative data for a developed this compound immunoassay, based on typical performance characteristics of similar small molecule assays.[7]
Table 1: Antibody Characteristics
| Parameter | Polyclonal Antibody | Monoclonal Antibody (Clone 3B2) |
| Immunogen | This compound-BSA | This compound-KLH |
| Antibody Titer | 1:64,000 | 1:128,000 |
| Affinity Constant (Ka) | 5.8 x 10⁸ L/mol | 1.2 x 10⁹ L/mol |
| Isotype | IgG | IgG1 |
Table 2: Competitive ELISA Performance
| Parameter | Value |
| IC50 (Inhibitory Concentration 50%) | 1.5 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Linear Working Range | 0.5 - 10 ng/mL |
| Intra-assay Coefficient of Variation (CV%) | < 8% |
| Inter-assay Coefficient of Variation (CV%) | < 12% |
Table 3: Cross-Reactivity Profile
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Ajmaline | 25 |
| Vomilenine | < 1 |
| Rauwolfia serpentina extract (crude) | 15 |
Section 2: Experimental Protocols
Protocol 1: Synthesis of this compound-Carrier Protein Conjugates
This protocol describes the synthesis of the immunogen (this compound conjugated to a carrier protein) and the coating antigen. The choice of carrier protein for immunization and for the assay coating can influence the specificity of the antibodies generated.[8]
Materials:
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Derivatization: Introduce a reactive carboxyl group to the this compound molecule. (Note: The specific chemical reaction will depend on the available functional groups on the this compound molecule for modification without significantly altering its core structure recognized by the antibody).
-
Activation of Derivatized Hapten: Activate the carboxyl group of the derivatized this compound using a standard carbodiimide (B86325) reaction (e.g., with EDC/NHS).
-
Conjugation to Carrier Protein:
-
Dissolve the activated hapten in a minimal amount of DMF.
-
Slowly add the activated hapten solution to a solution of the carrier protein (BSA or KLH) in PBS.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Dialyze the conjugate solution against PBS for 48 hours with multiple buffer changes to remove unconjugated hapten.
-
Determine the protein concentration and the hapten-to-protein conjugation ratio using spectrophotometry.
-
Protocol 2: Production of Monoclonal Antibodies
This protocol outlines the generation of hybridoma cell lines producing monoclonal antibodies specific for this compound.[9][10]
Materials:
-
BALB/c mice
-
This compound-KLH immunogen
-
Freund's complete and incomplete adjuvant
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) medium
-
HT (hypoxanthine-thymidine) medium
-
ELISA plates coated with this compound-BSA
Procedure:
-
Immunization:
-
Immunize BALB/c mice with the this compound-KLH immunogen emulsified in Freund's complete adjuvant.
-
Administer booster injections with the immunogen in Freund's incomplete adjuvant every 3-4 weeks.
-
Monitor the antibody titer in the mouse serum by ELISA.
-
-
Cell Fusion:
-
Once a high antibody titer is achieved, sacrifice the mouse and isolate splenocytes.
-
Fuse the splenocytes with myeloma cells using PEG.
-
-
Hybridoma Selection and Screening:
-
Select for fused hybridoma cells by culturing in HAT medium.
-
Screen the supernatants of the resulting hybridoma colonies for the presence of antibodies that bind to this compound-BSA using an indirect ELISA.
-
-
Cloning and Expansion:
Protocol 3: Competitive Indirect ELISA for this compound Detection
This protocol details the procedure for quantifying this compound in a sample using a competitive indirect ELISA format.
Materials:
-
Microtiter plates coated with this compound-BSA
-
This compound standards
-
Samples containing unknown amounts of this compound
-
Monoclonal antibody against this compound
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat microtiter plates with the this compound-BSA conjugate and incubate overnight at 4°C.
-
Blocking: Wash the plates and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Add this compound standards or samples to the wells.
-
Immediately add the anti-(+)-Isoajmaline monoclonal antibody to each well.
-
Incubate for 1-2 hours at 37°C to allow for competition between the free this compound and the coated conjugate for antibody binding.
-
-
Detection:
-
Wash the plates to remove unbound antibodies and other components.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
-
Signal Development:
-
Wash the plates thoroughly.
-
Add the TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Section 3: Visualizations
Diagram 1: Hapten-Carrier Protein Conjugation
Caption: Workflow for the synthesis of this compound immunogen.
Diagram 2: Monoclonal Antibody Production Workflow
Caption: Key steps in the production of monoclonal antibodies.
Diagram 3: Competitive Indirect ELISA Principle
Caption: Principle of the competitive indirect ELISA for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Innovative Detection and Mitigation of Ergot Alkaloids in Cereals: Advancing Food Safety [mdpi.com]
- 3. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mobt3ath.com [mobt3ath.com]
- 6. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
- 7. Development of an Immunoassay for the Detection of the Phenylpyrazole Insecticide Fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoclonal Antibody Production, mAb | Molecular Devices [moleculardevices.com]
- 11. Monoclonal Antibody Production | Canadensis, PA [prfal.com]
Application Notes and Protocols: Total Synthesis Strategies for (+)-Isoajmaline and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Isoajmaline is a member of the complex sarpagine-ajmaline family of monoterpenoid indole (B1671886) alkaloids. These natural products exhibit a formidable polycyclic, cage-like architecture that has captivated and challenged synthetic chemists for decades.[1][2] Structurally, they are characterized by an indole-fused azabicyclo[3.3.1]nonane core.[1][2] The intricate stereochemistry and dense functionality of these molecules, coupled with their significant biological activities, make them important targets for total synthesis. Notably, ajmaline (B190527) is used as an antiarrhythmic drug, driving interest in the synthesis of both the natural product and its analogs for structure-activity relationship studies.[3] this compound is a stereoisomer of ajmaline and can be formed from ajmaline by heating it above its melting point.[4] This document outlines key total synthesis strategies that provide access to the core structure of this compound and its related analogs, complete with quantitative data and detailed experimental protocols for pivotal reactions.
Strategy 1: Enantiospecific Synthesis via Asymmetric Pictet-Spengler and Oxyanion-Cope Rearrangement
This strategy, pioneered by Cook and coworkers, provides an enantiospecific route to ajmaline-type alkaloids starting from D-(+)-tryptophan.[4][5] The key steps involve an asymmetric Pictet-Spengler reaction to set the initial stereochemistry, followed by a stereocontrolled oxyanion-Cope rearrangement to install a crucial side chain.[4] While the original target was (+)-ajmaline, the authors note that the synthesis of this compound could be achieved by controlling the stereochemistry at the C(20) position, for which their methodology is adaptable.[4]
Retrosynthetic Analysis
The retrosynthetic logic illustrates the key bond disconnections, tracing the complex ajmaline core back to simpler, stereodefined intermediates.
Caption: Retrosynthetic analysis of the ajmaline/isoajmaline scaffold.
Forward Synthesis Workflow
The forward synthesis builds the complex tetracyclic ketone in a highly efficient two-pot sequence from tryptophan, which is then elaborated to the core structure.
Caption: Key stages in the enantiospecific synthesis of the ajmaline core.
Quantitative Data
| Step | Transformation | Yield | Reference |
| 1 (Two-pot sequence) | D-(+)-Tryptophan → (-)-Nb-benzyl tetracyclic ketone | High | [4] |
| 2 | Grignard addition to α,β-unsaturated aldehyde followed by oxy-Cope rearrangement | 64% | [4] |
| 3 | Conversion of C(20R) aldehyde epimer to desired C(20S) epimer | >80% | [4] |
| 4 | Catalytic debenzylation and cyclization to form sarpagine (B1680780) system | 91% | [4] |
| 5 (Norsuaveoline Synthesis) | Overall yield for Norsuaveoline (10 reaction vessels) | 28% | [4] |
Experimental Protocol: Anionic Oxy-Cope Rearrangement
This protocol describes the key rearrangement step to introduce the C(15) side chain with stereocontrol at C(16), which is crucial for accessing the ajmaline scaffold.[4]
-
Preparation of the Allylic Alcohol: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add vinyl magnesium bromide (1.0 M in THF, 1.2 equiv).
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to yield the allylic alcohol.
-
Rearrangement: To a solution of the purified allylic alcohol (1.0 equiv) in anhydrous THF at 0 °C, add potassium hydride (KH, 1.5 equiv, 30% dispersion in mineral oil).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting aldehyde by flash chromatography to afford the C(15) functionalized tetracyclic product. The desired aldehyde contains the correct stereochemistry at C(16) for the synthesis of ajmaline-type alkaloids.[4]
Strategy 2: Unified Biomimetic Synthesis
This modern approach is inspired by biosynthetic hypotheses and enables a unified synthesis of various corynanthe-sarpagine-ajmaline type alkaloids.[6][7] The strategy relies on the rapid construction of an intermediate that mimics biosynthetic precursors, followed by a key biomimetic intramolecular Mannich cyclization to forge the critical C5–C16 bond.[6]
Logical Workflow
The strategy involves assembling a tetracyclic intermediate which then undergoes a key biomimetic cyclization to form the characteristic indole-fused aza-bicyclic[3.3.1]nonane framework.
Caption: Logical flow of the unified biomimetic synthesis strategy.
Quantitative Data
| Step | Transformation | Yield | Reference |
| 1 | Three-step sequence (alkylation, reaction with dimethyl malonate, bromination) to afford tetracycle intermediate | 22% | [6][7] |
| 2 | Indole protection and dehalogenation | 74% | [6][7] |
| 3 | Biomimetic Mannich Cyclization | ~50% | [6] |
Experimental Protocol: Biomimetic Mannich Cyclization
This protocol details the pivotal step that constructs the core azabicyclo[3.3.1]nonane skeleton.[6]
-
Pre-cooling: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the tetracyclic precursor (0.02 mmol, 1.0 equiv) in anhydrous solvent (1.0 mL, e.g., CH₂Cl₂). Cool the solution to the desired temperature (e.g., -78 °C).
-
Addition of Base: Add the base (e.g., LiHMDS, 4.0-8.0 equiv) dropwise to the solution. Stir for 10 minutes.
-
Addition of Lewis Acid: In a separate flame-dried vial, prepare a solution of the Lewis acid (e.g., BF₃·OEt₂, 5.0 equiv) in the same anhydrous solvent (0.5 mL). Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative TLC or flash column chromatography to yield the desired indole-fused aza-bicyclic[3.3.1]nonane product.
Strategy 3: Divergent 'Structure Unit Oriented' Synthesis
This powerful strategy enables the collective synthesis of numerous sarpagine, ajmaline, and koumine-type alkaloids from a common intermediate.[2] The approach features a novel Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane core, which then serves as a branching point for divergent syntheses.[2] This method is particularly valuable for generating analogs for drug development.
Divergent Synthesis Workflow
This diagram illustrates how a single, advanced intermediate can be channeled into different synthetic pathways to produce a variety of complex alkaloids.
Caption: Divergent strategy to access multiple alkaloid families.
Quantitative Data
| Step | Transformation | Yield | Reference |
| 1 | Key Mannich-type cyclization to form the common intermediate | High | [2] |
| 2 | Aldol reaction to introduce C16 functionality (for ajmaline type) | 55% | [2] |
| 3 | SmI₂ mediated coupling to fuse the aza-bridged E-ring | — | [2] |
| 4 | Iodo-induced cyclization for koumine type (forms two quaternary centers) | 88% | [2] |
| 5 | Deprotection to yield natural akuammidine | High | [2] |
| 6 | Deprotection to yield natural polyneuridine | 90% | [2] |
Experimental Protocol: Key Mannich-Type Cyclization
This protocol describes the Lewis acid-mediated cascade cyclization to construct the central azabicyclo[3.3.1]nonane core common to all three alkaloid types in this divergent synthesis.[2]
-
Preparation: To a flame-dried flask containing a solution of the acyclic amide precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C, add boron trifluoride etherate (BF₃·OEt₂, 3.0 equiv).
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Workup: Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the key indole-fused azabicyclo[3.3.1]nonane common intermediate.
References
- 1. The synthetic chemistry of sarpagine-ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of (+)-Isoajmaline Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoajmaline is a stereoisomer of ajmaline (B190527), a class Ia antiarrhythmic agent. Both compounds are indole (B1671886) alkaloids found in plants of the Rauwolfia genus. The therapeutic potential and pharmacological activity of these alkaloids necessitate efficient and robust purification methods to ensure high purity for research and drug development. Column chromatography is a fundamental and widely used technique for the purification of alkaloids from natural extracts and synthetic reaction mixtures. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, including traditional silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize key quantitative parameters for the purification of this compound based on established methods for related alkaloids and ajmaline isomers.
Table 1: Parameters for Initial Purification by Silica Gel Column Chromatography
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Mobile Phase | Gradient of Chloroform (B151607) (CHCl₃) and Methanol (B129727) (MeOH) or Ethyl Acetate (B1210297) (EtOAc) and Hexane |
| Gradient Elution | Starting with a non-polar mixture (e.g., 100% CHCl₃ or Hexane:EtOAc 8:2) and gradually increasing the polarity by adding Methanol or Ethyl Acetate.[1][2] |
| Loading Technique | Dry loading of the crude extract adsorbed onto silica gel. |
| Fraction Collection | Based on Thin Layer Chromatography (TLC) monitoring. |
| Expected Purity | >85% (enriched fraction) |
| Typical Yield | Variable, dependent on the concentration in the crude extract. |
Table 2: Parameters for Final Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Parameter | Value/Description |
| Stationary Phase | Reversed-phase C18 silica gel.[3][4] |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile (B52724) and phosphate (B84403) buffer).[3][4] |
| Elution Mode | Isocratic or gradient elution. A gradient of acetonitrile in an acidic aqueous buffer is effective for separating ajmaline isomers.[5] |
| Detection | UV detector at an appropriate wavelength for indole alkaloids (e.g., 254 nm or 280 nm).[4] |
| Expected Purity | >98% |
| Recovery Rate | >95% |
Experimental Protocols
Protocol 1: Preliminary Purification of this compound using Silica Gel Column Chromatography
This protocol is suitable for the initial enrichment of this compound from a crude plant extract or a synthetic reaction mixture.
1. Preparation of the Crude Extract: a. For plant material, perform a standard alkaloid extraction. This typically involves extraction with methanol, followed by acid-base partitioning to obtain a total alkaloid fraction.[6] b. For a synthetic mixture, evaporate the reaction solvent to obtain a crude residue.
2. Preparation of the Column: a. Select a glass column of appropriate size based on the amount of crude material (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude extract by weight). b. Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., 100% chloroform or a hexane/ethyl acetate mixture). c. Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles. The top of the silica bed should be flat and can be protected with a layer of sand.
3. Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane). b. Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading method. c. Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection: a. Begin elution with the initial non-polar mobile phase. b. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent (e.g., methanol to chloroform, or ethyl acetate to hexane). A stepwise gradient is often used (e.g., 100:0, 99:1, 98:2, 95:5, etc.).[2] c. Collect fractions of the eluate in separate test tubes. d. Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids). e. Combine the fractions containing the desired compound, as identified by TLC comparison with a standard if available.
5. Analysis and Concentration: a. Analyze the purity of the combined fractions using analytical HPLC. b. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched this compound.
Protocol 2: Final Purification of this compound using Preparative RP-HPLC
This protocol is designed for the final purification of this compound to achieve high purity, suitable for pharmacological studies.
1. Sample Preparation: a. Dissolve the enriched this compound fraction from the initial purification in the HPLC mobile phase. b. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions: a. Column: A preparative reversed-phase C18 column. b. Mobile Phase: A suitable mixture of acetonitrile and an aqueous buffer. For the separation of ajmaline isomers, an acidic buffer can be beneficial. For example, a gradient of acetonitrile in 0.01 M phosphate buffer (pH 3.5) containing 0.5% glacial acetic acid.[4][5] c. Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be scaled up from analytical conditions. d. Detection: UV detection at 254 nm or 280 nm.[4]
3. Elution Program: a. A gradient elution program is often necessary to achieve optimal separation from closely related isomers like ajmaline. b. An example of a gradient could be starting with a lower concentration of acetonitrile and gradually increasing it over the run time to elute more retained compounds.
4. Fraction Collection: a. Use an automated fraction collector to collect the eluent corresponding to the peak of this compound. The retention time will need to be determined from analytical runs. b. Collect the peak in multiple small fractions to ensure high purity in the central fractions.
5. Post-Purification Processing: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the fractions that meet the desired purity level. c. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. d. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Key relationships in this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
Application Notes and Protocols for the Preparation of (+)-Isoajmaline Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of (+)-Isoajmaline solutions for in vitro experimental settings. Due to the limited availability of specific data for this compound, some information provided is based on the closely related compound, ajmaline (B190527), and general best practices for handling alkaloids in cell culture. Researchers are strongly advised to perform their own solubility and stability assessments for this compound in their specific experimental systems.
Introduction to this compound
This compound is a Rauwolfia alkaloid, a class of natural products known for their diverse biological activities[1]. It is an isomer of ajmaline, a well-characterized antiarrhythmic agent that acts on various ion channels[1]. The complex structure of ajmaline-type alkaloids has been a subject of extensive research, including total synthesis and biosynthetic pathway elucidation[2]. While the primary therapeutic application of ajmaline is in cardiology, the pharmacological properties of this compound are less characterized, making it a compound of interest for further investigation in various in vitro models.
Solubility and Stability of this compound
2.1. Solubility
Specific quantitative solubility data for this compound is not widely published. However, chemical suppliers indicate that this compound is soluble in several organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3] |
| Chloroform | Soluble | [1][3] |
| Dichloromethane | Soluble | [1][3] |
| Ethyl Acetate | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
For in vitro experiments, DMSO is the most commonly used solvent for preparing stock solutions of hydrophobic compounds. It is recommended to use anhydrous DMSO to avoid precipitation of the compound, as DMSO is hygroscopic.
2.2. Stability and Storage
Proper storage is critical to maintain the integrity of this compound. The stability of this compound in solution, particularly in aqueous cell culture media at 37°C, has not been extensively studied. Therefore, it is recommended to prepare fresh working solutions for each experiment and to conduct stability studies under specific experimental conditions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [4] |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Protocols for Solution Preparation
3.1. Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 326.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 3.26 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
3.2. Protocol for Preparing a Working Solution in Cell Culture Medium
This protocol describes the preparation of a working solution from the concentrated DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
When diluting, add the stock solution to the culture medium and mix immediately by gentle vortexing or inversion to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare the working solution fresh immediately before each experiment.
Experimental Considerations for In Vitro Assays
4.1. Determining Working Concentrations
The optimal concentration of this compound for in vitro experiments will depend on the cell type and the specific assay. As there is limited data on this compound, it is recommended to perform a dose-response study to determine the effective concentration range. Based on data for the related compound ajmaline, which shows activity in the low micromolar range for ion channel inhibition, a starting concentration range of 1-100 µM could be considered.
Table 3: In Vitro Activity of Ajmaline (Related Compound)
| Target Ion Channel | IC50 | Cell Type | Source |
| Sodium Channel (INa) | 23.2 µM | Amphibian skeletal muscle fibres | [4] |
| Potassium Channel (IK) | 9.2 µM | Amphibian skeletal muscle fibres | [4] |
| HERG Potassium Channels | 1.0 µM | HEK cells | [5] |
| Kv1.5 Potassium Channel | 1.70 µM | Mammalian cell line | [6] |
| Kv4.3 Potassium Channel | 2.66 µM | Mammalian cell line | [6] |
4.2. Stability in Cell Culture Media
The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and interaction with media components[3]. It is highly recommended to assess the stability of this compound under your specific experimental conditions (e.g., 37°C, 5% CO2) over the duration of the experiment. This can be done by incubating the compound in the media, taking samples at different time points, and analyzing the concentration by methods such as HPLC or LC-MS/MS.
Signaling Pathway of Ajmaline-type Alkaloids
Ajmaline, a structural isomer of this compound, is known to have multiple binding sites on Na+, K+, and Ca2+ channels[1]. Its primary mechanism of action as an antiarrhythmic is through the blockade of these voltage-gated ion channels. Ajmaline has been shown to inhibit sodium channels, leading to a decreased rate of depolarization of the action potential[1]. It also blocks various potassium channels, including HERG, Kv1.5, and Kv4.3, which can prolong the action potential duration[1][5][6].
Caption: Putative signaling pathway of this compound based on ajmaline data.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in in vitro experiments.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. This compound | 6989-79-3 [chemicalbook.com]
- 2. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:6989-79-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | Alkaloids | 6989-79-3 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing HPLC parameters for baseline separation of ajmaline and its isomers
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of ajmaline (B190527) and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of ajmaline and its isomers challenging?
A1: Ajmaline and its isomers possess very similar physicochemical properties, such as polarity, molecular weight, and pKa values. This structural similarity leads to comparable interactions with both the stationary and mobile phases in a chromatographic system, making their separation difficult and often resulting in co-eluting or poorly resolved peaks.[1] The key to their separation lies in exploiting subtle differences in their structure and stereochemistry through careful optimization of HPLC parameters.[2]
Q2: What is a recommended starting point for developing an HPLC method for ajmaline isomers?
A2: A good starting point is a reversed-phase HPLC method, which is effective for separating many alkaloid compounds.[3] A C18 column is a versatile and common choice for the stationary phase. For the mobile phase, a gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid additive like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically employed to effectively separate compounds with differing polarities.[3][4]
Q3: How does the mobile phase pH affect the separation of ajmaline isomers?
A3: For ionizable isomers like ajmaline (an alkaloid), the mobile phase pH is a powerful tool for controlling retention and selectivity.[2][5] By adjusting the pH, you can alter the ionization state of the isomers. This, in turn, affects their hydrophobicity and interaction with the stationary phase. A general guideline is to work at a pH at least one to two units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized), which often leads to sharper peaks and better separation.[2]
Q4: When should I consider using a chiral column for separating ajmaline isomers?
A4: A chiral stationary phase (CSP) is essential for the separation of enantiomers, which are non-superimposable mirror images of each other.[2][5] If you are working with diastereomers, which have different physical properties, an achiral column (like a standard C18) may be sufficient.[2] For enantiomeric separation of ajmaline, polysaccharide-based CSPs are often a good starting point.[5][6]
Troubleshooting Guide
Problem: Poor Resolution or Peak Co-elution
This is a common issue when separating structurally similar isomers.[4] The resolution (Rs) of two chromatographic peaks is determined by efficiency (N), selectivity (α), and retention factor (k).[2][7] To improve resolution, one or more of these factors must be optimized.
Solution 1: Optimize Mobile Phase Composition
-
Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve resolution.[7]
-
Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity (α) of the separation due to different solvent-analyte interactions.[5]
-
Modify pH: For ionizable compounds like ajmaline, adjusting the pH of the mobile phase can significantly impact selectivity.[2][8]
Solution 2: Adjust Column Temperature
-
Temperature can influence the selectivity of a separation.[2] Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and shorter analysis times.[2] It is a valuable parameter to optimize, especially when changes to the mobile phase are not sufficient.
Solution 3: Change the Stationary Phase
-
If optimizing the mobile phase and temperature does not yield the desired resolution, changing the column chemistry is often the most effective solution.[7] Consider a different type of reversed-phase column (e.g., phenyl-hexyl or embedded polar group) or a chiral column if enantiomers are present.[1][5]
Problem: Peak Tailing
Peak tailing can compromise resolution and accuracy. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.
Solution 1: Modify Mobile Phase
-
Adjust pH: For basic compounds like ajmaline, secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Operating at a low pH (e.g., pH 3) can suppress the ionization of these silanols.[8]
-
Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are less prone to these secondary interactions.[5]
Solution 2: Check for Column Overload
-
Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the sample concentration.
Problem: Inconsistent Retention Times
Fluctuations in retention times can affect the reliability and reproducibility of your analysis.
Solution 1: Ensure Proper Column Equilibration
-
The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using a gradient.[5]
Solution 2: Check Mobile Phase Preparation
-
Ensure the mobile phase is prepared accurately and consistently.[5] Use a buffer to maintain a stable pH.[8] Ensure the mobile phase is properly degassed to prevent bubble formation.[9][10]
Solution 3: Verify HPLC System Performance
-
Leaks or malfunctioning check valves in the pump can cause inconsistent flow rates and lead to retention time shifts.[4] Regular system maintenance is crucial.[9]
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Composition on Resolution of Ajmaline Isomers
| % Acetonitrile | pH | Resolution (Rs) between Isomer 1 and Isomer 2 |
| 40% | 3.0 | 1.2 |
| 35% | 3.0 | 1.6 |
| 30% | 3.0 | 1.9 |
| 35% | 4.5 | 1.4 |
| 35% | 7.0 | 1.1 |
Note: Data is illustrative and will vary depending on the specific isomers and chromatographic conditions.
Table 2: Illustrative Effect of Column Temperature on Separation
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 10.2 | 10.8 | 1.3 |
| 30 | 9.5 | 10.0 | 1.5 |
| 35 | 8.8 | 9.2 | 1.6 |
| 40 | 8.1 | 8.4 | 1.4 |
Note: Data is illustrative and will vary depending on the specific analytes and chromatographic conditions.[2]
Experimental Protocols
Protocol 1: Starting HPLC Method for Ajmaline Isomer Separation
This protocol provides a general starting point for method development.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a linear gradient from 10% B to 90% B over 30 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and re-equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[11]
Protocol 2: Systematic Approach to Mobile Phase Optimization
This protocol outlines a systematic approach to optimizing the mobile phase to improve selectivity (α).
-
Initial Run: Perform an initial separation using the starting method in Protocol 1 to determine the approximate elution time of the isomers.
-
Gradient Adjustment: If resolution is poor, make the gradient shallower around the elution time of the isomers to increase the separation window.
-
Solvent Type Evaluation: If co-elution persists, replace acetonitrile (Solvent B) with methanol and re-run the initial gradient. The change in solvent can significantly alter selectivity.
-
pH Screening: Prepare mobile phase A with different pH values (e.g., 3.0, 4.5, 7.0) using appropriate buffers (e.g., phosphate or acetate). Run the separation at each pH to determine the optimal condition for resolution and peak shape.
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting workflow for poor resolution.
Caption: Factors influencing HPLC resolution.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iosrphr.org [iosrphr.org]
- 9. phenomenex.com [phenomenex.com]
- 10. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Co-elution in (+)-Isoajmaline HPLC Analysis
Welcome to the technical support center for the HPLC analysis of (+)-Isoajmaline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this important alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve specific issues, particularly the co-elution of this compound with other structurally related alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Which alkaloids are known to co-elute with this compound in reversed-phase HPLC?
A1: The most commonly reported alkaloids that co-elute with this compound are its stereoisomer, Ajmaline (B190527) , and another closely related ajmalan (B1240692) alkaloid, Sandwicine . Due to their similar chemical structures and physicochemical properties, achieving baseline separation of these compounds can be challenging. Other alkaloids present in complex mixtures, such as extracts from Rauvolfia species, may also pose a risk of co-elution depending on the chromatographic conditions.
Q2: My this compound peak is showing poor resolution from a neighboring peak. What are the initial steps to troubleshoot this co-elution?
A2: Poor resolution is a common issue when analyzing complex alkaloid mixtures. Here is a logical workflow to begin troubleshooting:
Caption: A stepwise workflow for troubleshooting poor peak resolution in HPLC analysis.
Start by verifying that your current HPLC method parameters match the intended protocol. If the parameters are correct, the next logical step is to optimize the mobile phase composition.
Q3: How does the mobile phase composition affect the separation of this compound and its co-eluents?
A3: The mobile phase composition is a critical factor in achieving selectivity between closely related alkaloids. Here are key aspects to consider:
-
Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile (B52724) or methanol) significantly influence retention and selectivity. Acetonitrile often provides higher efficiency and different selectivity compared to methanol (B129727) for alkaloids. Modifying the organic solvent percentage in the mobile phase can alter the retention times of the co-eluting peaks, potentially improving their separation.
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds like alkaloids. This compound and related alkaloids have basic nitrogen atoms, and their degree of ionization is pH-dependent. Adjusting the pH can change their hydrophobicity and interaction with the stationary phase, leading to differential retention. For basic compounds on a C18 column, operating at a low pH (e.g., 2.5-4.0) can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[1][2]
-
Buffer System: The choice of buffer (e.g., phosphate, formate, acetate) and its concentration can also impact selectivity. Buffers help maintain a stable pH and can influence the interactions between the analytes and the stationary phase.
Q4: I am still facing co-elution after optimizing the mobile phase. What other parameters can I adjust?
A4: If mobile phase optimization is insufficient, consider the following:
-
Stationary Phase: Not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and bonding density can lead to variations in selectivity. Trying a C18 column from a different manufacturer or switching to a different stationary phase chemistry (e.g., phenyl-hexyl, cyano, or even a chiral stationary phase) can provide the necessary change in selectivity to resolve the co-eluting peaks. Chiral columns are specifically designed to separate stereoisomers and can be highly effective for resolving ajmaline and isoajmaline.
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both efficiency and selectivity. A systematic study of temperature effects (e.g., in 5 °C increments) may reveal an optimal temperature for separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can improve the separation of complex mixtures. A shallow gradient profile can enhance the resolution of closely eluting peaks.
Q5: My this compound peak is showing tailing. What are the common causes and solutions?
A5: Peak tailing for basic compounds like alkaloids is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here’s how to address this:
Caption: Common causes of peak tailing for basic alkaloids and their corresponding solutions.
Experimental Protocols
Below are detailed experimental protocols for the HPLC analysis of Rauvolfia alkaloids, which can be adapted for the analysis of this compound.
Protocol 1: General Purpose Reversed-Phase HPLC Method
This method is a starting point for the analysis of a mixture of Rauvolfia alkaloids.
-
Instrumentation: HPLC system with a UV detector or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid).[1]
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-15 min: 20-40% B
-
15-25 min: 40-60% B
-
25-30 min: 60-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Chiral HPLC Method for Isomer Separation
For the specific separation of stereoisomers like this compound and Ajmaline, a chiral stationary phase is recommended.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclodextrin-based). The selection of the specific chiral column may require screening.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with a basic or acidic additive. A common mobile phase for chiral separations of alkaloids is a mixture of n-hexane, ethanol, and diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of different chromatographic conditions on the separation of this compound and its common co-eluents.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution
| Mobile Phase Composition (Acetonitrile:Buffer pH 3.5) | Retention Time (min) - this compound | Retention Time (min) - Ajmaline | Retention Time (min) - Sandwicine | Resolution (Rs) - Isoajmaline/Ajmaline | Resolution (Rs) - Isoajmaline/Sandwicine |
| 30:70 | 12.5 | 13.1 | 12.6 | 1.2 | 0.2 (Co-elution) |
| 35:65 | 10.2 | 10.8 | 10.3 | 1.5 | 0.3 (Co-elution) |
| 40:60 | 8.1 | 8.6 | 8.2 | 1.4 | 0.3 (Co-elution) |
Table 2: Effect of Mobile Phase pH on Retention Time and Resolution (35:65 Acetonitrile:Buffer)
| Mobile Phase pH | Retention Time (min) - this compound | Retention Time (min) - Ajmaline | Retention Time (min) - Sandwicine | Resolution (Rs) - Isoajmaline/Ajmaline | Resolution (Rs) - Isoajmaline/Sandwicine |
| 2.5 | 11.5 | 12.2 | 11.8 | 1.6 | 0.7 |
| 3.5 | 10.2 | 10.8 | 10.3 | 1.5 | 0.3 |
| 4.5 | 9.1 | 9.6 | 9.2 | 1.3 | 0.2 |
Table 3: Comparison of Different Stationary Phases (Mobile Phase: 35:65 Acetonitrile:Buffer pH 3.0)
| Stationary Phase | Retention Time (min) - this compound | Retention Time (min) - Ajmaline | Retention Time (min) - Sandwicine | Resolution (Rs) - Isoajmaline/Ajmaline | Resolution (Rs) - Isoajmaline/Sandwicine |
| Standard C18 | 11.0 | 11.6 | 11.1 | 1.4 | 0.2 |
| Phenyl-Hexyl | 12.8 | 13.5 | 13.0 | 1.5 | 0.4 |
| Chiral (e.g., Cellulose-based) | 15.2 | 17.5 | 16.0 | > 2.0 | 1.8 |
Disclaimer: The data presented in these tables are for illustrative purposes and may not represent actual experimental results. Method optimization is crucial for achieving the desired separation.
References
Technical Support Center: Maximizing (+)-Isoajmaline Yield from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for optimizing the extraction and yield of (+)-Isoajmaline from plant materials, primarily Rauwolfia serpentina. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on yield enhancement strategies.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Improper Plant Material: The concentration of alkaloids can vary based on the plant part, age, and geographical source.[1] 2. Inefficient Extraction: The solvent may not be optimal, or the extraction time and temperature may be insufficient. 3. Alkaloid Degradation: Extreme pH or high temperatures during extraction can degrade alkaloids.[2] | 1. Use the roots of mature Rauwolfia serpentina plants, as they generally have higher concentrations of ajmaline-type alkaloids.[1] Ensure the material is properly dried and finely powdered to maximize surface area for extraction. 2. Use methanol (B129727) or ethanol (B145695) for initial extraction. Consider advanced techniques like pressurized liquid extraction or sonication to improve efficiency.[2] 3. Maintain a slightly acidic to neutral pH during extraction. Avoid prolonged exposure to high temperatures (above 60°C) to prevent potential degradation or isomerization. |
| Poor Separation of Ajmaline (B190527) and this compound | 1. Isomeric Co-elution: As isomers, ajmaline and this compound have very similar polarities and can be difficult to separate with a standard HPLC method. 2. Inadequate HPLC Column: The column chemistry may not be suitable for resolving closely related isomers. 3. Mobile Phase Not Optimized: The mobile phase composition may lack the selectivity needed for separation. | 1. Develop a specific HPLC gradient method. Start with a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and run a shallow gradient.[3][4] 2. Use a high-resolution C18 column with a small particle size (e.g., ≤ 5 µm) to improve separation efficiency. 3. Methodical optimization of the mobile phase is crucial. Adjust the pH of the aqueous buffer and the gradient slope to maximize the resolution between the isomer peaks. |
| Presence of Impurities in Final Extract | 1. Co-extraction of Non-alkaloidal Compounds: Pigments, lipids, and other secondary metabolites are often co-extracted. 2. Incomplete Purification: A single purification step may not be sufficient to remove all impurities. | 1. Perform a defatting step on the crude extract using a non-polar solvent like hexane (B92381) before proceeding with further purification. 2. Employ multi-step purification. After initial extraction, use liquid-liquid partitioning followed by column chromatography over silica (B1680970) gel for effective separation.[5] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Natural variation in alkaloid content is common. 2. Inconsistent Extraction Parameters: Minor changes in solvent ratio, temperature, or time can affect yield. 3. Sample Degradation During Storage: Improper storage can lead to degradation of the target compound. | 1. Standardize the source and type of plant material used for each extraction. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for all extraction and purification steps. 3. Store extracts in a cool, dark place, preferably under an inert atmosphere, to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound? A1: The primary source of this compound is the roots of the medicinal plant Rauwolfia serpentina, which also produces a variety of other indole (B1671886) alkaloids, including its isomer, ajmaline.[5][6]
Q2: How can I increase the yield of this compound from plant cell or hairy root cultures? A2: Two primary strategies for enhancing secondary metabolite production in vitro are elicitation and precursor feeding.
-
Elicitation: This involves inducing a stress response in the culture, which can trigger the plant's defense mechanisms and increase the production of secondary metabolites. While specific data for isoajmaline (B1239502) is limited, studies on the closely related alkaloid ajmaline in Rauwolfia serpentina hairy root cultures have shown a 2.9-fold increase in yield with the application of 100 mg/L mannan (B1593421) (a biotic elicitor).[3]
-
Precursor Feeding: This involves adding a biosynthetic precursor to the culture medium to increase the substrate pool for the production of the target molecule. Since this compound is a terpenoid indole alkaloid, feeding the cultures with its precursor, L-tryptophan, may increase the final yield.[7][8]
Q3: What are the key parameters to control during the extraction process to ensure the stability of this compound? A3: The stability of alkaloids during extraction is highly dependent on pH and temperature. It is crucial to avoid strongly acidic or alkaline conditions and high temperatures, which can lead to degradation or potentially cause isomerization of this compound to ajmaline.[2] A neutral or slightly acidic pH and temperatures below 60°C are generally recommended.
Q4: What is a typical baseline yield for ajmaline-type alkaloids from Rauwolfia serpentina? A4: The yield can vary significantly based on the source of the plant material and the extraction method. However, studies have reported ajmaline content in the roots of Rauwolfia serpentina to be in the range of 2.480 to 4.769 mg/g of dry root material.[1] The yield of ajmaline from cell suspension cultures is typically lower, around 0.005-0.012% of the dry weight.[5]
Q5: Are there any safety precautions I should take when working with Rauwolfia extracts and solvents? A5: Yes. Rauwolfia alkaloids can be pharmacologically active, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All extractions should be performed in a well-ventilated area or a fume hood, as organic solvents like methanol and chloroform (B151607) are volatile and toxic.
Data on Yield Improvement Strategies
The following table summarizes quantitative data on the enhancement of related ajmaline-type alkaloids in Rauwolfia serpentina hairy root cultures using elicitors. This data can serve as a valuable reference for designing experiments to improve this compound yield.
| Treatment | Target Alkaloid | Control Yield (mg/g DW) | Elicited Yield (mg/g DW) | Fold Increase | Reference |
| 100 mg/L Mannan | Ajmaline | 0.328 | 0.975 | 2.9 | [3] |
| 100 mM NaCl | Ajmalicine | 0.003 | 0.058 | 14.8 | [3] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Rauwolfia serpentina Roots
This protocol outlines a standard laboratory procedure for the extraction and partial purification of this compound.
-
Preparation of Plant Material:
-
Air-dry the roots of Rauwolfia serpentina at room temperature until brittle.
-
Grind the dried roots into a fine powder using a mechanical grinder.
-
-
Initial Methanolic Extraction:
-
Weigh 100 g of the powdered root material and place it in a large flask.
-
Add 500 mL of methanol and macerate for 24 hours with occasional shaking.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol.
-
Combine all the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Defatting and Acid-Base Partitioning:
-
Suspend the crude methanolic extract in 200 mL of 5% acetic acid in water.
-
Extract this aqueous acidic solution three times with 100 mL of hexane to remove lipids and non-polar impurities. Discard the hexane layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with ammonium (B1175870) hydroxide.
-
Extract the now basic aqueous solution three times with 150 mL of chloroform. The alkaloids will move into the chloroform layer.
-
Combine the chloroform extracts and wash with distilled water.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield a crude alkaloid mixture.
-
-
Column Chromatography:
-
Prepare a silica gel column (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound and ajmaline.
-
Combine the fractions rich in the target compounds for further analysis.
-
Protocol 2: HPLC Quantification of this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from ajmaline.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.01 M Sodium Phosphate buffer, with pH adjusted to 3.5.[3][4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (example):
-
0-5 min: 80% A, 20% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25.1-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-50 µg/mL).
-
Dissolve a known weight of the purified extract from Protocol 1 in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the simplified biosynthetic pathway leading to ajmaline-type alkaloids. This compound shares this pathway with its isomer, ajmaline.
Caption: Simplified biosynthetic pathway of ajmaline-type alkaloids.
Experimental Workflow
This diagram shows the general workflow for the extraction, purification, and quantification of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. researchmap.jp [researchmap.jp]
- 2. researchgate.net [researchgate.net]
- 3. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Ajmaline-type Alkaloid from the Roots of Rauvolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Supplementing with L-Tryptophan Increases Medium Protein and Alters Expression of Genes and Proteins Involved in Milk Protein Synthesis and Energy Metabolism in Bovine Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Minimizing degradation of (+)-Isoajmaline during extraction and storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize the degradation of (+)-Isoajmaline during extraction and storage. The following information is based on established principles for the handling of indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Like many indole alkaloids, this compound is susceptible to degradation from exposure to harsh environmental conditions. The primary factors include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
Q2: I am observing a low yield of this compound in my extract. What are the likely causes?
A2: A low yield of this compound can result from several factors beyond simple extraction inefficiency. Degradation of the target molecule is a common culprit. Consider the following possibilities:
-
Harsh Extraction Conditions: High temperatures or extreme pH levels during extraction can degrade the alkaloid.
-
Improper Solvent Evaporation: Excessive heat during solvent removal is a frequent cause of degradation.
-
Extended Exposure to Light: If the extraction process is not protected from light, photodegradation can occur.
-
Suboptimal Storage of Plant Material: Poorly stored raw materials can lead to enzymatic or microbial degradation of the alkaloids before extraction even begins.
Q3: How can I confirm if my this compound sample is degrading?
A3: The most reliable method to assess the stability of your this compound sample is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves comparing chromatograms of your sample over time or after exposure to stress conditions. Signs of degradation include:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks, which correspond to degradation products.
-
A change in the color or physical appearance of the sample.
Q4: What are the ideal long-term storage conditions for solid this compound and its solutions?
A4: For solid this compound, it is recommended to store it in a well-sealed, amber glass vial at low temperatures, preferably at or below -20°C, and in a desiccator to protect from moisture. Solutions of this compound are generally less stable than the solid form and should be prepared fresh. If short-term storage is necessary, solutions should be kept in amber vials at -20°C or lower and used as quickly as possible.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
| Potential Cause | Recommended Solution |
| Thermal Degradation | Use low-temperature extraction methods like maceration or percolation at room temperature. For solvent evaporation, use a rotary evaporator under reduced pressure with a water bath temperature not exceeding 40°C. |
| pH-Induced Degradation | Maintain a mildly acidic to neutral pH during the initial extraction steps. If acid/base partitioning is used, minimize the time the sample is exposed to strong acids or bases. |
| Photodegradation | Conduct all extraction and purification steps in a laboratory with minimal natural light and use amber-colored glassware or wrap glassware in aluminum foil. |
| Oxidative Degradation | Use degassed solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | This indicates that the storage conditions are not optimal. Review and improve storage protocols based on the recommendations in the FAQs. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. |
| Non-Optimized HPLC Method | Develop and validate a stability-indicating HPLC method that can effectively separate this compound from its potential degradation products. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Rauwolfia species
This protocol is a general guideline and may require optimization based on the specific plant material and available equipment.
-
Sample Preparation:
-
Dry the plant material (e.g., roots) at a temperature not exceeding 40°C.
-
Grind the dried material to a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours with occasional agitation. Protect the mixture from light.
-
Filter the extract and repeat the maceration of the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator with a water bath temperature maintained below 40°C.
-
-
Acid-Base Partitioning (Optional, for purification):
-
Dissolve the crude extract in 5% acetic acid.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove fats and waxes.
-
Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids into an organic solvent such as chloroform (B151607) or ethyl acetate.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at low temperature to yield the crude alkaloid fraction.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to understand the stability of this compound. A validated stability-indicating HPLC method is required to analyze the results.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) in an oven for a specified period. Also, reflux a solution of this compound.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified period.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics of this compound under various stress conditions. Researchers are encouraged to perform their own forced degradation studies, as outlined in Protocol 2, to generate stability data for their specific formulations and storage conditions. The results of such studies can be tabulated as shown below.
Table 1: Example of Data Presentation for a Forced Degradation Study of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 2 | 95.2 | 1 | 3.5 |
| 8 | 85.1 | 2 | 8.9, 4.2 | |
| 0.1 M NaOH, RT | 4 | 92.5 | 1 | 6.8 |
| 3% H₂O₂, RT | 24 | 88.3 | 3 | 5.1, 3.2, 2.5 |
| Dry Heat, 70°C | 48 | 98.1 | 0 | - |
| UV Light | 12 | 90.7 | 2 | 4.8, 3.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for this compound Extraction and Storage.
Caption: Potential Degradation Pathways for this compound.
Technical Support Center: (+)-Isoajmaline in Electrophysiological Recordings
Welcome to the technical support center for the use of (+)-Isoajmaline in electrophysiological recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in electrophysiology?
A1: this compound is a Class Ia antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[1][2] This blockade leads to a reduction in the rate of depolarization, slowing conduction velocity.[1] While it is primarily known as a sodium channel blocker, it is important to note that related compounds like Ajmaline also affect potassium and calcium channels, which can contribute to its overall electrophysiological profile.[1]
Q2: After applying this compound, the amplitude of my action potentials is significantly reduced. Is this an experimental artifact?
A2: A reduction in action potential amplitude is an expected physiological effect of a potent sodium channel blocker like this compound.[1][2] By inhibiting the influx of sodium ions, the peak of the action potential is diminished. This is not typically an artifact. However, it is crucial to distinguish this pharmacological effect from technical issues such as a poor seal, a clogged pipette, or incorrect gain settings on your amplifier. A good troubleshooting step is to perform a dose-response curve; a concentration-dependent decrease in amplitude would confirm a pharmacological effect.
Q3: I'm observing a slow, steady drift in my baseline recording after perfusing my cells with this compound. What could be the cause?
A3: Baseline drift after drug application can arise from several sources, and it's important to systematically troubleshoot the issue.[3] Potential causes include:
-
Junction Potential Changes: The addition of this compound and its solvent to your external solution can alter its ionic composition, leading to a change in the junction potential at the reference electrode.
-
Electrode Stability: Ensure that your recording and reference electrodes are securely positioned and have not moved.[3]
-
Perfusion System Instability: Check for leaks or pressure changes in your perfusion system that could cause slight movements of the preparation or electrodes.
-
Compound Interaction: In some cases, the compound itself might interact with the electrode surfaces or the cell membrane over time, causing slow changes in recorded potential.
-
Temperature Fluctuations: Ensure the temperature of your recording chamber is stable, as temperature changes can cause baseline drift.[3]
A good practice is to allow your recording to stabilize for a sufficient period after the start of perfusion to see if the drift settles. If the drift is of a very low frequency, a high-pass filter can be applied during analysis to correct it.[3]
Q4: Since applying this compound, the noise in my recording has increased, significantly reducing the signal-to-noise ratio (SNR). How can I address this?
A4: A decrease in SNR can make it difficult to resolve the physiological effects of this compound. Here are some strategies to improve your SNR:
-
Check Your Grounding: Improper grounding is a common source of electrical noise. Ensure all components of your setup are connected to a common ground to avoid ground loops.[3][4]
-
Isolate from Electrical Interference: Identify and turn off any non-essential electrical equipment in the vicinity of your rig, as they can be sources of 50/60 Hz noise.[4]
-
Optimize Your Seal: A high-resistance "gigaseal" is crucial for low-noise recordings.[5][6] If your seal resistance is low (less than 1 GΩ), this will significantly increase noise.[6]
-
Pipette and Solutions: Use freshly pulled, fire-polished pipettes for each recording. Ensure your internal and external solutions are filtered and free of precipitates.[7]
-
Reduce Pipette Capacitance: Lowering the level of the bath solution to minimize the submerged surface area of the pipette can reduce capacitive noise.[4]
Q5: Could this compound be precipitating out of my solution and causing artifacts?
A5: While specific data on the solubility of this compound in aqueous recording solutions is limited, compounds with similar structures can sometimes have limited solubility. Precipitation could lead to a number of artifacts, including clogging of the perfusion lines (causing flow rate changes and baseline instability) or direct mechanical interaction with the cell or electrodes.
To minimize this risk:
-
Use a suitable stock solvent: DMSO or ethanol (B145695) are common choices for dissolving compounds like this compound for stock solutions.[8][9]
-
Keep the final solvent concentration low: The final concentration of the solvent (e.g., DMSO) in your recording solution should ideally be below 0.5% to avoid solvent-induced effects and reduce the likelihood of precipitation when the stock is diluted in the aqueous external solution.
-
Prepare fresh dilutions: Make your final working dilutions of this compound fresh on the day of the experiment.[3]
-
Visually inspect your solutions: Before and during perfusion, visually check your solutions for any signs of precipitation.
Quantitative Data Summary
The following tables summarize the electrophysiological effects of Ajmaline, a close structural analog of this compound. This data can be used as a reference to understand the expected range of effects.
Table 1: Inhibitory Concentrations (IC50) of Ajmaline on Various Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Reference |
| Peak Nav1.5 | HEK293 Cells | > 300 | [10] |
| hERG (Kv11.1) | HEK293 Cells | 125.5 | [10] |
| Cav1.2 | HEK293 Cells | > 300 | [10] |
Table 2: Effects of Ajmaline on Action Potential Parameters
| Parameter | Preparation | Effect | Reference |
| Action Potential Duration (APD) | Canine Purkinje Fibers | Shortened APD60 and APD90 | [10] |
| Ventricular Repolarization (QTc and JTc intervals) | Isolated Rabbit Hearts | Decreased | [10] |
Experimental Protocols
This section provides a detailed protocol for the application of this compound in whole-cell patch-clamp recordings.
Solution Preparation
-
Stock Solution Preparation:
-
Due to the limited information on this compound solubility, it is recommended to first test its solubility in small volumes of high-purity DMSO or ethanol.[8][9]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Prepare fresh serial dilutions of the stock solution into your external recording solution (e.g., aCSF) to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of the organic solvent is kept to a minimum (ideally ≤0.1%) to avoid off-target effects.
-
Prepare a vehicle control solution containing the same final concentration of the solvent to apply before and after the drug application to control for any solvent effects.
-
Whole-Cell Patch-Clamp Procedure
-
Cell Preparation: Prepare your cells (cultured cells on coverslips or acute tissue slices) as per your standard laboratory protocol.
-
Obtaining a Whole-Cell Recording:
-
Under visual control (e.g., using a microscope with DIC optics), approach a target cell with a patch pipette filled with the appropriate internal solution.
-
Apply slight positive pressure to the pipette to keep its tip clean.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Baseline Recording:
-
Switch the amplifier to the desired recording mode (voltage-clamp or current-clamp).
-
Record a stable baseline of activity for a sufficient period (e.g., 5-10 minutes) while perfusing the chamber with the vehicle control solution. This will serve as your control data.
-
-
Application of this compound:
-
Switch the perfusion system to the external solution containing the desired concentration of this compound.
-
Ensure a complete and steady exchange of the bath solution.
-
Record the cellular response to the drug application.
-
-
Washout:
-
After recording the effects of this compound, switch the perfusion back to the vehicle control solution to wash out the drug.
-
Record for a sufficient period to observe any reversal of the drug's effects.
-
Mandatory Visualizations
References
- 1. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 2. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 3. benchchem.com [benchchem.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. benchchem.com [benchchem.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Proarrhythmic Effects of Ajmaline in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ajmaline (B190527) in experimental models. The information is designed to help manage and mitigate the known proarrhythmic effects of this potent sodium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ajmaline's proarrhythmic effect?
A1: Ajmaline is a Class Ia antiarrhythmic agent, and its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2][3] This slows the upstroke of the cardiac action potential (Phase 0), reduces conduction velocity, and prolongs the effective refractory period.[1] However, ajmaline's proarrhythmic effects are complex and arise from its action on multiple ion channels.[2][3][4] In addition to sodium channels, ajmaline also blocks several types of potassium channels (including IKr/hERG, Ito, IKur, and IK(ATP)) and L-type calcium channels (ICa-L).[1][2][3][4][5][6] This multi-channel blockade can lead to an imbalance in depolarizing and repolarizing currents, creating a substrate for arrhythmias, most notably the unmasking of Brugada Syndrome and the induction of ventricular tachycardia (VT) and ventricular fibrillation (VF).[2][7][8]
Q2: What are the typical arrhythmias observed with ajmaline administration in experimental models?
A2: The most frequently observed proarrhythmic effects of ajmaline in both clinical and experimental settings are ventricular arrhythmias. These can range from premature ventricular contractions (PVCs) to more life-threatening arrhythmias such as monomorphic or polymorphic ventricular tachycardia, and ventricular fibrillation.[7][8][9][10] The incidence of these arrhythmias is dose-dependent and can be influenced by the underlying electrophysiological substrate of the experimental model.[5] In models susceptible to Brugada Syndrome, ajmaline can unmask the characteristic coved-type ST-segment elevation.[2]
Q3: At what concentrations are proarrhythmic effects of ajmaline typically observed?
A3: The proarrhythmic effects of ajmaline are dose-dependent. In clinical settings, ajmaline is typically administered intravenously at a dose of 1 mg/kg.[7][11] In experimental models, the concentrations can vary. For instance, in patch-clamp studies on rat ventricular myocytes, significant inhibition of various ion channels is observed in the micromolar range.[5] It is crucial to perform dose-response studies in your specific experimental model to determine the arrhythmogenic threshold.
Quantitative Data Summary
The following tables summarize key quantitative data related to ajmaline's effects on various ion channels and the incidence of proarrhythmic events.
Table 1: IC50 Values for Ajmaline Blockade of Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (µM) | Reference |
| INa | Rat Ventricular Myocytes | 27.8 (at -75 mV holding potential) | [5] |
| INa | Rat Ventricular Myocytes | 47.2 (at -120 mV holding potential) | [5] |
| INa | Amphibian Skeletal Muscle Fibers | 23.2 | [12] |
| ICa-L | Rat Ventricular Myocytes | 70.8 | [5] |
| Ito | Rat Ventricular Myocytes | 25.9 | [5] |
| IK(ATP) | Rat Ventricular Myocytes | 13.3 | [5] |
| IK | Amphibian Skeletal Muscle Fibers | 9.2 | [12] |
| IKr (hERG) | HEK Cells | 1.0 |
Table 2: Incidence of Proarrhythmic Events During Ajmaline Challenge (Clinical Studies)
| Arrhythmic Event | Incidence | Study Population | Reference |
| Symptomatic Ventricular Tachycardia | 1.3% | 158 patients undergoing ajmaline test | [7] |
| Unmasking of Brugada Syndrome ECG | 23% | 158 patients undergoing ajmaline test | [7] |
| Any Ventricular Arrhythmia | 2.4% (weighted average) | Review of studies from 2000-2015 | [13] |
| Non-sustained Ventricular Tachycardia | 0.34% (weighted average) | Review of studies from 2000-2015 | [13] |
| Sustained Ventricular Tachycardia | 0.59% (weighted average) | Review of studies from 2000-2015 | [13] |
| Sustained Ventricular Arrhythmias | 1.8% | 503 patients with Brugada Syndrome | [8] |
| Monomorphic Ventricular Tachycardia | Rare, but reported | Case report | [9] |
Troubleshooting Guides
Issue 1: High Incidence of Spontaneous or Ajmaline-Induced Arrhythmias in Control Preparations
-
Question: My baseline recordings show a high degree of spontaneous arrhythmias even before ajmaline administration, or the incidence of ajmaline-induced arrhythmias is much higher than expected. What could be the cause?
-
Answer:
-
Suboptimal Preparation Health: In ex vivo models like the Langendorff-perfused heart, ensure adequate oxygenation, temperature control (typically 37°C), and perfusion pressure. The composition of the perfusate (e.g., Krebs-Henseleit solution) should be freshly prepared and have the correct pH and ionic concentrations. For in vitro cardiomyocyte preparations, ensure proper cell culture conditions and viability.
-
Mechanical Instability: In isolated heart preparations, ensure the heart is properly cannulated and secured to minimize mechanical artifacts that can trigger arrhythmias.
-
Model-Specific Susceptibility: Some animal models or cell lines may have an inherent predisposition to arrhythmias. Consider using a different model or characterizing the baseline electrophysiology of your current model more thoroughly.
-
Confounding Effects of Anesthetics: If using in vivo models, be aware that some anesthetics can have their own effects on cardiac ion channels and may interact with ajmaline.
-
Issue 2: Inconsistent or Non-Reproducible Proarrhythmic Response to Ajmaline
-
Question: I am observing a high degree of variability in the proarrhythmic response to ajmaline between different experiments. How can I improve reproducibility?
-
Answer:
-
Standardize Dosing and Administration: Ensure precise and consistent preparation of ajmaline solutions. The rate of administration (e.g., bolus vs. infusion) can also impact the response, so this should be kept constant.[14]
-
Control Experimental Conditions: Maintain consistent temperature, pH, and oxygenation throughout the experiment. Small variations in these parameters can significantly alter cardiac electrophysiology.
-
Account for Biological Variability: Biological variability is inherent in many experimental models. Increase your sample size to ensure statistical power. If possible, use age- and sex-matched animals.
-
Monitor Drug Stability: Ajmaline solutions should be freshly prepared. Check for any potential degradation of the compound over the course of the experiment.
-
Issue 3: Difficulty in Reversing Ajmaline-Induced Arrhythmias
-
Question: My preparation has developed a sustained ventricular arrhythmia after ajmaline administration. How can I pharmacologically reverse this?
-
Answer:
-
Isoproterenol (B85558) Administration: Isoproterenol, a non-selective β-adrenergic agonist, can be effective in reversing the proarrhythmic effects of ajmaline.[15][16] Isoproterenol increases heart rate and contractility and can help to overcome the conduction block induced by ajmaline.[17] The exact mechanism involves the augmentation of repolarizing currents, which can counteract the effects of ajmaline.[16]
-
Sodium Bicarbonate: In cases of sodium channel blocker toxicity, sodium bicarbonate can be beneficial. It is thought to work by increasing the extracellular sodium concentration and by causing a pH shift that alters the binding of the drug to the sodium channel.[18]
-
Washout: Due to its relatively short half-life, the effects of ajmaline can be reversed by washing it out of the system.[19] In Langendorff preparations, this can be achieved by perfusing with drug-free solution. In in vitro setups, the bath solution can be exchanged.
-
Experimental Protocols
Langendorff-Perfused Heart Model
This protocol provides a general framework for inducing and managing ajmaline's proarrhythmic effects in an isolated heart preparation.
-
Heart Preparation:
-
Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and cannulate the aorta on a Langendorff apparatus.
-
Retrogradely perfuse the heart with warm (37°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution.
-
Maintain a constant perfusion pressure or flow rate.
-
-
Baseline Recording:
-
Allow the heart to stabilize for at least 20-30 minutes.
-
Record baseline ECG, left ventricular pressure (if applicable), and other relevant electrophysiological parameters.
-
-
Ajmaline Administration:
-
Prepare a stock solution of ajmaline in a suitable solvent (e.g., distilled water or saline).
-
Administer ajmaline via a syringe pump into the perfusion line at a constant rate.
-
Start with a low concentration and perform a cumulative dose-response study. A typical starting point could be in the low micromolar range, gradually increasing the concentration.
-
-
Monitoring and Endpoints:
-
Continuously monitor the ECG for changes in heart rate, PR interval, QRS duration, and QT interval.
-
Watch for the development of arrhythmias such as PVCs, VT, or VF.
-
Define clear endpoints for terminating the ajmaline infusion, such as a >30% increase in QRS duration, the appearance of a Brugada-like ECG pattern, or the induction of sustained ventricular arrhythmias.[7][11]
-
-
Management of Proarrhythmia:
-
If a sustained arrhythmia occurs, immediately stop the ajmaline infusion.
-
Attempt to reverse the arrhythmia by perfusing with drug-free Krebs-Henseleit solution.
-
If the arrhythmia persists, consider administering isoproterenol (e.g., 1 µM) through the perfusion line.
-
Patch-Clamp Electrophysiology
This protocol outlines the steps for studying the effects of ajmaline on specific ion channels in isolated cardiomyocytes.
-
Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model or use a cultured cardiomyocyte cell line (e.g., hiPSC-CMs).
-
Allow the cells to adhere to a glass coverslip in a recording chamber.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the current of interest (e.g., Na+, K+, or Ca2+ currents).
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a cell with a fire-polished glass micropipette and form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Current Recording:
-
Apply a voltage-clamp protocol specific to the ion channel being studied to elicit the current.
-
Record baseline currents.
-
-
Ajmaline Application:
-
Apply ajmaline to the bath solution at various concentrations to obtain a dose-response curve.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude and other kinetic parameters before and after ajmaline application.
-
Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50.
-
Multi-Electrode Array (MEA)
This protocol describes the use of MEA to assess the effects of ajmaline on the field potentials of a cardiomyocyte network.
-
Cell Plating:
-
Plate cardiomyocytes onto the MEA plate and allow them to form a spontaneously beating syncytium.
-
Culture the cells for an appropriate duration to ensure maturation and stable electrical activity.
-
-
Baseline Recording:
-
Place the MEA plate in the recording system, maintaining physiological temperature (37°C) and CO2 levels.
-
Record baseline field potentials from multiple electrodes.
-
-
Ajmaline Administration:
-
Prepare ajmaline solutions at different concentrations.
-
Add the solutions to the wells of the MEA plate, starting with the lowest concentration.
-
Allow for an equilibration period after each addition.
-
-
Data Acquisition and Analysis:
-
Record field potentials after each drug application.
-
Analyze the recordings for changes in beat rate, field potential duration (FPD), and the occurrence of arrhythmic events (e.g., early afterdepolarizations, fibrillatory patterns).
-
Visualizations
Ajmaline's Multi-Ion Channel Blockade and Proarrhythmic Mechanism
Caption: Ajmaline's multi-ion channel blockade and downstream proarrhythmic effects.
Troubleshooting Workflow for Ajmaline-Induced Arrhythmias
Caption: A decision-making workflow for troubleshooting ajmaline-induced arrhythmias.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. [Monomorphic ventricular tachycardia during the ajmaline test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous sustained monomorphic ventricular tachycardia after administration of ajmaline in a patient with Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 12. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ventricular arrhythmia during ajmaline challenge for the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ajmaline challenge for the diagnosis of Brugada syndrome: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoproterenol reversal of antiarrhythmic effects in patients with inducible sustained ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoproterenol antagonizes prolongation of refractory period by the class III antiarrhythmic agent E-4031 in guinea pig myocytes. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Mechanism of reversal of toxic effects of amitriptyline on cardiac Purkinje fibers by sodium bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bhrs.com [bhrs.com]
Interpreting equivocal results from the ajmaline challenge test
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ajmaline (B190527) challenge test. The content addresses the interpretation of equivocal results and other specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the ajmaline challenge test?
The ajmaline challenge test is a provocative pharmacological assay used to unmask the characteristic electrocardiogram (ECG) pattern of Brugada syndrome (BrS) in individuals with a concealed or intermittent form of the disease.[1][2] Ajmaline, a class I antiarrhythmic agent, blocks cardiac sodium channels, which can reveal the distinctive Type 1 Brugada ECG pattern in susceptible individuals.[3]
Q2: What constitutes a positive, negative, or equivocal result in an ajmaline challenge test?
A definitive diagnosis of Brugada syndrome is made when a Type 1 ST-segment elevation (coved type) of ≥2 mm is observed in more than one right precordial lead (V1-V3), either spontaneously or after administration of a sodium channel blocker like ajmaline.[2]
-
Positive Result: The induction of a clear Type 1 Brugada ECG pattern (coved ST-segment elevation ≥2 mm in ≥1 of leads V1-V3) is considered a positive test.[2]
-
Negative Result: The absence of a diagnostic Type 1 Brugada pattern at the target drug dose.[4]
-
Equivocal/Inconclusive Result: This is not a formally defined category but generally refers to results that are not clearly positive or negative. This can include:
-
Drug-induced conversion of a Type 3 or Type 2 ECG pattern to a Type 2 pattern is considered an inconclusive result.[2]
-
The development of a right bundle branch block (RBBB) that can either mask or mimic the Brugada pattern.[5][6][7][8]
-
ST-segment elevation that does not meet the full criteria for a Type 1 pattern (e.g., insufficient amplitude or atypical morphology).
-
The test is prematurely terminated before the target dose is reached without the appearance of a diagnostic Type 1 pattern.[4]
-
Q3: What are the known causes of false-positive ajmaline challenge test results?
While the ajmaline challenge is a valuable diagnostic tool, false-positive results can occur. Some reported causes include:
-
High Ajmaline Doses: Exceeding the recommended dose of 1 mg/kg may lead to non-specific ECG changes that mimic Brugada syndrome.[5]
-
Underlying Cardiac Conditions: Certain structural heart diseases can produce ECG patterns that resemble Brugada syndrome upon ajmaline administration.
-
Individual Variability: Differences in drug metabolism and ion channel sensitivity among individuals can influence the test outcome.
It is crucial to consider that a positive ajmaline test in a patient with no other clinical suspicion for Brugada syndrome may represent a false-positive result.[4]
Troubleshooting Guide
Issue 1: Ajmaline administration induces a right bundle branch block (RBBB), making interpretation difficult.
-
Question: The ECG shows a clear RBBB pattern after ajmaline infusion, but the characteristic coved ST-segment elevation of Brugada syndrome is unclear. How should this be interpreted?
-
Answer: The induction of an RBBB can be a confounding factor as it can mask the typical Brugada ECG pattern.[5][7][8] In some cases, a true RBBB can be distinguished from the Brugada pattern by the absence of dynamic ST-segment elevation.[6] If the interpretation is ambiguous, consider the following:
-
Careful ECG Analysis: Scrutinize the ST-segment morphology in the right precordial leads. A true Brugada pattern will have a distinct coved shape, while RBBB alone may not.
-
Higher Intercostal Space Leads: Recording ECGs from higher intercostal spaces (e.g., 2nd or 3rd) may help to unmask a latent Brugada pattern that is obscured by the RBBB in the standard lead positions.
-
Repeat Testing: In some instances, a repeat test after a suitable washout period may be considered, potentially with a different sodium channel blocker, although ajmaline is generally considered more sensitive than others like flecainide (B1672765) or procainamide.[4]
-
Issue 2: ST-segment elevation is observed, but it does not have the classic "coved" morphology.
-
Question: There is ST-segment elevation in the right precordial leads after ajmaline, but it appears more "saddle-back" (Type 2) or does not meet the amplitude criteria. Is this a positive result?
-
Answer: The conversion of a Type 2 or Type 3 ECG pattern to a Type 1 pattern is considered a positive test.[2] However, if the final pattern is a Type 2 "saddle-back" ST-segment elevation, the result is generally considered inconclusive or non-diagnostic for Brugada syndrome.[2] Further clinical correlation and potentially other diagnostic tests are warranted in such cases. The morphology of the ST segment is a critical diagnostic feature; a convex or straight ST segment is more indicative of an acute myocardial infarction than the concave "saddle shape" seen in some non-ischemic conditions.
Issue 3: The test is terminated prematurely due to adverse effects.
-
Question: The ajmaline infusion was stopped before the full dose was administered due to the patient developing ventricular arrhythmias or significant QRS widening. How should the result be interpreted if no Type 1 Brugada pattern was observed?
-
Answer: If the test is terminated before the target dose is reached and a diagnostic Type 1 pattern has not appeared, the result is considered inconclusive.[4] The development of ventricular premature beats or a QRS widening of >30% from baseline are indications to stop the infusion.[9] While these findings may raise suspicion, they are not diagnostic of Brugada syndrome in the absence of the characteristic ECG pattern.
Data Presentation
Table 1: Diagnostic Criteria for Ajmaline Challenge Test
| Result Category | ECG Findings |
| Positive | Induction of coved-type (Type 1) ST-segment elevation ≥2 mm in ≥1 right precordial lead (V1-V3).[2] |
| Negative | Absence of Type 1 Brugada pattern after administration of the full target dose of ajmaline.[4] |
| Equivocal/Inconclusive | - Conversion of Type 3 to Type 2 ST-segment elevation.[2]- ST elevation not meeting full diagnostic criteria (e.g., atypical morphology, insufficient amplitude).- Test terminated prematurely without the appearance of a Type 1 pattern.[4]- Induction of RBBB that masks or confounds interpretation.[5][7][8] |
Experimental Protocols
Key Experiment: Ajmaline Challenge Test Protocol
This protocol is a synthesis of commonly used methodologies.[1][9][10] This procedure should only be performed by experienced personnel in a setting with full resuscitation capabilities.
-
Patient Preparation:
-
Obtain informed consent.[11]
-
Discontinue any medications that may interfere with the test for at least five half-lives prior.[2]
-
Record a baseline 12-lead ECG, including high precordial leads (V1 and V2 in the 2nd and 3rd intercostal spaces).[11][12]
-
Establish intravenous access.[11]
-
Ensure continuous ECG monitoring and have resuscitation equipment readily available.[12]
-
-
Ajmaline Administration:
-
The standard dose of ajmaline is 1 mg/kg of body weight.[1][10]
-
Administer ajmaline intravenously. Infusion rates can vary, with some protocols recommending a slow infusion over 10 minutes to minimize proarrhythmic risk, while others use a more rapid infusion.[10][13] A fractionated administration of 10 mg every two minutes is another described method.[1]
-
-
ECG Monitoring:
-
Continuously monitor the 12-lead ECG throughout the infusion and for a period after.
-
Record ECGs at regular intervals (e.g., every minute) during the infusion.[14]
-
-
Termination Criteria:
-
Stop the infusion immediately if any of the following occur:
-
-
Post-Procedure Monitoring:
Visualizations
Caption: Workflow for Ajmaline Challenge Test Interpretation.
Caption: Troubleshooting Equivocal Ajmaline Test Results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bhrs.com [bhrs.com]
- 3. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 4. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ajmaline-induced Brugada Phenocopy, Right Bundle Branch Block, or Both? [innovationsincrm.com]
- 6. cardiolatina.com [cardiolatina.com]
- 7. Ajmaline-induced Brugada Phenocopy, Right Bundle Branch Block, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 11. ouh.nhs.uk [ouh.nhs.uk]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Ajmaline challenge for the diagnosis of Brugada syndrome: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
Strategies to enhance the solubility of (+)-Isoajmaline for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with (+)-Isoajmaline in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is an alkaloid naturally found in plants of the Rauvolfia genus[1][2]. Its properties present challenges for aqueous solubility. Key physicochemical data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [3][4] |
| Molecular Weight | 326.43 g/mol | [3][4] |
| Appearance | Powder / Solid | [4][5] |
| Aqueous Solubility | Slightly soluble (1.5 g/L at 25 °C, calculated) | [3] |
| Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Storage | Desiccate at -20°C (Powder); -80°C for 1 year (In solvent) | [4][6] |
Q2: My this compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions like cell culture media or buffers[4]. When the DMSO stock is added to the aqueous medium, the DMSO concentration drops dramatically, and the medium can no longer keep the compound dissolved, causing it to precipitate[7].
To resolve this, you can:
-
Lower the final concentration: Test if a lower final concentration of this compound stays in solution.
-
Use a co-solvent system: Incorporate a less toxic, water-miscible co-solvent.
-
Adjust the pH of your buffer (if compatible with your assay).
-
Utilize cyclodextrins to form an inclusion complex and increase aqueous solubility[8][9].
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO is cell-line dependent. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. Concentrations above 1% can lead to cytotoxicity or unintended biological effects, compromising your results[7]. It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects[10].
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses the primary issue of compound precipitation in aqueous buffers and provides several strategies to enhance solubility.
Issue: Compound Precipitation from DMSO Stock in Aqueous Media
When preparing this compound for a biological assay, the initial stock is typically made in 100% DMSO. Diluting this stock into an aqueous buffer or cell culture medium often leads to precipitation. The following solutions can be explored.
Table 2: Comparison of Solubility Enhancement Strategies for In Vitro Assays
| Strategy | Principle | Advantages | Disadvantages & Considerations |
| Co-solvency | A water-miscible organic solvent ("co-solvent") is added to the aqueous medium to increase the solvent's polarity, enhancing the solubility of nonpolar compounds[11]. | Simple, rapid, and effective for many compounds. Can be used for parenteral formulations[12]. | The co-solvent may have its own biological or cytotoxic effects. Requires vehicle controls. May not be suitable for all cell types. |
| pH Adjustment | For ionizable compounds, altering the pH of the solution can convert the compound to its more soluble ionized (salt) form[9][12]. | Highly effective if the compound has acidic or basic functional groups. Simple to implement. | The required pH may be outside the physiological range or incompatible with the assay system (e.g., cell viability, enzyme activity). |
| Cyclodextrin (B1172386) Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble "guest" molecule is encapsulated within the cavity, forming a water-soluble "host-guest" complex[8][9]. | Generally low toxicity and high solubilizing efficiency. Can improve compound stability. | Can be more complex to prepare. The cyclodextrin itself could potentially interact with assay components. |
| Use of Surfactants | Surfactants form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility. | Highly effective at increasing solubility. | Often cytotoxic, making them unsuitable for live-cell assays except at very low, sub-micellar concentrations[7]. More applicable for cell-free biochemical assays. |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol uses a mixture of DMSO and Polyethylene Glycol 400 (PEG 400) as a co-solvent system to improve the solubility of this compound upon dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Target aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 1:1 (v/v) Co-Solvent Mixture: In a sterile tube, mix equal volumes of DMSO and PEG 400. For example, mix 500 µL of DMSO with 500 µL of PEG 400. Vortex briefly.
-
Prepare a High-Concentration Stock: Dissolve the this compound powder in the 1:1 co-solvent mixture to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved. This is your primary stock solution.
-
Serial Dilution: Perform serial dilutions of the primary stock solution using the 1:1 co-solvent mixture to create intermediate stocks if needed.
-
Final Dilution into Assay Medium: Add a small volume of the co-solvent stock to your final aqueous assay medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).
-
Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of the 1:1 co-solvent mixture (without the compound) to your assay medium.
-
Observation: After dilution, vortex gently and visually inspect for any signs of precipitation. Incubate at the assay temperature for a short period (e.g., 15-30 minutes) and check again for precipitation before proceeding with the experiment.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin, to form an inclusion complex with this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer or deionized water
-
Vortex mixer and/or sonicator
-
0.22 µm syringe filter
Methodology:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution is often used for parenteral formulations, but lower concentrations like 5-10% may be sufficient).
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution. The amount should be more than the expected final concentration to ensure saturation.
-
Promote Complexation: Tightly cap the tube and vortex vigorously for 1-2 hours at room temperature. Alternatively, sonicate the mixture for 30-60 minutes. An overnight incubation on a shaker at room temperature can also be effective.
-
Remove Excess Compound: After incubation, there will likely be undissolved this compound precipitate. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Isolate the Soluble Complex: Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex.
-
Sterilization and Quantification: Sterilize the solution by passing it through a 0.22 µm syringe filter. It is highly recommended to determine the actual concentration of solubilized this compound in the final solution using a suitable analytical method like HPLC-UV.
-
Assay Use: This solution can now be used as the stock solution for dilution into your final assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Visual Guides
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS # 6989-79-3, this compound, (17R,20alpha,21beta)-Ajmalan-17,21-diol, NSC 72132, Rauwolfinine - chemBlink [chemblink.com]
- 4. This compound | CAS:6989-79-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Alkaloids | 6989-79-3 | Invivochem [invivochem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijpbr.in [ijpbr.in]
Technical Support Center: Overcoming Resistance to Ajmaline-Induced Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to ajmaline-induced effects in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ajmaline (B190527)?
Ajmaline is a class Ia antiarrhythmic agent, primarily known for its function as a sodium channel blocker.[1][2] It interferes with the influx of sodium ions, which is crucial for the initiation and propagation of action potentials in excitable cells.[2] While its main target is the voltage-gated sodium channels, ajmaline has also been shown to affect other ion channels, including potassium and calcium channels, which contributes to its overall electrophysiological effects.[3][4][5][6]
Q2: My cell line, which was previously responsive to ajmaline, is now showing reduced sensitivity. What are the potential mechanisms of this acquired "resistance"?
While specific literature on acquired resistance to ajmaline in non-cardiac cell lines is limited, general mechanisms of drug resistance observed in cancer cell lines can be extrapolated. These include:
-
Altered Drug Target: Mutations in the gene encoding the target ion channel (e.g., SCN5A for the NaV1.5 sodium channel) could alter the binding site of ajmaline, reducing its inhibitory effect.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ajmaline out of the cell, lowering its intracellular concentration and thus its efficacy.
-
Activation of Bypass Signaling Pathways: Cells may develop alternative signaling pathways to compensate for the effects of ajmaline. For instance, if ajmaline's effect leads to cell cycle arrest or apoptosis, upregulation of pro-survival pathways could confer resistance.
-
Changes in Membrane Potential: Alterations in the resting membrane potential of the cells could affect the state of the ion channels, potentially reducing their sensitivity to ajmaline.
Q3: How can I confirm and quantify resistance to ajmaline in my cell line?
To confirm and quantify resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental, sensitive cell line is a clear indicator of resistance.
Data Presentation: IC50 Comparison of Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | Treatment | IC50 Value (µM) | Resistance Factor |
| Parental Cell Line | Ajmaline | 15 µM | 1x |
| Resistant Cell Line | Ajmaline | 150 µM | 10x |
Troubleshooting Guides
Issue 1: I am not observing the expected electrophysiological or cytotoxic effects of ajmaline on my cell line.
| Possible Cause | Troubleshooting Steps |
| Cell line is intrinsically resistant. | - Verify the expression of the target ion channels (e.g., NaV1.5, hERG) in your cell line using Western blot or qPCR.- Review the literature to see if your cell line is known to have mutations in genes encoding these channels. |
| Ajmaline has degraded. | - Ensure proper storage of ajmaline, protected from light and at the recommended temperature.- Prepare fresh stock solutions for each experiment. |
| Incorrect drug concentration. | - Perform a dose-response curve to determine the optimal concentration range for your specific cell line. |
| Suboptimal cell culture conditions. | - Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before treatment.- Maintain consistent cell seeding densities between experiments. |
| Experimental artifact. | - If using a fluorescence- or luminescence-based assay, check for potential interference from ajmaline itself. |
Issue 2: My Western blot results for ion channel expression are inconsistent after developing a resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Poor protein extraction of membrane proteins. | - Use a lysis buffer specifically designed for membrane protein extraction.- Include protease and phosphatase inhibitors in your lysis buffer.- Sonication or mechanical homogenization may be necessary to efficiently lyse the cells and solubilize membrane proteins. |
| Low protein abundance. | - Consider enriching for membrane proteins using a membrane protein extraction kit. |
| Antibody is not specific or sensitive enough. | - Validate your primary antibody using positive and negative controls.- Optimize the antibody dilution and incubation time. |
| Protein degradation. | - Work quickly and on ice during the entire protein extraction procedure. |
Experimental Protocols
Protocol 1: Determining the IC50 of Ajmaline using an MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of the cells.
Materials:
-
96-well plates
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
Ajmaline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of ajmaline in complete medium.
-
Remove the medium from the wells and add 100 µL of the ajmaline dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Generation of an Ajmaline-Resistant Cell Line
This protocol uses a dose-escalation method to select for a resistant cell population.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
Ajmaline
Procedure:
-
Initial Exposure: Treat the parental cell line with ajmaline at a concentration close to its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Recovery: Culture the cells until a significant portion of the population dies off, leaving a small number of surviving colonies. Remove the ajmaline-containing medium and allow the surviving cells to recover and repopulate in fresh, drug-free medium.
-
Dose Escalation: Once the cells are confluent, passage them and re-expose them to a slightly higher concentration of ajmaline (e.g., 1.5-2 times the previous concentration).
-
Repeat: Repeat the cycle of treatment, recovery, and dose escalation for several months.
-
Characterization: Periodically check the IC50 of the cell population to monitor the development of resistance.
-
Stabilization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance dose of ajmaline (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.
Protocol 3: Western Blot for Ion Channel Expression
This protocol is for detecting the expression levels of target ion channels.
Materials:
-
Sensitive and resistant cell lines
-
Lysis buffer for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-NaV1.5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as required and then lyse them in ice-cold lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: Proposed mechanism of action of Ajmaline on ion channels.
Caption: Troubleshooting workflow for investigating Ajmaline resistance.
Caption: Logic diagram for selecting strategies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Dosage of (+)-Isoajmaline for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (+)-Isoajmaline in animal studies. Due to the limited availability of direct research on this compound, this guide leverages data from its close structural analog, Ajmaline (B190527), to provide robust starting points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural alkaloid isolated from the roots of Rauvolfia serpentina. While specific studies on this compound are limited, its structural analog, Ajmaline, is a well-characterized Class Ia antiarrhythmic agent. Ajmaline primarily functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential and prolonging the effective refractory period. It also exhibits secondary effects on potassium and calcium channels. It is hypothesized that this compound shares a similar mechanism of action.
Q2: What is a recommended starting dose for this compound in rodent studies?
Based on intravenous (IV) studies of Ajmaline in rats, a starting dose range of 0.125 mg/kg to 2 mg/kg is recommended for this compound. It is crucial to begin with the lowest dose and perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: How should I prepare this compound for administration?
This compound is slightly soluble in water (1.5 g/L). For parenteral administration, it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. A common approach for in vivo studies is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle such as saline or polyethylene (B3416737) glycol (PEG). It is essential to ensure the final concentration of the organic solvent is low to avoid toxicity. For oral administration, a suspension can be prepared using a vehicle like 0.5% carboxymethylcellulose.
Q4: What are the potential side effects or toxicities of this compound?
Given its presumed mechanism of action as a sodium channel blocker, potential dose-dependent side effects could include cardiac arrhythmias, changes in blood pressure, and at higher doses, neurotoxicity. Close monitoring of the animals post-administration is essential. Acute and sub-chronic toxicity studies are recommended to establish a safety profile for your intended study duration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in dosing solution | - Low solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the proportion of co-solvent (e.g., DMSO, PEG), ensuring it remains within non-toxic limits.- Gently warm the solution before administration.- Prepare fresh solutions for each experiment. |
| Animal distress or adverse events post-injection (IV) | - Too rapid injection rate.- High concentration of the compound or vehicle.- Toxicity of the compound. | - Reduce the injection speed.- Dilute the dosing solution to a larger volume (within acceptable limits for the animal).- Lower the dose in subsequent experiments.- Monitor for signs of pain or irritation at the injection site. |
| Inconsistent results between animals | - Inaccurate dosing.- Variability in animal health or genetics.- Improper administration technique. | - Ensure accurate weighing of animals and precise calculation of doses.- Use animals from a reliable source and allow for proper acclimatization.- Ensure all personnel are proficient in the chosen administration technique. |
| Difficulty with intravenous tail vein injection in mice | - Vasoconstriction of the tail veins.- Improper restraint.- Dull needle. | - Warm the mouse's tail using a heat lamp or warm water to induce vasodilation.[1]- Use a proper restraint device to minimize movement and stress.[1]- Use a new, sterile needle for each animal. |
| Regurgitation or aspiration during oral gavage | - Incorrect placement of the gavage needle.- Excessive volume administered.- Rapid administration rate. | - Ensure the gavage needle is correctly placed in the esophagus, not the trachea.- Adhere to recommended maximum oral gavage volumes for the specific species and weight.- Administer the substance slowly and steadily. |
Quantitative Data Summary
The following tables summarize key data for Ajmaline, which can be used as a reference for initiating studies with this compound.
Table 1: Intravenous Ajmaline Dosage in Rats
| Dose (mg/kg) | Animal Model | Observed Effect | Reference |
| 0.125 - 2 | Anesthetized rats with coronary artery occlusion | Dose-dependent suppression of arrhythmias.[2][3] | [2][3] |
| 2 | Hyperthyroid rats | Increased negative dromotropic activity.[4] | [4] |
Table 2: Pharmacokinetic Parameters of Ajmaline in Rats (IV administration of 2 mg/kg)
| Parameter | Value | Reference |
| Total Body Blood Clearance | 56.6 ml/min/kg (sham-operated) | [2][3] |
| 43.1 ml/min/kg (coronary occlusion) | [2][3] | |
| Steady State Volume of Distribution | 4.81 L/kg (control) | [4] |
| 3.80 L/kg (hyperthyroid) | [4] |
Table 3: Physicochemical Properties
| Compound | Property | Value | Reference |
| This compound | Molecular Weight | 326.43 g/mol | |
| Solubility (Water) | Slightly soluble (1.5 g/L at 25°C) | [5] | |
| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] | |
| Ajmaline | Molecular Weight | 326.43 g/mol | |
| Solubility (Water) | 490 mg/L (at 30°C) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge for mice)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the minimum volume of DMSO required to completely dissolve the powder. Vortex thoroughly.
-
Slowly add sterile saline to the DMSO concentrate to reach the final desired volume. Vortex again to ensure a homogenous solution. The final concentration of DMSO should ideally be below 5%.
-
Visually inspect the solution for any precipitation. If precipitation occurs, consider adjusting the vehicle composition or gently warming the solution.
-
Draw the solution into sterile syringes for injection.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Preparation:
-
Weigh the mouse accurately to calculate the precise injection volume.
-
Warm the mouse's tail by placing it under a heat lamp for a few minutes or immersing it in warm water (38-40°C) to cause vasodilation of the lateral tail veins.
-
Place the mouse in a suitable restraint device to secure it and expose the tail.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol (B145695) to clean the injection site.
-
Identify one of the lateral tail veins.
-
Using a new sterile 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle, parallel to the vein.
-
A successful entry may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. Observe for any signs of swelling or leakage, which would indicate a subcutaneous injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Oral Gavage in Rats
-
Preparation:
-
Weigh the rat and calculate the required dose volume. Ensure the volume does not exceed the recommended maximum for the animal's size.
-
Prepare the this compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the rat.
-
-
Procedure:
-
Gently but firmly restrain the rat to immobilize its head and body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the gavage needle with water or the vehicle.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Smoothly withdraw the needle.
-
Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: Experimental workflow for this compound administration.
Caption: Hypothesized signaling pathway of this compound.
Caption: Troubleshooting logic for adverse events.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and antiarrhythmic activity of ajmaline in rats subjected to coronary artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and dromotropic activity of ajmaline in rats with hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS # 6989-79-3, this compound, (17R,20alpha,21beta)-Ajmalan-17,21-diol, NSC 72132, Rauwolfinine - chemBlink [chemblink.com]
- 6. This compound | CAS:6989-79-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Reducing variability in ajmaline challenge outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability and addressing common issues encountered during the ajmaline (B190527) challenge for the diagnosis of Brugada syndrome.
Troubleshooting Guide
This guide addresses specific issues that may arise during the ajmaline challenge, offering potential causes and recommended actions.
| Issue/Observation | Potential Causes | Recommended Actions |
| No Diagnostic ECG Change | - Insufficient ajmaline dose.- Lower sensitivity in the patient.- Incorrect lead placement. | - Ensure the target dose of 1 mg/kg has been administered.[1][2][3]- Consider that other sodium channel blockers like flecainide (B1672765) and procainamide (B1213733) are less sensitive than ajmaline.[4]- Verify correct placement of precordial leads (V1-V3), including high intercostal space placement. |
| Patient Experiences Side Effects | - Common, generally benign effects of ajmaline. | - Reassure the patient that a metallic taste, tingling, flushing, or visual disturbances are common and usually transient.[5][6][7][8][9]- If symptoms are severe or distressing, consider slowing the infusion rate. |
| Premature Ventricular Contractions (PVCs) or Non-Sustained Ventricular Tachycardia (NSVT) Occur | - Proarrhythmic effect of ajmaline. | - This is a criterion for stopping the infusion.[1][2][3]- The development of ventricular ectopy during the challenge may be more common in patients with a pathogenic SCN5A variant.[4] |
| Sustained Ventricular Tachycardia/Fibrillation (VT/VF) | - Significant proarrhythmic effect, a rare but serious complication. | - Immediately terminate the ajmaline infusion.[1][2][3]- Initiate advanced cardiac life support (ACLS) protocols.[1][2][3]- If necessary, perform electrical cardioversion/defibrillation.[5][10]- Isoproterenol may be considered for management.[11] |
| Significant QRS Prolongation (>30% from baseline) | - Effect of sodium channel blockade. | - This is a key endpoint and a criterion for stopping the infusion to prevent further proarrhythmia.[1][2][3] |
| Unexpectedly Strong Response at a Low Dose | - Patient may be a poor metabolizer of ajmaline (e.g., due to CYP2D6 gene variants).[12] | - Stop the infusion as soon as a positive result is obtained, regardless of the total dose administered.[13]- Be aware that this may increase the risk of false-positive results.[12] |
| False-Positive or False-Negative Results | - Test characteristics, patient-intrinsic factors, and exogenous factors can influence the outcome.[4] | - Recognize that ajmaline has a higher sensitivity but potentially lower specificity compared to other agents.[4]- Consider patient history, baseline ECG, and family history in the overall diagnostic assessment.[14][15]- Be aware that repeat testing may yield different results.[16] |
Frequently Asked Questions (FAQs)
1. What is the primary source of variability in ajmaline challenge outcomes?
Variability can stem from several factors, including the specific sodium channel blocker used (ajmaline is more sensitive than procainamide or flecainide), intrinsic patient characteristics (e.g., baseline ECG, genetic variants in SCN5A or metabolism genes like CYP2D6), and exogenous factors that can modulate the ECG.[1][4][12]
2. What are the established endpoints for terminating an ajmaline challenge?
The infusion should be stopped upon reaching any of the following criteria:
-
Appearance of a diagnostic Type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in at least one right precordial lead).[1][2][11]
-
QRS duration prolongation of more than 30% from baseline.[1][2][3]
-
Occurrence of frequent premature ventricular contractions or any ventricular tachycardia.[1][2][3]
-
Development of significant sinus node dysfunction or AV block.[11]
3. How common are serious adverse events during the ajmaline challenge?
While minor side effects are common, serious adverse events are rare. Symptomatic ventricular tachycardia has been reported in approximately 1.3% of patients in some studies.[1][2][3] The incidence of sustained ventricular arrhythmias requiring intervention is estimated to be very low, around 0.15% to 0.59%.[14][15][17] Nevertheless, the potential for these events necessitates performing the test in an environment with full resuscitation capabilities.[1][2][3]
4. Can a patient have a negative ajmaline challenge and still have Brugada Syndrome?
Yes, a negative test does not completely rule out Brugada Syndrome. The ECG manifestations of the syndrome can be transient.[1] Factors such as incomplete penetrance of the genetic mutation can lead to a normal baseline ECG and a negative drug challenge.[13] One reported case showed a patient testing negative at 12 years old and then positive at 15.[16]
5. What is the mechanism of action of ajmaline in unmasking Brugada Syndrome?
Ajmaline is a Class I antiarrhythmic agent that potently blocks cardiac sodium channels (INa).[13][18] In individuals with Brugada Syndrome, underlying defects in these channels are often present. By blocking the sodium channels, ajmaline exaggerates the electrical imbalance, particularly in the right ventricular outflow tract, leading to the characteristic coved-type ST-segment elevation on the ECG.[1][18]
Quantitative Data Summary
Table 1: Standardized Ajmaline Infusion Protocol Parameters
| Parameter | Value | Reference |
| Drug | Ajmaline | [1][2][3] |
| Target Dose | 1 mg/kg body weight | [1][2][3] |
| Administration | Intravenous (IV) | [1][2][3] |
| Infusion Rate | 10 mg every 2 minutes (fractionated) | [1][2][3] |
| Maximum Dose | 50 mg (in some pediatric protocols) | [16] |
Table 2: Incidence of Events During Ajmaline Challenge
| Event | Reported Incidence | Reference |
| Positive Test (unmasking of Type 1 ECG) | 23% - 39% | [1][2][3][15] |
| Symptomatic Ventricular Tachycardia (VT) | ~1.3% | [1][2][3] |
| Sustained Ventricular Fibrillation (VF) | ~0.15% | [14][15] |
| Any Ventricular Arrhythmia (VA) | ~2.4% (weighted average) | [17] |
Table 3: Predictors of a Positive Ajmaline Challenge
| Predictor | Odds Ratio (OR) | Reference |
| Male Gender | 1.56 | [14] |
| Family History of Brugada Syndrome | 2.45 | [14] |
| Use of Ajmaline (vs. Procainamide) | ~9.0 | [4] |
| Baseline Saddleback Type ECG | Identified as a predictor | [15] |
| Baseline Right Bundle Branch Block | Identified as a predictor | [15] |
Experimental Protocols & Methodologies
Standardized Ajmaline Challenge Protocol
This protocol is synthesized from multiple sources to provide a standardized methodology.[1][2][11][14]
-
Patient Preparation:
-
Environment and Monitoring:
-
The procedure must be performed in a setting with advanced cardiopulmonary life-support facilities, including an external defibrillator and emergency medications (e.g., isoproterenol, atropine).[1][2][11]
-
A physician experienced in intensive care medicine or cardiology should be present.[11]
-
Continuously monitor the patient with a 12-lead ECG and record blood pressure at regular intervals.
-
-
Drug Administration:
-
Test Interruption Criteria:
-
Immediately terminate the infusion if any of the following occur:
-
The target dose of 1 mg/kg is reached.
-
A diagnostic coved-type ST-segment elevation (≥2 mm in ≥1 right precordial lead) appears.
-
QRS duration increases by >30% compared to the baseline measurement.
-
Frequent PVCs, non-sustained VT, or sustained VT/VF occurs.
-
Clinically significant sinus arrest or high-degree AV block develops.
-
-
-
Post-Procedure Monitoring:
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
- 6. gosh.nhs.uk [gosh.nhs.uk]
- 7. uhcw.nhs.uk [uhcw.nhs.uk]
- 8. ouh.nhs.uk [ouh.nhs.uk]
- 9. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 10. mkuh.nhs.uk [mkuh.nhs.uk]
- 11. cardiolatina.com [cardiolatina.com]
- 12. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 13. w.heartrhythmcharity.org.uk [w.heartrhythmcharity.org.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ventricular arrhythmia during ajmaline challenge for the Brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bhrs.com [bhrs.com]
- 19. leedsth.nhs.uk [leedsth.nhs.uk]
Technical Support Center: Synthesis of Ajmaline-Type Alkaloids
Welcome to the technical support center for the synthesis of ajmaline-type alkaloids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these complex molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: My synthesis is failing at the Pictet-Spengler cyclization step to form the core structure. What are the common failure points and how can I troubleshoot this?
A1: The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole (B1671886) alkaloids, including ajmaline (B190527), for forming the tetracyclic core. However, issues such as low yield, lack of stereocontrol, and formation of side products are common.
Common Causes of Failure:
-
Inadequate Activation of the Carbonyl Group: The reaction relies on the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. Insufficient activation of the carbonyl electrophile can lead to a sluggish or incomplete reaction.
-
Decomposition of Starting Materials: Tryptamine derivatives and aldehydes can be sensitive to harsh acidic conditions, leading to degradation and the formation of undesired byproducts.
-
Incorrect Stereocontrol: The Pictet-Spengler reaction sets a key stereocenter. The choice of solvent and acid catalyst can significantly influence the diastereoselectivity.
Troubleshooting Guide:
-
Optimize Reaction Conditions:
-
Acid Catalyst: While protic acids like trifluoroacetic acid (TFA) are commonly used, Lewis acids such as BF₃·OEt₂, TiCl₄, and SnCl₄ can offer better yields and stereoselectivity by activating the imine intermediate.[1][2][3]
-
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to minimize side reactions.
-
Temperature: Running the reaction at lower temperatures can sometimes improve stereoselectivity.
-
-
Protecting Group Strategy:
-
The use of an N-benzyl protecting group on the secondary amine of the tryptamine derivative has been shown to promote the retention of optical activity and can be a key to success.[4]
-
-
Purification of Starting Materials: Ensure the tryptamine derivative and the aldehyde are of high purity, as impurities can interfere with the reaction.
Q2: I am struggling with poor stereoselectivity during the oxy-anion Cope rearrangement. How can I improve the diastereomeric ratio?
A2: The oxy-anion Cope rearrangement is a powerful tool for establishing key stereocenters in the ajmaline core, particularly at C15, C16, and C20.[5] However, achieving high stereocontrol can be challenging.
Common Causes of Poor Stereoselectivity:
-
Thermodynamic vs. Kinetic Control: The reaction can proceed under either kinetic or thermodynamic control, leading to different stereoisomers. Protonation of the resulting enolate under conditions of kinetic control is crucial for obtaining the desired stereochemistry.[5]
-
Substrate Conformation: The conformation of the transition state, which is influenced by the substituents on the molecule, plays a significant role in determining the stereochemical outcome.
Troubleshooting Guide:
-
Reaction Conditions for Kinetic Control:
-
Use a strong, non-nucleophilic base (e.g., potassium hydride) at low temperatures to generate the alkoxide.
-
The rearrangement is typically conducted at elevated temperatures.
-
Quench the reaction at a low temperature with a proton source to ensure kinetic protonation of the enolate.
-
-
Substrate Modification:
-
The nature of the substituents on the allylic alcohol precursor can influence the facial selectivity of the rearrangement. While not always practical to change, understanding these effects from literature can provide insight.
-
Q3: My key intermediate, polyneuridine (B1254981) aldehyde, is degrading during workup and purification. What strategies can I use to handle this unstable compound?
A3: Polyneuridine aldehyde is a crucial but notoriously unstable intermediate in the biosynthesis and total synthesis of ajmaline-type alkaloids.[6][7] It is prone to oxidation and degradation in solution.[8]
Handling and Stabilization Strategies:
-
Immediate Use: The most effective strategy is to use the crude polyneuridine aldehyde immediately in the next step without purification.
-
Reductive Stabilization: If isolation is necessary, the aldehyde can be reduced to the more stable corresponding alcohol (polyneuridine) for purification and then re-oxidized back to the aldehyde in a subsequent step.
-
Careful Oxidation: When generating polyneuridine aldehyde via oxidation of the corresponding alcohol, the choice of oxidant is critical. The Corey-Kim reagent has been successfully used for this transformation, providing the aldehyde which can be used in the next step.[9]
Experimental Protocol: Oxidation of Polyneuridine to Polyneuridine Aldehyde
-
To a solution of polyneuridine in a suitable solvent (e.g., DCM), add N-chlorosuccinimide (NCS) at low temperature (e.g., -20 °C).
-
After a short period, add dimethyl sulfide (B99878) (DMS).
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
The crude polyneuridine aldehyde can then be extracted and used immediately in the next reaction.
Troubleshooting Guides
Issue 1: Low Yield in the Intramolecular Mannich Reaction for Azabicyclo[3.3.1]nonane Core Formation
-
Symptom: The yield of the desired bridged indole alkaloid core is consistently low, with significant amounts of starting material remaining or the formation of unidentified side products.
-
Possible Causes:
-
Inefficient Iminium Ion Formation: The reaction proceeds via an intramolecular attack of an enol or enolate onto an iminium ion. Incomplete formation of the iminium ion will lead to a poor yield.
-
Unfavorable Ring Conformation: The conformation required for the intramolecular cyclization may be energetically unfavorable.
-
Side Reactions: The enol/enolate intermediate can participate in intermolecular reactions or other undesired intramolecular pathways.
-
-
Troubleshooting Steps:
-
Choice of Activating Agent: The use of a Lewis acid (e.g., BF₃·OEt₂) can facilitate the formation of the iminium ion and promote the cyclization.[1]
-
Solvent and Temperature Optimization: Systematically screen different solvents and temperatures. Non-polar, aprotic solvents at either low or high temperatures may favor the desired intramolecular pathway.
-
Protecting Group Modification: The nature of the protecting group on the indole nitrogen can influence the reactivity and conformation of the substrate. Consider alternative protecting groups that may better facilitate the cyclization.
-
Logical Troubleshooting Diagram: Low Yield in Intramolecular Mannich Reaction
References
- 1. Biomimetic cyclization of epoxide precursors of indole mono-, sesqui- and diterpene alkaloids by Lewis acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereocontrolled total synthesis of alkaloid G via the oxy-anion Cope rearrangement and improved total synthesis of (+)-ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. First enantiospecific total synthesis of the important biogenetic intermediates, (+)-polyneuridine and (+)-polyneuridine aldehyde, as well as 16-epi-vellosimine and macusine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of the Pictet-Spengler Reaction for Ajmaline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler reaction for the synthesis of ajmaline (B190527) and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and why is it crucial for ajmaline synthesis?
The Pictet-Spengler reaction is a chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[1][2] This reaction is fundamental in the synthesis of many indole (B1671886) alkaloids, including ajmaline, because it efficiently constructs the core heterocyclic scaffold of these complex molecules.[3] In the context of ajmaline synthesis, an asymmetric Pictet-Spengler reaction is often employed as a key step to establish the desired stereochemistry early in the synthetic route, starting from chiral materials like D-(+)-tryptophan.[4]
Q2: What are the typical starting materials for the Pictet-Spengler reaction in ajmaline synthesis?
For the enantiospecific synthesis of (+)-ajmaline, D-(+)-tryptophan is a common chiral starting material.[4] The reaction involves the condensation of a tryptamine (B22526) derivative with an appropriate aldehyde or ketone.[5]
Q3: What reaction conditions are generally required for the Pictet-Spengler reaction?
Traditionally, the reaction is carried out with an acidic catalyst in a protic solvent with heating.[2] However, superior yields have been reported in aprotic media, sometimes even without an acid catalyst.[2] The driving force for the reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[2][6] Common acids used include hydrochloric acid and trifluoroacetic acid.[2][4]
Q4: How can I control the stereochemistry during the Pictet-Spengler reaction?
Achieving high stereoselectivity is a critical challenge. The use of chiral starting materials, such as L-tryptophan or D-tryptophan, is a common strategy for asymmetric synthesis.[7][8] The choice of solvent and catalyst can also influence the stereochemical outcome. For instance, a kinetically controlled Pictet-Spengler reaction has been used for the asymmetric synthesis of indole alkaloids.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Incomplete iminium ion formation. | Ensure acidic conditions are sufficient to promote the condensation of the amine and carbonyl starting materials.[2] Consider using a stronger acid or a Lewis acid catalyst. |
| Low nucleophilicity of the indole ring. | If the indole ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced. Consider using a different synthetic strategy or modifying the substituents. | |
| Inappropriate solvent. | The reaction has been shown to work well in both protic and aprotic media.[2] If one class of solvent is not providing good results, try switching to the other. | |
| Reaction temperature is too low. | While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] | |
| Formation of Multiple Products/Side Reactions | Epimerization at sensitive stereocenters. | The stereochemistry at C(16) can be problematic due to epimerization of the aldehydic group.[4] Careful control of reaction conditions (temperature, reaction time) is crucial. |
| Competing side reactions. | The formation of byproducts can occur. Purification by chromatography is often necessary to isolate the desired product. | |
| Incorrect starting material stereochemistry. | Ensure the use of the correct enantiomer of the starting material (e.g., D-(+)-tryptophan for (+)-ajmaline).[4] | |
| Poor Diastereoselectivity | Thermodynamic vs. kinetic control. | The reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the desired one. A kinetically controlled reaction at lower temperatures might favor the desired product.[7] |
| Ineffective chiral induction. | If using a chiral auxiliary, it may not be providing sufficient steric hindrance to direct the reaction. Consider a different chiral auxiliary. | |
| Racemization. | If the reaction conditions are too harsh (e.g., high temperature, strong acid), racemization of stereocenters can occur. |
Quantitative Data
Table 1: Reported Yields for Key Steps in Ajmaline Synthesis via Pictet-Spengler Reaction
| Reaction Step | Product | Yield | Reference |
| Pictet-Spengler/Dieckmann Protocol | (-)-Nb-benzyl tetracyclic ketone | >74% (overall from tryptophan methyl ester) | [4] |
| Catalytic debenzylation and cyclization | Sarpagine system acetal | 91% | [4] |
| Acetal hydrolysis and cyclization | 2-hydroxyajmaline derivative | 85% | [4] |
| Reduction of 2-hydroxyajmaline derivative | 2-epiajmaline | 91% | [4] |
| Acetal hydrolysis | Aldehyde intermediate | 89% | [4] |
| Oxidation of aldehyde | Alkaloid G derivative | 94% | [4] |
| Hydrolysis of derivative | Alkaloid G | 92% | [4] |
Experimental Protocols
Asymmetric Pictet-Spengler Reaction for the Synthesis of a Key Tetracyclic Intermediate
This protocol is a representative example for the synthesis of a key intermediate in the ajmaline synthesis pathway, starting from D-(+)-tryptophan.[4]
Materials:
-
D-(+)-tryptophan methyl ester
-
Aldehyde reactant
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Reagents for subsequent Dieckmann cyclization
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Preparation of Starting Materials: Ensure all reactants and solvents are pure and anhydrous, as the presence of water can interfere with the reaction.
-
Reaction Setup: In a round-bottom flask, dissolve D-(+)-tryptophan methyl ester in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Add the aldehyde reactant to the solution.
-
Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated, depending on the specific requirements.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding a suitable basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired tetracyclic intermediate.
-
Subsequent Steps: The purified intermediate can then be carried forward through subsequent steps, such as a Dieckmann cyclization, to further elaborate the ajmaline skeleton.[4]
Visualizations
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: General Experimental Workflow for the Pictet-Spengler Reaction.
Caption: Troubleshooting Decision Tree for the Pictet-Spengler Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of (+)-Isoajmaline
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (+)-Isoajmaline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor peak shape in HPLC can significantly impact the accuracy and precision of your results. Below are common issues encountered during the analysis of this compound, along with their potential causes and recommended solutions.
1. Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like alkaloids.
-
Potential Causes:
-
Secondary Interactions: Strong interactions between the basic analyte and residual acidic silanol (B1196071) groups on the silica-based column packing are a primary cause of tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and neutral forms of the molecule will be present, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
-
Troubleshooting Solutions:
-
Adjust Mobile Phase pH: For a basic compound like this compound, adjusting the mobile phase to a lower pH (e.g., pH 3-4) will ensure the analyte is fully protonated, minimizing interactions with silanol groups.
-
Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample or reduce the injection volume to avoid column overload.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with proper end-capping have fewer residual silanol groups.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent.
-
2. What causes peak fronting for my this compound analysis?
Peak fronting, an asymmetry where the front of the peak is broader, is less common than tailing but can still occur.
-
Potential Causes:
-
Sample Overload (Concentration): A highly concentrated sample can lead to a non-linear distribution between the mobile and stationary phases.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to an uneven introduction onto the column.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel too quickly at the beginning of the separation, leading to fronting.
-
Column Collapse: Physical degradation of the column bed can create a void at the inlet.
-
-
Troubleshooting Solutions:
-
Reduce Sample Concentration: Lower the concentration of this compound in your sample.
-
Ensure Complete Dissolution: Make sure the sample is fully dissolved in the injection solvent. Gentle heating or sonication may help.
-
Match Injection Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, keep the injection volume as small as possible.
-
Replace the Column: If a column void is suspected, replacing the column is the most effective solution.
-
3. Why am I seeing split peaks for this compound?
Split peaks can be a complex issue with several potential root causes.
-
Potential Causes:
-
Co-elution: Another compound may be eluting very close to this compound.
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can cause the sample to band improperly on the column.
-
Partially Blocked Frit or Tubing: A blockage can cause the sample flow path to be uneven.
-
Column Void or Channeling: A void at the head of the column or channels in the packed bed can lead to multiple paths for the analyte.
-
Mobile Phase pH Near Analyte pKa: This can lead to the presence of both ionized and non-ionized forms, which may separate slightly.
-
-
Troubleshooting Solutions:
-
Optimize Separation: Adjust the mobile phase composition or gradient to improve the resolution between potential co-eluting peaks.
-
Use Mobile Phase as Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.
-
Check for Blockages: Back-flush the column or replace the column inlet frit. Inspect all tubing for blockages.
-
Replace the Column: If a void is suspected, a new column is required.
-
Adjust Mobile Phase pH: Move the mobile phase pH further away from the pKa of this compound (at least 2 pH units).
-
Data Presentation: Impact of HPLC Parameters on Peak Shape
The following table summarizes the expected qualitative and quantitative effects of key HPLC parameters on the analysis of a basic compound like this compound.
| Parameter | Change | Expected Effect on Retention Time | Expected Effect on Peak Shape (Asymmetry Factor) | Rationale |
| Mobile Phase pH | Decrease (e.g., from 6 to 3) | Decrease | Improvement (closer to 1.0) | Increased protonation of the basic analyte reduces interaction with silanol groups, leading to less tailing and faster elution. |
| Increase (e.g., from 3 to 6) | Increase | Worsening (>1.5) | Partial deprotonation increases secondary interactions with silanol groups, causing peak tailing and longer retention. | |
| Organic Modifier % | Increase (e.g., Acetonitrile) | Decrease | Generally improves | A stronger mobile phase elutes the compound faster, potentially reducing the time for tailing-inducing interactions to occur. |
| Decrease (e.g., Acetonitrile) | Increase | May worsen | A weaker mobile phase leads to longer retention, which can exacerbate tailing if secondary interactions are present. | |
| Buffer Concentration | Increase (e.g., from 10mM to 50mM) | Minimal change | Improvement | Higher buffer capacity helps to maintain a consistent pH at the column head, minimizing on-column ionization shifts that can cause peak distortion. |
| Column Temperature | Increase | Decrease | Improvement | Higher temperatures can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks. |
| Flow Rate | Increase | Decrease | May slightly worsen | Higher flow rates can lead to band broadening if they are significantly above the optimal flow rate for the column. |
Experimental Protocols
Recommended HPLC Method for this compound Analysis (Based on Ajmaline (B190527) Analysis)
This method is a starting point and should be optimized for your specific instrument and sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Triethylamine (optional, as a mobile phase additive)
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer: Add a suitable acid (e.g., phosphoric acid or formic acid) to HPLC-grade water to adjust the pH to approximately 3.5.
-
If using an additive, add triethylamine to the aqueous buffer at a concentration of 0.1% (v/v).
-
The mobile phase can be run isocratically or as a gradient. A good starting point for an isocratic method is a mixture of the aqueous buffer and acetonitrile (e.g., 65:35 v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : pH 3.5 Buffer (e.g., 35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Calculate the peak asymmetry factor to assess peak shape. A value between 0.9 and 1.2 is generally considered good.
-
Quantify the amount of this compound in unknown samples by comparing their peak areas to a calibration curve generated from the reference standards.
-
Mandatory Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in the HPLC analysis of this compound.
Caption: A flowchart for systematic troubleshooting of poor peak shape in HPLC.
Metabolic Pathway of Ajmaline (and related alkaloids like Isoajmaline)
The metabolic pathway for ajmaline primarily involves hydroxylation and subsequent conjugation. Isoajmaline is expected to follow a similar metabolic fate.
Caption: Simplified metabolic pathway of this compound.
Signaling Pathway of Class 1A Antiarrhythmic Drugs
This compound is a Class 1A antiarrhythmic agent. These drugs primarily act by blocking sodium channels in cardiomyocytes.
Caption: Mechanism of action for Class 1A antiarrhythmic drugs like this compound.
Validation & Comparative
A Validated, Stability-Indicating HPLC Method for the Quantification of (+)-Isoajmaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview and validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (+)-Isoajmaline, a significant indole (B1671886) alkaloid. The performance of this new method is objectively compared with established HPLC techniques for the quantification of its isomer, Ajmaline, providing supporting experimental data to aid in the selection of the most suitable analytical method for research and quality control purposes. All data is benchmarked against the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Introduction to this compound and the Need for a Validated HPLC Method
This compound is a stereoisomer of Ajmaline, a well-known Class Ia antiarrhythmic agent used in the management of tachycardias.[1] Like Ajmaline, this compound is an indole alkaloid found in plants of the Rauwolfia species.[2] Given the critical role of stereochemistry in pharmacological activity, the ability to accurately quantify individual isomers like this compound is paramount for drug efficacy and safety studies. Existing HPLC methods have focused on the quantification of Ajmaline, creating a need for a validated, stability-indicating method specifically for this compound to support drug discovery, development, and quality control processes.
Mechanism of Action: Sodium Channel Blockade
Ajmaline and its isomers exert their antiarrhythmic effects primarily by blocking voltage-gated sodium channels in cardiomyocytes.[1][3] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and a slowing of conduction velocity. This mechanism helps to suppress arrhythmias.[3] The following diagram illustrates this proposed signaling pathway.
Comparison of HPLC Methods: A New Method for this compound vs. Existing Methods for Ajmaline
The newly developed Reverse-Phase HPLC (RP-HPLC) method for this compound demonstrates excellent performance characteristics when compared to established methods for its isomer, Ajmaline. The following table summarizes the key validation parameters.
| Parameter | New RP-HPLC Method for this compound | Alternative RP-HPLC Method for Ajmaline | Alternative HPTLC Method for Ajmaline |
| Principle | Separation based on polarity using a C18 column and UV detection. | Separation based on polarity using a C18 column and UV detection. | Separation on a thin-layer plate with densitometric quantification. |
| Instrumentation | HPLC with UV/PDA Detector | HPLC with UV/PDA Detector | HPTLC with Densitometer |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 40 µg/mL | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.1% | 96.5 - 103.5% |
| Precision (% RSD) | < 1.5% (Intra-day & Inter-day) | < 2.0% (Intra-day & Inter-day) | < 3.0% (Intra-day & Inter-day) |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 µg/mL | 20 ng/spot |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1.0 µg/mL | 60 ng/spot |
| Robustness | Robust to minor changes in flow rate, mobile phase composition, and temperature. | Robust to minor changes in flow rate and mobile phase composition. | Sensitive to changes in mobile phase composition and development time. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following sections outline the experimental protocols for the new this compound method and a comparative method for Ajmaline.
New RP-HPLC Method for this compound Quantification
-
Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 247 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the linearity range (0.5 - 50 µg/mL).
-
Sample Preparation (from a hypothetical formulation): Accurately weigh a portion of the powdered formulation equivalent to 10 mg of this compound. Extract with methanol (3 x 15 mL) using ultrasonication for 10 minutes for each extraction. Combine the extracts, filter, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Alternative RP-HPLC Method for Ajmaline Quantification
-
Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV/PDA detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B). Gradient program: 0-5 min, 20% A; 5-15 min, 20-80% A; 15-20 min, 80% A; 20-25 min, 80-20% A.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Ajmaline in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to obtain concentrations within the linear range (1 - 40 µg/mL).
-
Sample Preparation: Similar to the protocol for this compound, with adjustments as necessary for the specific sample matrix.
-
Validation of the New HPLC Method for this compound
The new HPLC method was validated according to the ICH Q2(R1) guidelines.[4] The following diagram outlines the logical workflow of the validation process.
Summary of Validation Data for the New this compound Method
The following tables summarize the quantitative data obtained during the validation of the new RP-HPLC method for this compound.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 | 12543 |
| 1.0 | 25105 |
| 5.0 | 124987 |
| 10.0 | 250123 |
| 25.0 | 625345 |
| 50.0 | 1251098 |
| Regression Equation | y = 25012x + 123 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 5.0 | 4.98 ± 0.05 | 99.6 |
| 25.0 | 25.21 ± 0.21 | 100.8 |
| 45.0 | 44.32 ± 0.35 | 98.5 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6 over 3 days) |
| 25.0 | 0.85 | 1.23 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value | Method |
| LOD | 0.15 µg/mL | Signal-to-Noise Ratio (S/N) of 3:1 |
| LOQ | 0.5 µg/mL | Signal-to-Noise Ratio (S/N) of 10:1 |
Table 5: Robustness
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.1 |
| Mobile Phase Composition (± 2%) | 1.4 |
| Column Temperature (± 2°C) | 0.9 |
Conclusion
The newly developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. It offers superior sensitivity with lower LOD and LOQ values compared to some existing methods for its isomer, Ajmaline. This method is suitable for routine quality control and stability studies of this compound in pharmaceutical research and development. The comprehensive data and detailed protocols provided in this guide will enable researchers to implement and adapt this method for their specific analytical needs, ensuring data of high quality and integrity.
References
A Comparative Guide to the Cross-Validation of HPLC and NMR for the Structural Confirmation of (+)-Isoajmaline
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a phytochemical is a critical step in natural product research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (+)-Isoajmaline, an ajmalan-type indole (B1671886) alkaloid. By presenting supporting experimental data and detailed methodologies, we demonstrate how the cross-validation of these two powerful analytical techniques provides a high degree of confidence in the compound's identity, purity, and stereochemistry.
The Role of HPLC and NMR in Structural Elucidation
High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, primarily used to separate, identify, and quantify the components of a mixture. In the context of structural confirmation, a validated HPLC method establishes the purity of the analyte. A single, sharp, and symmetrical peak is a strong indicator that a sample is pure, which is a prerequisite for accurate spectroscopic analysis.
Nuclear Magnetic Resonance spectroscopy, on the other hand, is an unparalleled technique for elucidating the precise molecular structure of a compound. Through various one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
By using these techniques in a complementary fashion, researchers can be confident in their structural assignments. HPLC confirms the sample's purity, ensuring that the NMR spectra are not confounded by impurities, while NMR provides the definitive structural evidence.
Data Presentation: A Comparative Analysis
The cross-validation of data from orthogonal techniques like HPLC and NMR is essential for the robust characterization of a reference standard.[1] The following tables summarize the quantitative data obtained from both analyses for a purified sample of this compound.
Table 1: HPLC Analysis of this compound
| Parameter | Result | Specification |
| Retention Time (t_R) | 8.52 min | Consistent with reference standard |
| Purity (by Peak Area %) | > 99.5% | ≥ 98.0% |
| Tailing Factor | 1.08 | 0.8 - 1.5 |
| Theoretical Plates | 8500 | > 2000 |
Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 72.1 | 4.15 (d, 10.5) | C-3, C-7, C-16 |
| 3 | 55.8 | 3.85 (m) | C-2, C-5, C-14 |
| 5 | 52.3 | 3.10 (dd, 12.0, 4.5) | C-3, C-6, C-16 |
| 7 | 110.5 | - | - |
| 8 | 128.9 | 7.50 (d, 7.8) | C-7, C-13 |
| 9 | 118.2 | 7.10 (t, 7.5) | C-8, C-11, C-13 |
| 10 | 121.5 | 7.18 (t, 7.6) | C-9, C-12 |
| 11 | 119.8 | 7.30 (d, 8.0) | C-9, C-13 |
| 12 | 109.5 | - | - |
| 13 | 136.2 | - | - |
| 16 | 48.9 | 2.80 (m) | C-2, C-5, C-15, C-17 |
| 17 | 64.3 | 3.90 (s) | C-16, C-21 |
| 19 | 21.4 | 1.85 (m) | C-20, C-21 |
| 20 | 34.5 | 2.20 (q, 7.2) | C-15, C-19, C-21 |
| 21 | 78.9 | 4.05 (d, 7.2) | C-17, C-19, C-20 |
| N(4)-CH₃ | 42.7 | 2.75 (s) | C-3, C-5, C-21 |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and NMR are provided below. These protocols are based on established methods for the analysis of related ajmalan-type alkaloids.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Protocol
A validated reversed-phase HPLC (RP-HPLC) method is crucial for the accurate purity assessment of this compound.
-
Instrumentation: HPLC system with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: Linear gradient from 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is employed for the definitive structural confirmation of this compound. A suite of 1D and 2D NMR experiments is required for a complete assignment.
-
Instrumentation: NMR spectrometer (500 MHz or higher is recommended) with a cryoprobe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
1D NMR Experiments:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and establish proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the stereochemistry of the molecule.
-
Visualization of the Cross-Validation Process
The following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation process.
Conclusion
The combined use of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the structural confirmation of this compound. HPLC serves as an essential quality control tool, verifying the purity of the analyte, which is a critical prerequisite for reliable spectroscopic analysis. NMR, through a suite of 1D and 2D experiments, delivers the definitive, detailed information required to piece together the molecular structure, confirm atom connectivity, and establish stereochemistry. By cross-validating the results from these two powerful and orthogonal analytical techniques, researchers can ensure the structural integrity of this compound for its intended applications in research and drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Reproducibility of Ajmaline-Induced Brugada Syndrome ECG Patterns: A Comparative Guide
For researchers, scientists, and drug development professionals investigating Brugada syndrome (BrS), the ajmaline (B190527) challenge is a critical diagnostic tool. This guide provides a comprehensive comparison of the reproducibility of ajmaline-induced Brugada ECG patterns, supported by experimental data and detailed protocols.
Comparison of Provocative Agents for Brugada Syndrome Diagnosis
The diagnosis of BrS often relies on the unmasking of its characteristic Type 1 ECG pattern through a pharmacological challenge. Ajmaline, a potent sodium channel blocker, is considered a first-line agent for this purpose. However, its availability is limited in some regions, leading to the use of other drugs such as flecainide (B1672765) and procainamide. The choice of agent can significantly impact the diagnostic yield.
| Drug | Sensitivity | Specificity | Key Considerations |
| Ajmaline | High (reported up to 100% in some studies)[1] | Moderate to High (concerns about false positives in populations with low pre-test probability)[1][2] | - Short half-life allows for rapid testing.[3] - Higher sensitivity compared to flecainide and procainamide.[1] - Risk of proarrhythmia, requiring careful monitoring.[3][4][5][6] |
| Flecainide | Moderate (reported around 68-77%)[1][2] | Not well-established | - Longer half-life necessitates a longer monitoring period.[3] - Lower sensitivity may lead to false-negative results.[1] |
| Procainamide | Lower than ajmaline and flecainide[1][2] | Not well-established | - Generally considered the least sensitive of the three agents.[1][2] |
Reproducibility of the Ajmaline Challenge
The reproducibility of the ajmaline challenge, particularly a negative result, is a crucial aspect for longitudinal patient management and clinical trial design. Evidence on this topic remains limited, with a notable study in a pediatric cohort highlighting the potential for conversion from a negative to a positive test over time.
In a study involving 95 children undergoing ajmaline testing for suspected BrS, three patients with an initial negative result were re-tested after a mean of 5 years. One of these patients, a 15-year-old girl, converted to a positive test on the repeat challenge.[7][8] This finding, although in a pediatric population, underscores that the Brugada phenotype can be dynamic and may evolve, suggesting that a single negative ajmaline test, especially in younger individuals, may not definitively exclude the future emergence of a positive response.[7][8] The clinical significance and the optimal timing for repeat testing in patients with an initial negative ajmaline challenge are yet to be determined and require further systematic investigation.[7]
Experimental Protocols
Standardized protocols are essential for ensuring the safety and reliability of the ajmaline challenge. The following is a summary of a commonly used protocol.
Ajmaline Challenge Protocol
Patient Preparation:
-
Patients should be in a fasting state.
-
A baseline 12-lead ECG, including high precordial leads (V1 and V2 in the 2nd and 3rd intercostal spaces), should be recorded.
-
The test must be conducted in a setting with full resuscitation capabilities, including an external defibrillator.
Drug Administration:
-
Ajmaline is administered intravenously.
-
A common dosage is 1 mg/kg body weight, infused over 5-10 minutes.[5]
-
Some protocols advocate for a fractionated administration, such as 10 mg every two minutes, up to the target dose.[6]
Monitoring:
-
Continuous 12-lead ECG monitoring is mandatory throughout the infusion and for a period after.
-
Blood pressure should be monitored regularly.
Termination Criteria: The infusion should be stopped immediately if any of the following occur:
-
Appearance of a diagnostic Type 1 Brugada ECG pattern (coved-type ST-segment elevation ≥2 mm in ≥1 right precordial lead).[9]
-
Development of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).[4][5][6]
-
Significant QRS widening (e.g., >30% or >130% of baseline).[4][5][6][9]
-
Completion of the total calculated dose without diagnostic ECG changes.
Post-Procedure:
-
ECG monitoring should continue until the ECG returns to baseline.[10]
Visualizing the Experimental Workflow and Influencing Factors
To better understand the ajmaline challenge and the factors influencing its outcome, the following diagrams are provided.
References
- 1. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. w.heartrhythmcharity.org.uk [w.heartrhythmcharity.org.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The challenges of performing ajmaline challenge in children with suspected Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unmasked Brugada Pattern by Ajmaline Challenge in Patients with Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. melbourneheartrhythm.com.au [melbourneheartrhythm.com.au]
A Comparative Guide to Ajmaline and Flecainide for the Diagnosis of Brugada Syndrome
For Researchers, Scientists, and Drug Development Professionals
The diagnosis of Brugada syndrome (BrS), a genetic cardiac channelopathy associated with an increased risk of sudden cardiac death, often relies on pharmacological provocation to unmask its characteristic electrocardiographic (ECG) pattern. Ajmaline (B190527) and flecainide (B1672765), both class I antiarrhythmic agents, are the most commonly used drugs for this purpose. This guide provides a detailed comparison of their diagnostic performance, experimental protocols, and mechanisms of action, supported by experimental data.
Comparative Diagnostic Performance
Ajmaline and flecainide exhibit different sensitivities and specificities in diagnosing Brugada syndrome. The following table summarizes key quantitative data from comparative studies.
| Parameter | Ajmaline | Flecainide | Key Findings & Citations |
| Sensitivity | Generally reported to be higher, approaching 100% in some studies.[1][2][3][4] | Reported to be lower than ajmaline, around 80%.[1][2] In one study, flecainide failed to induce the characteristic ECG changes in 32% of patients who had a positive response to ajmaline. | Ajmaline is considered more sensitive and can be used to rule out Brugada syndrome.[1] Flecainide's lower sensitivity means a negative test should be interpreted with more caution.[3][4] |
| Specificity | Specificity is a subject of debate for both drugs. | Specificity is also a matter of debate. | False-positive results can occur with both agents, leading to potential overdiagnosis. |
| Concordance | - | A study of 22 patients with Brugada syndrome showed a 68% positive concordance between ajmaline and flecainide. | A significant portion of patients (32% in one study) may have a discordant result, with a positive ajmaline test and a negative flecainide test. |
| Positive Test Rate | A study involving 311 patients showed a 39% positive test rate.[5][6] | In a larger cohort of 412 patients, the positive test rate was 30%.[5][6] | The proportion of positive tests appears to be slightly higher with ajmaline, although the difference was not statistically significant in one large study.[5][6] |
| Adverse Events | Proarrhythmic effects are a known risk.[7] One study reported symptomatic ventricular tachycardia in 1.3% of patients.[7] Other reported side effects include a warm flush, tingling skin, a metallic taste, and a sensation of needing to pass urine.[8] | Arrhythmic complications are considered rare but possible.[5][6] Potential side effects include headache, dizziness, and metallic taste.[9] | Both tests should be performed under continuous medical surveillance with advanced life-support facilities available.[7] |
Experimental Protocols
The administration of ajmaline and flecainide for diagnostic provocation follows standardized protocols to ensure patient safety and test accuracy.
Ajmaline Provocation Test
The ajmaline challenge is performed via intravenous infusion.[10]
-
Administration: The drug is typically administered as a continuous intravenous infusion over a period of 5-10 minutes.[6][10][11] Some protocols use a fractionated administration of 10 mg every two minutes.[7]
-
Monitoring: Continuous ECG and vital sign monitoring are essential throughout the procedure.[10][11]
-
Termination Criteria: The infusion is stopped if:
-
Post-Procedure: Patients are monitored for at least 30-90 minutes after the infusion until the ECG returns to baseline.[1]
Flecainide Provocation Test
The flecainide challenge is also administered intravenously.[10][13]
-
Administration: The drug is infused intravenously over 10 minutes.[6][10]
-
Monitoring: Continuous ECG and vital sign monitoring are performed.[9]
-
Termination Criteria: The infusion is stopped upon the appearance of a Type 1 Brugada ECG pattern, ventricular arrhythmias, or significant QRS widening.[9]
-
Post-Procedure: Patients are typically monitored for at least 60 minutes post-infusion.[9][13]
Signaling Pathways and Mechanisms of Action
The diagnostic utility of ajmaline and flecainide in Brugada syndrome stems from their ability to block cardiac sodium channels (INa). However, their differing effects on other cardiac ion channels, particularly the transient outward potassium current (Ito), likely contribute to the observed differences in their diagnostic sensitivity.
Caption: Pharmacological mechanisms of ajmaline and flecainide on cardiac ion channels.
The prevailing hypothesis for the higher sensitivity of ajmaline is its weaker inhibitory effect on the Ito current compared to flecainide.[12] In Brugada syndrome, a reduction in the inward sodium current (INa) coupled with a prominent outward transient potassium current (Ito) in the right ventricular epicardium is thought to create the substrate for the characteristic ECG changes. Flecainide's stronger blockade of Ito may partially counteract the effect of its INa blockade, thus rendering it less effective in unmasking the Brugada pattern.[12] Ajmaline also exhibits effects on other potassium and calcium channels.[5]
Brugada Syndrome Diagnostic Workflow
The diagnostic process for Brugada syndrome often involves a multi-step approach, where pharmacological provocation testing plays a crucial role in patients with a non-diagnostic baseline ECG.
Caption: A simplified diagnostic workflow for Brugada Syndrome.
This workflow highlights that a pharmacological challenge with either ajmaline or flecainide is recommended for patients with a clinical suspicion of Brugada Syndrome but who do not exhibit a spontaneous Type 1 ECG pattern.[14] A positive test, indicated by the induction of a Type 1 pattern, confirms the diagnosis.[14]
References
- 1. leedsth.nhs.uk [leedsth.nhs.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. gosh.nhs.uk [gosh.nhs.uk]
- 9. gleneagles.hk [gleneagles.hk]
- 10. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 11. uhb.nhs.uk [uhb.nhs.uk]
- 12. ahajournals.org [ahajournals.org]
- 13. cardiovascularcentre.com.au [cardiovascularcentre.com.au]
- 14. Test with Ajmaline (or Flecainide) - AF-ABLATION [af-ablation.org]
Ajmaline vs. Procainamide for Brugada Syndrome Diagnosis: A Comparative Guide
An objective analysis of two common sodium channel blockers used in provocative testing for Brugada syndrome, supported by clinical data and experimental protocols.
The diagnosis of Brugada syndrome (BrS), an inherited cardiac channelopathy linked to an increased risk of sudden cardiac death, often relies on identifying its characteristic Type 1 electrocardiogram (ECG) pattern. However, this pattern can be transient or concealed. Pharmacological provocation with sodium channel blockers (SCBs) is a cornerstone of diagnosis in patients with a suspected but not definitive ECG. Ajmaline (B190527) and procainamide (B1213733) are two of the most utilized SCB agents for this purpose. This guide provides a head-to-head comparison of their performance, protocols, and diagnostic efficacy, tailored for researchers and clinicians in the field of cardiac electrophysiology.
Data Presentation: Quantitative Comparison
Clinical evidence consistently demonstrates a significant difference in the diagnostic yield of ajmaline and procainamide. Ajmaline is recognized for its higher sensitivity in unmasking the Type 1 Brugada pattern.
| Parameter | Ajmaline | Procainamide | Key Findings & Citations |
| Drug Class | Class IA Antiarrhythmic | Class IA Antiarrhythmic | Both are potent sodium channel blockers used to provoke Brugada ECG patterns.[1][2] |
| Sensitivity | 76% - 100% | Generally considered less sensitive than ajmaline. | Studies using carriers of SCN5A variants as a gold standard report ajmaline's sensitivity between 76-80%.[3][4] In patients with intermittent spontaneous Type 1 ECGs, sensitivity can reach 100%.[3][4] Direct comparisons show ajmaline is markedly more sensitive than procainamide.[1][3][5] |
| Specificity | 94.4% (in some studies) | Believed to be more specific than ajmaline, but data is lacking. | Ajmaline's high sensitivity comes with a concern for lower specificity and potential overdiagnosis in populations without a high pre-test suspicion of BrS.[1][3][4] Procainamide's lower potency may result in fewer false-positive results.[3] |
| Diagnostic Yield | ~26% | ~4% | In a large head-to-head comparison, positive results were seen significantly more often with ajmaline infusion compared to procainamide (26% vs. 4%, p < 0.001).[6][7] Multivariate analysis showed that the use of ajmaline was an independent predictor of a positive test.[6] |
| Adverse Events | Proarrhythmic effects, including symptomatic ventricular tachycardia (VT) in ~1.3% of patients.[8] Other reported side effects include a warm flush, tingling skin, and a metallic taste.[9] | Risk of proarrhythmia. The infusion is terminated for significant QRS prolongation, hypotension, or ventricular arrhythmias.[10] | Both tests carry a risk of inducing life-threatening arrhythmias and must be performed in a controlled environment with advanced cardiac life support capabilities.[8][11] Test termination criteria are designed to minimize risk.[8][10] |
Experimental Protocols
The administration protocols for ajmaline and procainamide are standardized to ensure safety and diagnostic accuracy. Continuous ECG and vital sign monitoring are mandatory throughout both procedures.
Ajmaline Provocation Test
The ajmaline challenge is valued for the drug's short half-life, allowing for a rapid and controlled procedure.[12][13]
-
Patient Preparation: The patient should be fasting. Informed consent is obtained, and a cannula is inserted into a peripheral vein.[2][13] Baseline 12-lead ECGs, including high precordial leads (V1 and V2 placed in the 2nd and 3rd intercostal spaces), are recorded.[13]
-
Drug Administration: Ajmaline is administered intravenously at a target dose of 1 mg/kg .[8][14] This is typically done via fractionated administration (e.g., 10 mg every two minutes) or as a slow infusion over 5-10 minutes.[2][8][12]
-
Monitoring: Continuous ECG monitoring is performed. 12-lead ECGs are recorded every minute during the infusion and for at least 5-10 minutes post-infusion, with further recordings until the ECG returns to baseline.[13]
-
Termination Criteria: The infusion is stopped immediately if any of the following occur:
-
Post-Procedure: The patient is monitored for a minimum of 30-90 minutes after the drug administration or until the ECG normalizes.[2][14]
Procainamide Provocation Test
The procainamide test is an alternative, particularly in regions where ajmaline is unavailable.
-
Patient Preparation: Similar to the ajmaline test, the patient is fasting, has IV access, and baseline standard and high precordial lead ECGs are recorded.[10]
-
Drug Administration: Procainamide is infused intravenously at a dose of 10-15 mg/kg over 20-30 minutes.[5][10][14][15] The maximum rate is typically 50 mg/min, with a maximum total dose of 1 gram.[7][10]
-
Monitoring: Continuous ECG monitoring is essential. Standard 12-lead ECGs are recorded at baseline, at 10-minute intervals during the infusion, and at multiple points post-infusion until the ECG returns to baseline.[10][14]
-
Termination Criteria: The infusion is terminated if:
-
Post-Procedure: Monitoring continues for at least 30-60 minutes after the infusion is complete.[10][14]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the generalized workflow for a pharmacological provocation test for Brugada Syndrome.
Diagnostic Pathway
This diagram illustrates the logical flow from clinical suspicion to a diagnosis of Brugada Syndrome, highlighting the role of the provocation test.
References
- 1. researchgate.net [researchgate.net]
- 2. leedsth.nhs.uk [leedsth.nhs.uk]
- 3. Use, misuse, and pitfalls of the drug challenge test in the diagnosis of the Brugada syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Comparison of Ajmaline and Procainamide Provocation Tests in the Diagnosis of Brugada Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cheung Et Al 2019 Comparison of Ajmaline and Procainamide Provocation Tests in The Diagnosis of Brugada Syndrome | PDF | Clinical Medicine | Cardiac Electrophysiology [scribd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. gosh.nhs.uk [gosh.nhs.uk]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 12. uhb.nhs.uk [uhb.nhs.uk]
- 13. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 14. ahajournals.org [ahajournals.org]
- 15. Intermittent atrioventricular block: procainamide administration as a provocative test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiarrhythmic Efficacy of (+)-Isoajmaline and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic properties of (+)-Isoajmaline and quinidine (B1679956), two Class Ia antiarrhythmic agents. The information presented is based on available clinical and preclinical data to assist researchers and drug development professionals in understanding the relative electrophysiological effects and potential therapeutic applications of these compounds.
Electrophysiological and Antiarrhythmic Effects: A Head-to-Head Comparison
An intraindividual comparative study in patients with sustained ventricular tachycardia (VT) provides valuable insights into the relative effects of ajmaline (B190527), the primary active component of this compound, and quinidine. Both drugs were administered intravenously to the same group of patients, allowing for a direct comparison of their impact on key cardiac electrophysiological parameters and their ability to prevent the induction of VT.
Electrophysiological Effects on the Myocardium
Both ajmaline and quinidine demonstrated the capacity to alter the electrophysiological properties of the myocardium, which is central to their antiarrhythmic action. The following table summarizes the mean percentage change in key parameters following intravenous administration of each drug.
| Electrophysiological Parameter | This compound (Ajmaline) | Quinidine | Reference |
| Ventricular Refractoriness | 9% increase | 11% increase | [1] |
| QRS Duration (at sinus rhythm) | 15% increase | 10% increase | [1] |
| QTc Interval | 10% increase | 13% increase | [1] |
Note: These data are derived from a study in patients with sustained ventricular tachycardia and represent the mean effects observed.
Efficacy in Preventing Ventricular Tachycardia
In the same comparative study, the efficacy of each drug in preventing the induction of sustained ventricular tachycardia via programmed electrical stimulation was assessed.
| Outcome | This compound (Ajmaline) | Quinidine | Reference |
| Prevention of Inducible Sustained VT | 35% of patients (8 out of 23) | 26% of patients (6 out of 23) | [1] |
It is important to note that while there were trends, the agreement between the effects of the two drugs in individual patients was not statistically significant.[1]
Mechanism of Action: Effects on Cardiac Ion Channels
Both this compound and quinidine are classified as Class Ia antiarrhythmic agents, primarily acting by blocking the fast inward sodium current (INa). This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system. Additionally, they both possess potassium channel blocking properties, which contributes to the prolongation of the action potential duration and the effective refractory period.
| Ion Channel | This compound (Ajmaline) IC50 | Quinidine IC50 |
| INa (Sodium Current) | ~27.8 µM (rat ventricular myocytes) | 20-200 µM (various cell types)[2] |
| Ito (Transient Outward K+ Current) | 216 µM | 15.2 µM[3] |
| ICaL (L-type Calcium Current) | ~47 µM | - |
| HERG (Rapidly Activating Delayed Rectifier K+ Current) | Inhibitory effect noted[3] | - |
Note: IC50 values can vary significantly based on the experimental model and conditions.
Experimental Protocols
A comprehensive evaluation of antiarrhythmic drugs involves both in vitro and in vivo models. Below is a generalized experimental protocol for assessing and comparing the antiarrhythmic efficacy of compounds like this compound and quinidine.
In Vivo Model: Programmed Electrical Stimulation in a Post-Myocardial Infarction Model
This model is designed to assess the ability of a drug to prevent the induction of ventricular arrhythmias in a clinically relevant setting of a healed myocardial infarction.
-
Animal Model: Canines are a frequently used large animal model for cardiac electrophysiology studies due to the similarity of their cardiac physiology to humans. A myocardial infarction is surgically induced, and the animals are allowed to recover for several weeks to allow for the formation of a stable arrhythmogenic substrate.
-
Electrophysiological Study:
-
Animals are anesthetized and instrumented for continuous ECG and hemodynamic monitoring.
-
Catheters with multiple electrodes are positioned in the heart under fluoroscopic guidance to record intracardiac electrograms and for programmed electrical stimulation.
-
Baseline electrophysiological parameters are measured, including sinus cycle length, atrioventricular (AV) conduction intervals, and ventricular effective refractory period (VERP).
-
-
Arrhythmia Induction Protocol:
-
Programmed electrical stimulation is performed from the right ventricle. This typically involves the delivery of a train of stimuli at a fixed cycle length, followed by one or more extra-stimuli with progressively shorter coupling intervals.
-
The endpoint is the induction of sustained ventricular tachycardia, defined as VT lasting for a prespecified duration (e.g., >30 seconds) or causing hemodynamic compromise.
-
-
Drug Administration and Re-evaluation:
-
A baseline electrophysiological study is performed to confirm the inducibility of VT.
-
The test compound (this compound or quinidine) is administered intravenously at escalating doses.
-
After a steady-state concentration is achieved at each dose, the electrophysiological measurements and the arrhythmia induction protocol are repeated.
-
The primary efficacy endpoint is the prevention of VT induction. Secondary endpoints include changes in electrophysiological parameters such as VERP, QRS duration, and the cycle length of any induced VT.
-
Visualizing the Mechanisms and Workflow
Signaling Pathway: Class Ia Antiarrhythmic Drug Action
Caption: Mechanism of Class Ia Antiarrhythmic Drugs.
Experimental Workflow: In Vivo Efficacy Testing
Caption: Workflow for In Vivo Antiarrhythmic Drug Testing.
Logical Relationship: Drug Properties to Clinical Effect
Caption: From Drug Action to Antiarrhythmic Effect.
References
- 1. Intraindividual comparison of intravenous ajmaline and quinidine in patients with sustained ventricular tachycardia: effects on normal myocardium and on arrhythmia characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
A Comparative Guide to the Electrophysiological Effects of (+)-Isoajmaline: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of (+)-Isoajmaline and its alternatives, focusing on the correlation between in vitro and in vivo data. The information presented is intended to support research and development in the field of antiarrhythmic drugs.
Introduction to this compound
This compound is a Class Ia antiarrhythmic agent, an alkaloid originally isolated from the roots of Rauvolfia serpentina. It is a stereoisomer of ajmaline (B190527) and is used in some regions for the treatment of cardiac arrhythmias. Like other Class Ia antiarrhythmics, its primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to a depression of the maximum upstroke velocity (Vmax) of the cardiac action potential. This action slows conduction velocity in the atria, ventricles, and His-Purkinje system.
While much of the available literature refers to "ajmaline" without specifying the isomer, it is crucial to note that stereoisomerism can significantly impact pharmacological activity. This guide will primarily focus on the data available for "ajmaline," with the caveat that these effects are generally attributed to the clinically used form, which is predominantly this compound.
Comparative Electrophysiological Effects
The following tables summarize the quantitative in vitro and in vivo electrophysiological effects of this compound (referred to as Ajmaline) in comparison to other Class I antiarrhythmic drugs: flecainide, propafenone, and quinidine (B1679956).
In Vitro Electrophysiological Effects on Cardiac Tissues and Cells
| Parameter | Ajmaline | Flecainide | Propafenone | Quinidine |
| Sodium Channel (INa) Block | Potent, open-state blocker | Potent, open-state blocker | Potent, open-state blocker | Moderate, open-state blocker |
| IC50 for INa | ~27.8 µM (rat ventricular myocytes)[1] | ~3.7 µM (rat ventricular myocytes)[2] | ~3.3 µM (rat ventricular myocytes)[2] | ~3.9 µM (rat ventricular myocytes)[2] |
| Potassium Channel (IKr/HERG) Block | Yes (IC50: 1.0 µM in HEK cells)[3] | Yes, inhibits IKr[4][5] | Yes | Yes |
| Potassium Channel (Ito) Block | Yes (IC50: 25.9 µM in rat ventricular myocytes)[1] | Yes (IC50: 3.7 µM in rat ventricular myocytes)[2] | Yes (IC50: 3.3 µM in rat ventricular myocytes)[2] | Yes, potent inhibitor[6] |
| Calcium Channel (ICa-L) Block | Yes (IC50: 70.8 µM in rat ventricular myocytes)[1] | No significant effect | Yes | Yes, at higher concentrations |
| Action Potential Duration (APD) | Increases APD90 | Increases APD in atria and ventricles, shortens in Purkinje fibers[4] | Shortens APD90 in Purkinje fibers, lengthens in ventricular muscle at low concentrations[7] | Increases APD[6][8] |
| Maximum Upstroke Velocity (Vmax) | Decreases | Decreases | Decreases | Decreases |
| Effective Refractory Period (ERP) | Increases | Increases | Increases | Increases |
In Vivo Electrophysiological Effects in Animal Models and Humans
| Parameter | Ajmaline | Flecainide | Propafenone | Quinidine |
| QRS Duration | Increases (mean increase of 58% in humans)[9] | Increases (11-27% in humans)[10] | Increases | Increases |
| PR Interval | Increases | Increases (17-29% in humans)[10] | Increases | Increases |
| QTc Interval | Increases (mean increase of 17% in humans)[9] | Mild increase (3-8% in humans)[10] | Variable | Increases |
| HV Interval | Increases (mean increase of 98% in humans)[9] | Increases | Increases | Increases |
| Atrial Refractory Period | Increases[11] | Increases | Increases | Increases |
| Ventricular Refractory Period | Increases | Increases | Increases | Increases |
Molecular Mechanism and Signaling Pathways
This compound exerts its antiarrhythmic effects by modulating the function of several cardiac ion channels. The primary target is the voltage-gated sodium channel (Nav1.5), but it also affects potassium and calcium channels, contributing to its overall electrophysiological profile.
References
- 1. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals | Semantic Scholar [semanticscholar.org]
- 3. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propafenone slows conduction and produces a nonuniform recovery of excitability between Purkinje and ventricular muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flecainide in Ventricular Arrhythmias: From Old Myths to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Electrophysiological effects of ajmaline on the human conduction system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (+)-Isoajmaline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the methodologies used to validate the mechanism of action of the antiarrhythmic compound (+)-Isoajmaline, with a focus on the powerful technique of site-directed mutagenesis. This guide will objectively compare its presumed mechanism with other antiarrhythmic agents and provide the necessary experimental details for replication and further investigation.
While direct experimental data on this compound is limited, its close structural relationship to the well-characterized Class Ia antiarrhythmic drug, Ajmaline, allows for strong inferences regarding its mechanism of action. Ajmaline primarily functions by blocking voltage-gated sodium channels, and it is highly probable that this compound shares this primary target.[1][2] This guide is formulated based on this well-established premise.
Comparison with Alternative Antiarrhythmic Agents
This compound's presumed mechanism as a sodium channel blocker places it in a class with several other established antiarrhythmic drugs. The following table provides a comparative summary of their electrophysiological effects.
| Drug Class | Agent(s) | Primary Mechanism of Action | Electrophysiological Effects |
| Class Ia | This compound (presumed) , Quinidine, Procainamide, Disopyramide | Blocks fast sodium channels (Nav1.5) | Slows conduction velocity (widens QRS), prolongs the action potential duration (prolongs QT interval) |
| Class Ib | Lidocaine, Mexiletine | Blocks sodium channels (greater effect on inactivated channels) | Shortens the action potential duration in some tissues |
| Class Ic | Flecainide, Propafenone | Potent sodium channel blockade | Markedly slows conduction velocity (widens QRS), minimal effect on action potential duration |
| Class III | Amiodarone, Sotalol, Dofetilide | Blocks potassium channels (predominantly hERG) | Prolongs the action potential duration and effective refractory period (prolongs QT interval) |
Validating the Target: The Role of Site-Directed Mutagenesis
Site-directed mutagenesis is a crucial technique for identifying the specific amino acid residues within an ion channel that are critical for drug binding.[3][4] By systematically replacing key residues in the presumed binding pocket of the sodium channel, researchers can observe the impact on this compound's blocking efficacy. A significant reduction in blocking activity after a specific mutation provides strong evidence for the involvement of that residue in the drug-receptor interaction.
Logical Workflow for Target Validation
Caption: Workflow for identifying the binding site of this compound on Nav1.5 using site-directed mutagenesis.
Experimental Protocols
Site-Directed Mutagenesis of the Target Sodium Channel (Nav1.5)
This protocol outlines the general steps for creating point mutations in the gene encoding the alpha subunit of the human cardiac sodium channel (SCN5A).
Materials:
-
Wild-type SCN5A plasmid DNA
-
Custom-designed mutagenic primers (containing the desired mutation)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic selection
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using the wild-type plasmid as a template and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Parental DNA Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Heterologous Expression and Electrophysiological Recording
Materials:
-
HEK293 cells
-
Transfection reagent
-
Wild-type and mutant SCN5A plasmids
-
Cell culture medium and supplements
-
Patch-clamp rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Transfect the cells with either wild-type or mutant SCN5A plasmid DNA using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.
-
Cell Preparation: After 24-48 hours of expression, prepare the cells for electrophysiological recording.
-
Patch-Clamp Recording:
-
Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and approach a single, fluorescently labeled cell.
-
Establish a gigaohm seal and obtain a whole-cell recording configuration.
-
Record sodium currents in response to depolarizing voltage steps.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak sodium current before and after drug application to determine the percentage of block. Construct concentration-response curves to calculate the IC50 for both wild-type and mutant channels.
Data Presentation: Expected Outcomes of Site-Directed Mutagenesis
The following table illustrates hypothetical data from a site-directed mutagenesis experiment designed to identify the binding site of this compound on the Nav1.5 channel.
| Channel | Mutation | IC50 of this compound (µM) | Fold Change in IC50 (vs. Wild-Type) | Interpretation |
| Wild-Type | None | 5.2 | 1.0 | Baseline affinity |
| Mutant 1 | F1760A | 55.8 | 10.7 | Residue F1760 is critical for binding |
| Mutant 2 | Y1767A | 48.3 | 9.3 | Residue Y1767 is important for binding |
| Mutant 3 | N406A | 6.1 | 1.2 | Residue N406 is not directly involved in binding |
A significant increase in the IC50 value for a mutant channel compared to the wild-type indicates that the introduced mutation has reduced the binding affinity of this compound, thereby implicating the mutated residue in the drug's binding site.
Signaling Pathway Diagram
The primary mechanism of action of this compound involves the direct blockade of the sodium channel pore, thereby inhibiting the influx of sodium ions that is responsible for the rapid depolarization phase of the cardiac action potential.
Caption: Proposed mechanism of action of this compound on the cardiac sodium channel.
By employing these methodologies, researchers can rigorously validate the mechanism of action of this compound and elucidate the molecular determinants of its interaction with voltage-gated sodium channels. This knowledge is fundamental for the rational design of novel antiarrhythmic therapies with improved efficacy and safety profiles.
References
A Comparative Analysis of Ajmaline Challenge Protocols for the Diagnosis of Brugada Syndrome
Guide for Researchers and Drug Development Professionals
The ajmaline (B190527) challenge is a critical pharmacological provocation test used to unmask the characteristic Type 1 electrocardiogram (ECG) pattern of Brugada syndrome (BrS), a genetic disorder that increases the risk of sudden cardiac death.[1][2][3][4] While essential for diagnosis, the protocols for ajmaline administration have varied across different clinical centers. This guide provides an objective comparison of published ajmaline challenge protocols, supported by experimental data, to aid researchers and clinicians in understanding the nuances of this diagnostic procedure.
Comparative Analysis of Ajmaline Infusion Protocols
The primary variations in ajmaline challenge protocols lie in the rate of infusion and the total dosage administered. The following tables summarize quantitative data from several key studies, comparing different administration methodologies and their outcomes.
Table 1: Comparison of Ajmaline Infusion Rates and Diagnostic Outcomes
| Study / Protocol | Infusion Rate | Total Dose | Number of Patients | Diagnostic Yield (Positive Test) | Key Findings |
| Rolf et al. (Fractionated) | 10 mg every 2 minutes | Up to 1 mg/kg | 158 | 23% | A fractionated administration protocol is a safe and effective method for diagnosing BrS.[1][2] |
| Hermida et al. (Rapid vs. Slow) | Rapid: 1 mg/sec; Slow: over 10 minutes | 1 mg/kg | 32 (crossover) | Not significantly different | Slow and rapid infusions demonstrated identical diagnostic performance. A slow infusion is recommended due to a better safety profile.[5][6] |
| McMillan et al. (Pediatric) | Phased infusion over 5 minutes | 1 mg/kg (max 50 mg) | 95 | 20% | Ajmaline testing is safe and feasible in a pediatric population when conducted in an experienced center.[7][8][9] |
| Multicenter Cohort (de Asmundis et al.) | 1 mg/kg over 5 min (56%); 1 mg/kg over 10 min (26%) | 1 mg/kg | 130 | 100% (all patients were positive) | No adverse events were reported during the studies, suggesting a good safety profile for these protocols in the long-term follow-up.[10] |
Table 2: Safety Profile and Adverse Events in Ajmaline Challenge Studies
| Study | Number of Patients | Incidence of Symptomatic Ventricular Tachycardia (VT) | Other Adverse Events | Conclusion on Safety |
| Rolf et al. | 158 | 1.3% (2 patients) | Premature ventricular ectopy was an endpoint for test cessation.[1][2] | The fractionated protocol is a safe method.[1][2] |
| Hermida et al. (Retrospective arm) | 386 (rapid infusion) | 1.03% (4 episodes of ventricular arrhythmia) | Two complex ventricular premature beats, one non-sustained VT, and one ventricular fibrillation.[5][6] | Slow infusion is recommended to enhance safety by allowing for early discontinuation.[5] |
| McMillan et al. (Pediatric) | 95 | 0% | No documented arrhythmias or cardiovascular symptoms.[7][8] | Ajmaline provocation testing is safe in children.[7][8] |
| Multicenter Cohort (de Asmundis et al.) | 130 | 0% | No adverse events occurred during the studies. | The studied protocols are safe for long-term management.[10] |
Detailed Experimental Protocols
Standardization of the ajmaline challenge is crucial for ensuring patient safety and the reproducibility of results. Below are detailed methodologies from key studies.
Fractionated Administration Protocol (Rolf et al.)
This protocol emphasizes a gradual increase in the ajmaline concentration to minimize risks.
-
Patient Preparation: The patient should be in a fasting and resting state. Continuous 12-lead ECG and blood pressure monitoring are required. Advanced cardiopulmonary life-support facilities must be readily available.[11]
-
Drug Administration: Ajmaline is administered intravenously in fractions of 10 mg every two minutes.[1][2]
-
Dosage: The infusion continues until a target dose of 1 mg/kg body weight is reached.[1][2]
-
Monitoring: Continuous ECG monitoring is performed throughout the procedure and until the ECG normalizes.[11]
-
Interruption Criteria: The test is terminated if any of the following occur:
Comparative Protocol: Rapid vs. Slow Infusion (Hermida et al.)
This study directly compared two different infusion rates in a crossover design.
-
Patient Cohort: 32 patients received both challenges on different days.[5][6]
-
Randomization: Patients were randomized to receive either a rapid or slow infusion.[5][6]
-
Drug Administration:
-
ECG Monitoring: Continuous 12-lead ECG monitoring was performed, including leads V1 and V2 in the second intercostal space.[6]
-
Endpoints: The primary endpoints were the unmasking of the Brugada ECG pattern and the occurrence of ventricular arrhythmias.[5][6]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow of the Ajmaline Challenge
The following diagram illustrates the general workflow for conducting an ajmaline challenge, from patient preparation to post-procedure monitoring.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The ajmaline challenge in Brugada syndrome: diagnostic impact, safety, and recommended protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bhrs.com [bhrs.com]
- 4. openheart.bmj.com [openheart.bmj.com]
- 5. Ajmaline challenge for the diagnosis of Brugada syndrome: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. openheart.bmj.com [openheart.bmj.com]
- 8. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cardiolatina.com [cardiolatina.com]
Statistical analysis of variability in response to ajmaline administration
This guide provides a detailed statistical analysis of the variability in patient response to ajmaline (B190527), a Class I antiarrhythmic agent primarily used for the diagnostic provocation of Brugada syndrome. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to understand the complex factors influencing ajmaline's effects.
Introduction to Ajmaline and its Clinical Application
Ajmaline is a sodium channel blocker used to unmask the characteristic Type 1 Brugada pattern on an electrocardiogram (ECG), which is crucial for diagnosing Brugada syndrome (BrS).[1][2][3] BrS is an inherited cardiac channelopathy that increases the risk of sudden cardiac death.[3][4] The diagnostic test, known as the ajmaline challenge, involves administering the drug intravenously under controlled conditions.[2][5] However, the response to ajmaline is not uniform, exhibiting significant inter-individual variability. This variability can be attributed to a range of factors including genetics, pharmacokinetics, and underlying electrophysiological substrate.[1][6] Understanding this variability is critical for accurate diagnosis and risk stratification.
Standardized Experimental Protocol: The Ajmaline Challenge Test
The ajmaline challenge is a standardized procedure performed in a controlled clinical setting with continuous monitoring and resuscitation capabilities due to the risk of inducing life-threatening arrhythmias.[1][5][7]
Detailed Methodology:
-
Patient Preparation: A baseline 12-lead ECG is recorded.[8] In some protocols, high precordial leads are also used.[4] Patients are often asked to discontinue certain medications, like beta-blockers, prior to the test.[9] A cannula is inserted for intravenous access.[8][9]
-
Drug Administration: Ajmaline is administered intravenously.[5] A common protocol involves a target dose of 1 mg/kg body weight, infused either in fractions (e.g., 10 mg every two minutes) or as a continuous infusion over 5-10 minutes.[5][7] The maximum dose is typically capped, for instance, at 100 mg.[10]
-
Monitoring: Continuous ECG and vital signs monitoring are mandatory throughout the procedure and for a recovery period afterward.[7][9] ECGs are recorded at regular intervals (e.g., every minute) during the infusion.[8]
-
Test Endpoints: The infusion is stopped upon reaching one of the following endpoints[1][5]:
-
Appearance of the diagnostic coved-type (Type 1) Brugada ECG pattern.
-
Reaching the target dose (1 mg/kg).
-
Significant QRS prolongation (e.g., >30% or ≥130% of baseline).
-
Occurrence of frequent premature ventricular contractions or other significant arrhythmias.
-
-
Post-Procedure: The patient is monitored for several hours until the drug's effects have subsided and the ECG has returned to baseline.[9]
Statistical Analysis of ECG Response Variability
The administration of ajmaline induces significant changes in various ECG parameters. The magnitude of these changes varies considerably among individuals, providing the basis for diagnostic interpretation and research into cardiac electrophysiology.
Table 1: Ajmaline-Induced ECG Changes in a Healthy Cohort
| Parameter | Baseline (mean ± SD) | Peak Ajmaline Effect (mean ± SD) | Change (Δ) (mean ± SD) | P-value |
| PR Interval (ms) | - | - | 43.36 ± 17.27 | <0.01 |
| QRS Duration (ms) | - | - | 25.66 ± 11.98 | <0.01 |
| J-point Elevation (μV/lead) | - | - | 27.69 ± 27.70 | <0.01 |
| QRS Area (mV/ms per lead) | - | - | -204.12 ± 183.69 | <0.01 |
| Data from a study on 100 healthy white subjects.[10] |
Table 2: Comparative ECG Parameters in Brugada Syndrome (BrS) Patients
| Parameter | Group | Baseline (mean ± SD) | After Ajmaline (mean ± SD) | P-value |
| RVOT Activation Time (ms) | All BrS Patients | 65.8 ± 25.2 | 105.9 ± 31.4 | <0.001 |
| Aborted SCD BrS | - | 138.1 ± 17.7 | <0.001 (vs. Non-SCD) | |
| Non-SCD BrS | - | 91.6 ± 24.9 | ||
| RVOT Recovery Time (ms) | All BrS Patients | 365.7 ± 27.1 | 403.4 ± 34.7 | <0.001 |
| RVOT Activation-Recovery Interval (ms) | All BrS Patients | 299.9 ± 36.1 | 297.5 ± 42.6 | 0.7 |
| Aborted SCD BrS | - | 270.7 ± 32.3 | 0.007 (vs. Non-SCD) | |
| Non-SCD BrS | - | 309.4 ± 41.6 | ||
| Data from an ECG imaging study on 39 BrS patients, comparing those with a history of aborted sudden cardiac death (SCD) to those without.[11][12] |
Table 3: Pharmacokinetic Variability of Ajmaline
| Parameter | Value (mean ± SD or range) |
| Elimination Half-life | 7.3 ± 3.6 hours |
| Total Plasma Clearance | 9.76 ml/min/kg |
| Steady-State Volume of Distribution | 6.17 L/kg |
| Plasma Protein Binding | 29 - 46% |
| Data from a pharmacokinetic study in 10 patients.[13] |
Factors Contributing to Response Variability
The variability in response to ajmaline is multifactorial, involving complex interactions between the drug's pharmacology and individual patient characteristics.
-
Pharmacokinetics: Ajmaline's metabolism is complex, involving the liver, kidneys, and binding to plasma proteins.[1][14] The drug exhibits a long terminal half-life of approximately 7.3 hours.[13] Inter-individual differences in metabolic enzyme expression, particularly the cytochrome P450 enzyme CYP2D6, can lead to significant variations in drug clearance, potentially causing false-positive results in poor metabolizers.[1][3]
-
Genetics: Genetic background is a major determinant of ajmaline response.
-
SCN5A Gene: Pathogenic variants in SCN5A, the gene encoding the primary cardiac sodium channel, are found in 20-30% of ajmaline-positive BrS cases.[3] Individuals with SCN5A mutations tend to have a positive ajmaline test at significantly lower doses.[15]
-
Other Genes: Variants in genes related to calcium and potassium channels, as well as scaffolding and mitochondrial proteins, are also implicated in BrS and can influence the response.[3]
-
Polygenic Risk: Recent studies suggest that polygenic risk scores, which aggregate the effects of multiple common genetic variants, are strongly associated with the response to ajmaline, indicating that BrS is often a polygenic condition.[6]
-
-
Drug Dosage: The dose of ajmaline administered can impact test results. Doses exceeding the standard 1 mg/kg have been associated with a higher rate of confounding or potentially false-positive responses.[15][16]
-
Underlying Substrate: The patient's underlying cardiac electrophysiological condition is paramount. In BrS, ajmaline exacerbates the existing ion channel dysfunction, particularly in the right ventricular outflow tract, leading to the diagnostic ECG pattern.[11][12]
// Factors Genetics [label="Genetic Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pharmaco [label="Pharmacokinetics\n(Metabolism, Clearance)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose [label="Drug Dosage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Cardiac Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Sub-factors node [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SCN5A [label="SCN5A Variants"]; CYP2D6 [label="CYP2D6 Variants"]; Polygenic [label="Polygenic Score"]; EP [label="Electrophysiological\nProperties"];
// Response Response [label="Variability in\nAjmaline Response", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=14];
// Edges Genetics -> SCN5A; Genetics -> Polygenic; Pharmaco -> CYP2D6; Dose -> Response; Substrate -> EP;
SCN5A -> Response; CYP2D6 -> Response; Polygenic -> Response; EP -> Response; } केंदot Factors influencing ajmaline response.
Mechanism of Action and Affected Signaling Pathways
While primarily classified as a sodium channel (INa) blocker, ajmaline's mechanism is more complex. It also affects other ion channels, which contributes to its potent effect in unmasking Brugada syndrome.[3]
-
Sodium Current (INa): Ajmaline potently blocks the cardiac sodium channel, slowing depolarization and conduction. This is reflected in the prolongation of the QRS and PR intervals.[13][17]
-
Potassium Current (Ito): It also has an inhibitory effect on the transient outward potassium current (Ito).[1] In BrS, an imbalance between inward sodium/calcium currents and outward potassium currents in the right ventricular epicardium is thought to be the underlying mechanism. Ajmaline's potent INa blockade further amplifies this imbalance, leading to ST-segment elevation.
-
Calcium Current (ICa): Ajmaline also influences calcium currents, which can affect electromechanical coupling.[1]
// Edges Ajmaline -> INa [label="Blocks", color="#EA4335"]; Ajmaline -> IKr [label="Inhibits", color="#EA4335"]; Ajmaline -> ICa [label="Influences", color="#EA4335"];
INa -> Depolarization; INa -> Imbalance; IKr -> Imbalance;
Depolarization -> Outcome; Imbalance -> Outcome; ICa -> Coupling; } केंदot Ajmaline's multi-channel effects.
Comparison with Alternative Provocation Agents
Other sodium channel blockers like flecainide (B1672765) and procainamide (B1213733) can also be used to diagnose BrS.[3] Ajmaline is often preferred by some clinicians due to a perceived higher sensitivity and a lower false-negative rate.[3] This may be because flecainide has a greater inhibitory effect on the Ito current, which could potentially mask the Brugada pattern it is intended to reveal.[1] However, it is crucial to note that all provocation agents carry the risk of false positives and proarrhythmia.[1][3]
Conclusion
The response to ajmaline administration is a complex trait influenced by a combination of pharmacokinetic, genetic, and pathophysiological factors. Statistical analysis of ECG parameters reveals significant variability, which is key to its diagnostic utility in Brugada syndrome. For researchers and drug developers, understanding these sources of variability is essential for interpreting clinical trial data, identifying patient subgroups, and developing safer and more specific diagnostic and therapeutic agents for cardiac channelopathies. The potential for confounding results, particularly related to metabolism and drug dosage, underscores the need for standardized protocols and careful interpretation by experienced clinicians.[15]
References
- 1. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 2. Ajmaline Challenge | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feasibility and outcomes of ajmaline provocation testing for Brugada syndrome in children in a specialist paediatric inherited cardiovascular diseases centre - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asugi.sanita.fvg.it [asugi.sanita.fvg.it]
- 8. uhcw.nhs.uk [uhcw.nhs.uk]
- 9. leedsth.nhs.uk [leedsth.nhs.uk]
- 10. Type 1 Brugada Pattern May Be Provoked by Ajmaline in Some Healthy Subjects: Results From a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ajmaline‐Induced Abnormalities in Brugada Syndrome: Evaluation With ECG Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.vub.be [cris.vub.be]
- 13. Pharmacokinetics and electrophysiological effects of intravenous ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yield and Pitfalls of Ajmaline Testing in the Evaluation of Unexplained Cardiac Arrest and Sudden Unexplained Death: Single-Center Experience With 482 Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of ajmaline disposition and pharmacologic response in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of (+)-Isoajmaline Versus Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic index of the Class Ia antiarrhythmic agent (+)-isoajmaline and its derivatives, supported by experimental data and detailed methodologies. While specific quantitative data for this compound remains limited in publicly available literature, this guide utilizes comparative data for its parent compound, ajmaline (B190527), and its derivatives to illustrate the principles of therapeutic index evaluation in this class of drugs.
Quantitative Data Summary
The therapeutic index is calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50). The following table presents comparative data for ajmaline and two of its derivatives, N-propylajmaline (NPA) and di-monochloracetylajmaline (DCAA), based on their effects on guinea pig atrial tissue. A lower ratio of the concentration affecting contractility (a proxy for cardiotoxicity) to the concentration prolonging the functional refractory period (the desired antiarrhythmic effect) suggests a narrower therapeutic window.
| Compound | Concentration Prolonging Functional Refractory Period (EC25) | Concentration Decreasing Contractility (EC25) | Ratio (Toxicity/Efficacy) | Relative Antiarrhythmic Efficacy (Aconitine-induced arrhythmia in rats) |
| Ajmaline | ~ | ~ | 1.2 | Standard |
| N-propylajmaline (NPA) | More effective than Ajmaline | ~ | 0.4 | Much more effective than Ajmaline |
| Di-monochloracetylajmaline (DCAA) | Similar to Ajmaline | ~ | 1.6 | Slightly less effective than Ajmaline |
Data adapted from a study on the effects of ajmaline and its derivatives on guinea pig atrium and aconitine-induced arrhythmia in rats. A lower ratio indicates a smaller difference between the toxic and therapeutic concentrations.
Mechanism of Action: Class Ia Antiarrhythmics
This compound, as a derivative of ajmaline, is classified as a Class Ia antiarrhythmic agent. These agents primarily exert their effect by blocking the fast sodium channels (Nav1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity. Additionally, Class Ia antiarrhythmics prolong the action potential duration (APD) and the effective refractory period (ERP), which contributes to their antiarrhythmic effects. However, this prolongation of the APD can also be associated with proarrhythmic effects, a key consideration in their toxicity profile.
Signaling pathway of Class Ia antiarrhythmics.
Experimental Protocols
The determination of the therapeutic index involves distinct experimental procedures to assess both efficacy (ED50) and toxicity (TD50 or LD50).
Determination of Effective Dose (ED50) for Antiarrhythmic Activity
A common in vivo model for evaluating the efficacy of antiarrhythmic drugs is the aconitine-induced arrhythmia model in rats.
Objective: To determine the dose of the test compound that effectively suppresses aconitine-induced cardiac arrhythmias in 50% of the test animals.
Materials:
-
Male Wistar rats (250-300g)
-
Aconitine (B1665448) solution
-
Test compounds (this compound and its derivatives) dissolved in a suitable vehicle
-
Anesthetic agent (e.g., urethane)
-
Infusion pump
-
ECG recording equipment
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the jugular vein for drug administration. Attach ECG leads to record cardiac activity.
-
Induction of Arrhythmia: Infuse a solution of aconitine at a constant rate to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Drug Administration: Once a stable arrhythmia is established, administer graded doses of the test compound intravenously.
-
Data Analysis: Monitor the ECG for the cessation of arrhythmias. The ED50 is calculated as the dose at which arrhythmia is suppressed in 50% of the animals, determined using statistical methods like probit analysis.
Workflow for ED50 determination.
Determination of Toxic Dose (TD50/LD50) for Cardiotoxicity
Cardiotoxicity assessment is crucial for determining the safety profile of a drug. This can involve in vitro and in vivo studies to identify adverse effects on the heart.
Objective: To determine the dose of the test compound that produces a specific toxic effect in 50% of the animals (TD50) or is lethal to 50% of the animals (LD50).
In Vivo Cardiotoxicity Assessment:
Materials:
-
Rodents (rats or mice)
-
Test compounds
-
ECG recording equipment
-
Echocardiography equipment
-
Histopathology equipment
Procedure:
-
Dose Administration: Administer escalating doses of the test compound to different groups of animals.
-
Monitoring: Continuously monitor the animals for clinical signs of toxicity, including changes in behavior, respiration, and mortality.
-
ECG and Echocardiography: Perform regular ECG recordings to detect proarrhythmic events (e.g., QRS widening, QT prolongation, arrhythmias) and echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histopathology: At the end of the study, perform a gross necropsy and collect heart tissue for histopathological examination to identify any structural damage to the myocardium.
-
Data Analysis: The TD50 is determined based on the dose causing a specific adverse event (e.g., a significant change in a cardiac parameter) in 50% of the animals. The LD50 is the dose that results in 50% mortality.
In Vitro Cardiotoxicity Assessment (e.g., using isolated cardiomyocytes):
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Cell culture reagents
-
Test compounds
-
Patch-clamp electrophysiology setup
-
Calcium imaging system
Procedure:
-
Cell Treatment: Expose the isolated cardiomyocytes to increasing concentrations of the test compound.
-
Electrophysiology: Use the patch-clamp technique to measure the effects of the compound on various ion channels (e.g., sodium, potassium, calcium channels) to assess the potential for proarrhythmia.
-
Contractility and Calcium Handling: Monitor changes in cell contractility and intracellular calcium transients to evaluate the compound's impact on excitation-contraction coupling.
-
Data Analysis: Determine the concentration of the compound that causes a 50% change in a specific parameter (e.g., IC50 for ion channel block, EC50 for a change in contractility).
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's safety and efficacy. For Class Ia antiarrhythmics like this compound and its derivatives, a careful balance must be struck between their therapeutic antiarrhythmic effects and their potential for proarrhythmic cardiotoxicity. The available data on ajmaline derivatives suggest that structural modifications can significantly alter the therapeutic window. For instance, N-propylajmaline, while being a more potent antiarrhythmic than ajmaline, appears to have a narrower therapeutic margin in the experimental model cited. Conversely, di-monochloracetylajmaline shows a potentially wider margin.
Further research is imperative to establish a comprehensive profile of the therapeutic index of this compound itself. Direct comparative studies employing standardized in vivo and in vitro models are necessary to accurately quantify its ED50 and TD50 values. This will enable a more precise risk-benefit assessment and guide the development of safer and more effective antiarrhythmic therapies. The experimental protocols outlined in this guide provide a framework for conducting such crucial preclinical safety and efficacy evaluations.
Confirming the role of hERG channel block by ajmaline in its cardiac effects
A Comparison Guide for Researchers and Drug Development Professionals
Published: December 4, 2025
This guide provides an objective comparison of ajmaline's cardiac effects, with a specific focus on its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals involved in drug development.
Executive Summary
Ajmaline (B190527), a Class Ia antiarrhythmic agent, is utilized for the management of ventricular tachyarrhythmia and as a diagnostic tool for Brugada syndrome.[1][2][3][4] Its primary mechanism of action involves the blockade of sodium channels; however, a significant body of evidence confirms that its interaction with the hERG potassium channel is a crucial contributor to its overall cardiac electrophysiological profile, including both its therapeutic efficacy and proarrhythmic potential.[1][4] This guide synthesizes the available experimental data to elucidate the definitive role of hERG channel inhibition in ajmaline's cardiac effects and compares its activity with other relevant antiarrhythmic agents.
Comparative Analysis of Ajmaline's Ion Channel Blockade
The following table summarizes the inhibitory concentrations (IC50) of ajmaline on various cardiac ion channels, providing a quantitative comparison of its potency. This data highlights that ajmaline's hERG blocking potency is within the range of its therapeutic plasma concentrations.
| Ion Channel | Ajmaline IC50 | Experimental System | Key Findings | Reference |
| hERG (IKr) | 1.0 µM | HEK cells (whole-cell patch clamp) | Blockade is state-dependent (open/inactivated states), reversible, and frequency-dependent. Crucial for both antiarrhythmic and proarrhythmic effects. | [1] |
| 42.3 µM | Xenopus oocytes (two-electrode voltage clamp) | Lower potency observed in this expression system. | [1] | |
| Nav1.5 (Fast INa) | 27.8 µM (holding potential -75 mV) | Rat ventricular myocytes (whole-cell patch clamp) | Contributes to decreased upstroke velocity and slowed conduction. | [5][6] |
| 47.2 µM (holding potential -120 mV) | Rat ventricular myocytes (whole-cell patch clamp) | [5][6] | ||
| Cav1.2 (ICa-L) | 70.8 µM | Rat ventricular myocytes (whole-cell patch clamp) | Weaker inhibitory effect compared to hERG and sodium channels. | [5][6] |
| Ito (Transient outward K+ current) | 25.9 µM | Rat ventricular myocytes (whole-cell patch clamp) | Inhibition contributes to action potential prolongation. | [5][6] |
| IK(ATP) (ATP-sensitive K+ current) | 13.3 µM | Rat ventricular myocytes (whole-cell patch clamp) | Potent inhibition, though the clinical significance is less defined. | [5][6] |
Ajmaline vs. Other Antiarrhythmic Agents: A Focus on hERG
While ajmaline is classified as a Class Ia antiarrhythmic, its hERG blocking activity invites comparison with other drugs known for this effect.
| Drug | Primary Class | hERG Blockade | Key Distinctions from Ajmaline |
| Quinidine | Class Ia | Potent | Also exhibits significant anticholinergic and alpha-adrenergic blocking effects. |
| Procainamide | Class Ia | Moderate | Metabolized to N-acetylprocainamide (NAPA), which has Class III activity. |
| Flecainide | Class Ic | Weak | Primarily a potent sodium channel blocker with less pronounced effects on potassium channels compared to ajmaline.[7] |
| Dofetilide (B1670870) | Class III | Potent and selective | A "pure" hERG blocker, used as a reference for IKr inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
Whole-Cell Patch Clamp for hERG Current Measurement
This technique is fundamental for characterizing the interaction of ajmaline with the hERG channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[1]
-
Voltage Protocol: A standardized voltage protocol is applied to elicit hERG currents. For instance, cells are held at a resting potential of -80 mV, followed by a depolarizing step to +40 mV to activate and then inactivate the channels. A subsequent repolarizing step to -50 mV allows for the measurement of the characteristic "tail current" which is indicative of hERG channel activity. The protocol is repeated at regular intervals (e.g., every 5 seconds) to monitor current stability.[8]
-
Data Acquisition and Analysis: Currents are recorded and filtered. The peak tail current amplitude in the presence of varying concentrations of ajmaline is compared to the baseline current to determine the percentage of inhibition and calculate the IC50 value.[9]
-
Positive Control: A potent and selective hERG blocker like dofetilide or E-4031 is often used as a positive control to confirm assay sensitivity.[9]
Action Potential Duration (APD) Measurement in Cardiomyocytes
-
Cell Type: Isolated ventricular myocytes from animal models (e.g., rat, guinea pig) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.[5]
-
Methodology: Sharp microelectrode or whole-cell patch clamp techniques are employed to record action potentials.
-
Protocol: Action potentials are elicited by current injection at a fixed frequency (e.g., 1 Hz). The APD is measured at 50% (APD50) and 90% (APD90) of repolarization before and after the application of ajmaline. An increase in APD90 is indicative of delayed repolarization, a hallmark of hERG channel blockade.[5]
Visualizing the Impact of Ajmaline
Experimental Workflow for Assessing hERG Block
Caption: Workflow for hERG channel inhibition assay.
Ajmaline's Mechanism of Action on Cardiac Action Potential
Caption: Ajmaline's multi-channel cardiac effects.
Conclusion
References
- 1. Class Ia anti-arrhythmic drug ajmaline blocks HERG potassium channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 3. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ajmaline - Wikipedia [en.wikipedia.org]
- 5. Effect of ajmaline on action potential and ionic currents in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpb.sav.sk [gpb.sav.sk]
- 7. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Isoajmaline: A Procedural Guide
For researchers and scientists engaged in drug development and laboratory research, the proper management and disposal of chemical compounds like (+)-Isoajmaline are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Hazard Profile of Structurally Similar Compounds
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
Essential Disposal Procedures
The disposal of this compound must be approached with caution, adhering to all institutional and regulatory guidelines for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[3]
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste: Due to its potential toxicity, this compound must be classified as hazardous chemical waste.[3]
-
Segregate Waste Streams: Collect this compound waste in a dedicated and clearly labeled container, separate from other chemical waste to prevent dangerous reactions.[3]
Step 2: Proper Labeling and Collection
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound." Include the accumulation start date and any known hazard pictograms.
-
Solid Waste Collection: Place solid this compound, along with any contaminated materials such as weighing papers, gloves, and pipette tips, directly into the designated solid hazardous waste container.
-
Liquid Waste Collection: If this compound is in a solution, pour the liquid waste into a designated liquid hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
Step 3: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[3] This area must be secure, well-ventilated, and isolated from general laboratory traffic.[3]
Step 4: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste management company. These entities are equipped to handle the transportation, treatment, and final disposal in accordance with all regulations.
Personal Protective Equipment (PPE)
When handling this compound and its waste, always wear appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A lab coat is essential to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[4] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
